molecular formula C10H7F3N2 B1366427 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole CAS No. 34898-30-1

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B1366427
CAS No.: 34898-30-1
M. Wt: 212.17 g/mol
InChI Key: SWDKWZQLMUSLRH-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDKWZQLMUSLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466520
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34898-30-1
Record name 2-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound, a key building block in modern medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the underlying principles that govern experimental choices, ensuring a robust and reproducible outcome for researchers, scientists, and drug development professionals.

The synthesis of 2,4,5-trisubstituted imidazoles is most effectively achieved through multicomponent reactions, which offer superior atomic economy by incorporating all atoms from the reactants into the final product.[1] For the target molecule, this compound, the Debus-Radziszewski imidazole synthesis is the method of choice.[2][3][4][5] This reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia to form the imidazole core.[1][6]

The selection of this pathway is deliberate. It allows for the direct and efficient construction of the desired C2-arylated imidazole scaffold from commercially available starting materials. While classic implementations sometimes involved harsh conditions, modern variations provide excellent yields for a wide range of substrates.[1][7]

Reaction Mechanism

The reaction proceeds in two conceptual stages, beginning with the condensation of the 1,2-dicarbonyl (glyoxal) with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[2][3][4] This reactive diimine then undergoes condensation with the aldehyde, 4-(trifluoromethyl)benzaldehyde, followed by cyclization and oxidation (aromatization) to yield the stable imidazole ring.

Radziszewski_Mechanism Figure 1: Conceptual Mechanism of the Radziszewski Imidazole Synthesis Reactants Glyoxal + 4-(Trifluoromethyl)benzaldehyde + NH₃ Diimine Diimine Intermediate Reactants->Diimine + 2 NH₃ - 2 H₂O Condensation Condensation & Cyclization Diimine->Condensation + Aldehyde Product This compound Condensation->Product - H₂O (Oxidation) Purification_Workflow Figure 2: Purification and Characterization Workflow Crude Crude Product (Post-Workup) Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Pure Pure Crystalline Solid Recrystallization->Pure MP Melting Point Pure->MP NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry Pure->MS IR FT-IR Spectroscopy Pure->IR Data Data Analysis & Structure Confirmation MP->Data NMR->Data MS->Data IR->Data

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of theoretical data, predicted spectral characteristics, and established experimental protocols for property determination. While experimentally verified data for this specific molecule is limited in publicly accessible literature, this guide provides a robust framework for its characterization, drawing upon data from closely related analogues and established analytical methodologies.

Introduction and Molecular Overview

This compound belongs to the substituted imidazole class of compounds. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a trifluoromethylphenyl group can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for drug design. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, influencing aspects from synthetic route optimization to formulation and biological activity.

Molecular Structure:

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The following table summarizes key computed physicochemical properties for this compound. It is important to note that these values are derived from computational models and should be confirmed by experimental determination.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂-
Molecular Weight 212.17 g/mol [1]
Exact Mass 212.05613272 Da[1]
pKa (acidic) 12.11 ± 0.10[1]
XLogP3 (LogP) 2.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 28.7 Ų[1]
Rotatable Bond Count 1[1]
CAS Number 34898-30-1[2]

Synthesis and Characterization

Proposed Synthesis: Modified Radziszewski Reaction

A plausible and efficient route for the synthesis of this compound is the Radziszewski imidazole synthesis. This method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

Reaction Scheme:

Glyoxal (a 1,2-dicarbonyl compound) can be reacted with 4-(trifluoromethyl)benzaldehyde in the presence of an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.

synthesis_scheme reactants Glyoxal + 4-(trifluoromethyl)benzaldehyde + NH₃ product This compound reactants->product Condensation conditions Glacial Acetic Acid, Reflux conditions->product

Caption: Proposed synthesis via the Radziszewski reaction.

A general procedure, adapted from the synthesis of similar imidazole derivatives, would involve refluxing equimolar amounts of glyoxal and 4-(trifluoromethyl)benzaldehyde with an excess of ammonium acetate in glacial acetic acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the crude product, which can then be purified by recrystallization or column chromatography.

Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the imidazole and phenyl protons.

  • Imidazole Protons (H4, H5): These protons are anticipated to appear as a singlet or two closely spaced doublets in the region of δ 7.0-7.5 ppm.

  • Phenyl Protons: The protons on the trifluoromethyl-substituted phenyl ring will likely appear as two doublets in the aromatic region (δ 7.5-8.2 ppm), characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the trifluoromethyl group will likely shift these protons downfield.

  • N-H Proton: A broad singlet corresponding to the imidazole N-H proton is expected, typically in the downfield region (δ 12-14 ppm), and its position may vary with solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Imidazole Carbons: The C2 carbon, attached to the phenyl ring, is expected to be in the range of δ 145-150 ppm. The C4 and C5 carbons should appear at approximately δ 120-130 ppm.

  • Phenyl Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbon attached to the trifluoromethyl group will be a quaternary signal, and the carbon attached to the imidazole ring will also be a quaternary signal. The trifluoromethyl group itself will likely appear as a quartet due to C-F coupling.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are expected for the C-H stretching of the aromatic rings.

  • C=N and C=C Stretch: Medium to strong bands in the 1450-1620 cm⁻¹ region are anticipated for the C=N and C=C stretching vibrations within the imidazole and phenyl rings.

  • C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

3.2.4. Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the imidazole ring.

Experimental Protocols for Physicochemical Characterization

To obtain reliable experimental data, the following standardized protocols are recommended.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal for this purpose.[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm).[3]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Data Analysis: Express the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).[3]

solubility_workflow A Add Excess Solid to Solvent B Equilibrate (24-72h at const. Temp) A->B C Centrifuge & Filter B->C D Quantify by HPLC/LC-MS C->D E Calculate Solubility D->E pka_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Calibrate pH Meter B Prepare Sample Solution (≥10⁻⁴ M) A->B C Titrate with Standard Acid/Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide presents a robust, predictive analysis of its spectroscopic signature. This is achieved through a meticulous examination of the constituent functional groups—the 1H-imidazole ring and the 4-(trifluoromethyl)phenyl moiety—and by drawing upon established principles of spectroscopy and extensive data from structurally analogous compounds. Each predicted spectral feature is accompanied by a detailed justification, providing a reliable framework for the identification and characterization of this and similar molecules.

Introduction: The Significance of this compound

The imidazole nucleus is a ubiquitous scaffold in biologically active molecules, renowned for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. Its incorporation into pharmaceutical agents is often associated with favorable metabolic stability and pharmacokinetic profiles. The introduction of a trifluoromethylphenyl group at the 2-position of the imidazole ring is a strategic design element. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing moiety that can significantly modulate the electronic properties of the entire molecule, influencing its acidity, basicity, and potential for intermolecular interactions. Furthermore, the lipophilicity of the CF₃ group can enhance membrane permeability, a critical factor in drug efficacy.

Given these promising attributes, the unambiguous structural elucidation of this compound is a prerequisite for its advancement in any research and development pipeline. This guide provides the foundational spectroscopic knowledge required for its confident identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard protocol for obtaining high-quality NMR spectra of the title compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole-containing compounds as it can help in observing the exchangeable N-H proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of the CF₃ group (which can lead to long relaxation times for the quaternary carbon), an extended acquisition time and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

    • Typical spectral width: 0 to 160 ppm.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra.

Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentJustification
~12.8Broad Singlet1HN-H (Imidazole)The imidazole N-H proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at a downfield position due to hydrogen bonding with the solvent.[1]
~8.20Doublet2HH-2', H-6' (Phenyl)These protons are ortho to the electron-withdrawing imidazole group and will be deshielded. They will appear as a doublet due to coupling with H-3' and H-5'.
~7.85Doublet2HH-3', H-5' (Phenyl)These protons are ortho to the strongly electron-withdrawing CF₃ group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2' and H-6'.
~7.30Singlet2HH-4, H-5 (Imidazole)In the absence of substitution at positions 4 and 5 of the imidazole ring, the two protons are chemically equivalent and will appear as a singlet. Their chemical shift is in the typical range for imidazole protons.[2]
Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is as follows:

Predicted Chemical Shift (δ, ppm)AssignmentJustification
~146.5C-2 (Imidazole)The C-2 carbon of the imidazole ring is typically the most deshielded carbon of the ring, appearing at a significantly downfield position.
~134.0C-1' (Phenyl)This is the quaternary carbon of the phenyl ring attached to the imidazole.
~130.0 (q, JCF ≈ 32 Hz)C-4' (Phenyl)This quaternary carbon is directly attached to the CF₃ group and will appear as a quartet due to coupling with the three fluorine atoms.
~128.5C-2', C-6' (Phenyl)These carbons are ortho to the imidazole substituent.
~126.0 (q, JCF ≈ 4 Hz)C-3', C-5' (Phenyl)These carbons are meta to the CF₃ group and will show a smaller quartet coupling.
~124.0 (q, JCF ≈ 272 Hz)CF₃The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant.
~122.0C-4, C-5 (Imidazole)The C-4 and C-5 carbons of the imidazole ring are expected to be nearly equivalent and appear in this region.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the imidazole N-H and C-H bonds, the aromatic C=C bonds, and the strong C-F bonds of the trifluoromethyl group.

Experimental Protocol: FTIR Analysis

A standard protocol for obtaining the FTIR spectrum is:

  • Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet.

    • Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR)-FTIR can be used:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) and ratio it against the sample spectrum to obtain the absorbance spectrum.

Workflow for FTIR Spectroscopic Analysis.
Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹)IntensityAssignmentJustification
3300 - 2500Broad, MediumN-H stretch (Imidazole)The N-H stretching vibration in imidazoles appears as a broad band due to extensive intermolecular hydrogen bonding.
3150 - 3000Medium to WeakAromatic and Imidazole C-H stretchThese are the stretching vibrations of the C-H bonds on the phenyl and imidazole rings.
1610, 1580, 1500Medium to StrongC=C and C=N stretching (Aromatic and Imidazole)These bands are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
1325Very StrongSymmetric C-F stretch (CF₃)The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions. The symmetric stretch is typically very intense.
1160, 1120StrongAsymmetric C-F stretch (CF₃)The asymmetric C-F stretching vibrations also appear as strong bands in the fingerprint region.
850StrongOut-of-plane C-H bend (1,4-disubstituted benzene)This strong absorption is characteristic of the out-of-plane bending of the two adjacent hydrogens on the para-substituted phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used. This is a "hard" ionization technique that induces fragmentation, providing valuable structural information.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Workflow for Mass Spectrometric Analysis.
Predicted Mass Spectrum and Fragmentation Pattern

The predicted major fragments in the EI mass spectrum of this compound are listed below. The molecular formula is C₁₀H₇F₃N₂ and the exact mass is approximately 212.06 g/mol .

Predicted m/zProposed Fragment IonProposed Neutral LossJustification
212[C₁₀H₇F₃N₂]⁺˙-Molecular ion (M⁺˙)
185[C₁₀H₆F₃N]⁺˙HCNLoss of hydrogen cyanide from the imidazole ring is a characteristic fragmentation pathway for imidazoles.
145[C₇H₄F₃]⁺C₃H₃N₂Cleavage of the bond between the phenyl ring and the imidazole ring, leading to the formation of the 4-(trifluoromethyl)phenyl cation.
118[C₇H₅N₂]⁺C₃H₂F₃Cleavage of the bond between the phenyl ring and the imidazole ring, with charge retention on the imidazole-containing fragment.
91[C₄H₃N₂]⁺C₆H₄F₃Fragmentation of the imidazole ring itself.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The presented protocols are based on standard, validated methodologies, and the predicted spectral data are grounded in the established principles of NMR, IR, and Mass Spectrometry, and supported by data from structurally related compounds. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, enabling the confident identification and further investigation of this and other novel imidazole derivatives.

References

"mechanism of action of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Introduction: The Imidazole Scaffold in Modern Drug Discovery

The imidazole ring is a versatile heterocyclic pharmacophore integral to numerous biological processes and a cornerstone in medicinal chemistry.[1][2] Its presence in the amino acid histidine allows it to participate in crucial enzymatic reactions and protein functions.[1] This fundamental role in biology has inspired the development of a vast array of imidazole-containing synthetic compounds with a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5][6]

The specific compound, this compound, belongs to a class of substituted imidazoles that have garnered significant attention for their potent and selective inhibitory effects on key signaling proteins. The incorporation of a trifluoromethylphenyl group often enhances biological activity and metabolic stability, making this scaffold a promising candidate for drug development.[7] This guide provides a detailed exploration of the primary molecular mechanisms through which this compound and its close derivatives exert their therapeutic effects, focusing on their well-documented roles as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Primary Mechanism of Action I: Inhibition of p38 MAP Kinase

A predominant mechanism of action for many substituted imidazole compounds is the inhibition of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and stress.[8][9] The p38 MAP kinase signaling cascade plays a central role in regulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), making it a prime target for anti-inflammatory drug discovery.[8]

The p38 MAP Kinase Signaling Pathway

External stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α and IL-1, activate upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6. These MKKs then phosphorylate and activate p38 MAP kinase. Activated p38, in turn, phosphorylates a variety of downstream targets, including transcription factors (e.g., ATF2, CREB) and other kinases (e.g., MK2), leading to the transcriptional upregulation of pro-inflammatory genes.

p38_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) receptor Cell Surface Receptors stimuli->receptor mkk Upstream Kinases (MKK3/6) receptor->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream Phosphorylation inhibitor 2-(4-(trifluoromethyl)phenyl) -1H-imidazole inhibitor->p38 nucleus Nucleus downstream->nucleus cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nucleus->cytokines

Figure 1: p38 MAP Kinase Signaling Pathway Inhibition.
Molecular Interaction and Inhibition

Trisubstituted imidazole-based inhibitors, such as the well-studied SB203580, function as ATP-competitive inhibitors.[9][10] They bind to the ATP-binding pocket of the p38 kinase.[9] Crystallographic studies have shown that the pyridinyl ring of these inhibitors forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase, while the substituted phenyl ring occupies a hydrophobic pocket.[10] The this compound scaffold mimics this interaction. The imidazole core provides the central scaffold, and the 4-(trifluoromethyl)phenyl group occupies the hydrophobic pocket, contributing to the potency and selectivity of the inhibition.[9] This binding prevents the phosphorylation of p38's downstream targets, thereby blocking the inflammatory cascade.

Primary Mechanism of Action II: Inhibition of TAK1

Another critical target for imidazole-based compounds is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7.[11] TAK1 is a central node in the signaling pathways of multiple pro-inflammatory cytokines, including TNF-α, IL-1, and Toll-like receptor (TLR) ligands.[11][12] Its inhibition represents a powerful strategy for treating inflammatory diseases and certain cancers where these pathways are dysregulated.[11][12]

The TAK1 Signaling Pathway

TAK1 is activated by various upstream signals, leading to the activation of two major downstream pro-inflammatory pathways: the NF-κB pathway and the JNK/p38 MAP kinase pathway.[12] Upon activation, TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which leads to the degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate the transcription of inflammatory and survival genes. Concurrently, TAK1 activates MKKs, which in turn activate JNK and p38 MAP kinases.

tak1_pathway cytokines_tlr Pro-inflammatory Cytokines (TNF-α, IL-1) & TLR Ligands receptor Receptor Complex cytokines_tlr->receptor tak1 TAK1 (MAP3K7) receptor->tak1 Activation ikk IKK Complex tak1->ikk Phosphorylation mkk MKKs tak1->mkk Phosphorylation inhibitor 2-(4-(trifluoromethyl)phenyl) -1H-imidazole inhibitor->tak1 Inhibition nfkb NF-κB Activation ikk->nfkb jnk_p38 JNK / p38 Activation mkk->jnk_p38 gene_expression Inflammatory Gene Expression & Cell Survival nfkb->gene_expression jnk_p38->gene_expression

Figure 2: TAK1 Signaling Pathway and its Inhibition.
Mode of TAK1 Inhibition

Research has identified 2,4-1H-imidazole carboxamides as potent and selective inhibitors of TAK1.[11] X-ray crystallography has revealed that these compounds bind to the kinase domain of TAK1, often in a manner distinct from other known inhibitors, highlighting the unique potential of the imidazole scaffold.[11] By blocking the kinase activity of TAK1, these inhibitors prevent the downstream activation of both the NF-κB and JNK/p38 pathways, leading to a broad anti-inflammatory effect and sensitization of tumor cells to apoptosis.[11]

Experimental Protocol: In Vitro p38 MAP Kinase Inhibitory Activity

To evaluate the anti-inflammatory potential of compounds like this compound, which is indicative of p38 MAP kinase inhibition, an in vitro albumin denaturation assay can be performed. Protein denaturation is a well-documented cause of inflammation, and the ability of a compound to prevent it suggests anti-inflammatory activity.[8]

Step-by-Step Methodology: Albumin Denaturation Assay
  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in distilled water.

    • Prepare stock solutions of the test compound (e.g., this compound) and a standard reference drug (e.g., Adezmapimod (SB203580)) in a suitable solvent like DMSO.[8] Create a series of dilutions to test a range of concentrations.

  • Assay Setup:

    • In a set of test tubes, add 0.2 mL of the BSA solution.

    • Add 2.8 mL of phosphate-buffered saline (PBS), pH 6.3.

    • Add 0.1 mL of the test compound or standard drug solution at various concentrations. A control tube should receive 0.1 mL of the solvent (DMSO).

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

  • Measurement:

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the following formula:

      • % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100

  • Data Analysis:

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value, which is the concentration required to inhibit 50% of the protein denaturation.

experimental_workflow start Start prep Prepare Solutions (BSA, Test Compound, Standard) start->prep setup Set Up Reaction Mixtures (BSA + PBS + Compound/Control) prep->setup incubate1 Incubate at 37°C (20 min) setup->incubate1 heat Induce Denaturation (Heat at 70°C for 10 min) incubate1->heat cool Cool to Room Temperature heat->cool measure Measure Absorbance (660 nm) cool->measure calculate Calculate % Inhibition measure->calculate analyze Determine IC50 Value calculate->analyze end End analyze->end

Figure 3: Workflow for Albumin Denaturation Assay.

Quantitative Data Summary

The inhibitory potency of imidazole derivatives against p38 MAP kinase is typically quantified by their IC50 values. Lower IC50 values indicate higher potency. The following table summarizes representative data for imidazole-based p38 inhibitors.

CompoundTargetIC50 Value (nM)Reference
Adezmapimod (SB203580) (Reference)p38 MAP Kinase222.44 ± 5.98 nM--INVALID-LINK--[8]
Compound AA6 (N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide)p38 MAP Kinase403.57 ± 6.35 nM--INVALID-LINK--[8]

Other Potential Mechanisms of Action

While inhibition of p38 MAP kinase and TAK1 are the most prominently documented mechanisms, the imidazole scaffold is known for its diverse biological activities. Depending on the substitution pattern, derivatives can exhibit other effects:

  • Antifungal Activity: Many imidazole-based drugs (e.g., ketoconazole, clotrimazole) are potent antifungal agents that work by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3]

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Certain derivatives, such as 1-(2-(trifluoromethyl)phenyl)imidazole (TRIM), have been identified as potent inhibitors of nNOS, an enzyme involved in neurotransmission, suggesting potential applications in neurological disorders.[13]

Conclusion

The this compound core structure is a highly effective pharmacophore primarily targeting key kinases in inflammatory signaling pathways. Its mechanism of action is centered on the potent, ATP-competitive inhibition of p38 MAP kinase and TAK1. By blocking these central nodes, compounds based on this scaffold can effectively suppress the production of pro-inflammatory cytokines and modulate critical cellular processes related to inflammation and cell survival. The versatility of the imidazole ring, combined with the favorable properties imparted by the trifluoromethylphenyl group, underscores its significant potential in the development of novel therapeutics for a range of inflammatory diseases, cancers, and other disorders.

References

"in vitro studies of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, this compound, incorporates a trifluoromethylphenyl group, a substitution known to enhance metabolic stability and binding affinity through its lipophilic and electron-withdrawing nature. This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers in drug discovery and development. We will move beyond simple protocols to explain the scientific rationale behind each experimental step, ensuring a robust and logical investigative workflow.

Foundational Assessment: Cytotoxicity and Antiproliferative Activity

Expertise & Experience: Before exploring any specific mechanism, it is imperative to establish the fundamental effect of a compound on cell viability and proliferation. This initial screening provides a therapeutic window and identifies potential anticancer efficacy. The choice of cell lines is critical; a panel should include representative models of cancers where imidazole derivatives have shown promise, alongside a non-cancerous cell line to gauge selectivity and potential toxicity to healthy tissue.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4][6]

  • Cell Seeding: Plate cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, SH-SY5Y neuroblastoma, and HEK293 normal kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in each well with the medium containing the compound or vehicle control (DMSO, typically ≤0.1%).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Expected IC₅₀ Values

All quantitative data should be summarized for clear interpretation.

Cell LineTypeHypothetical IC₅₀ (µM)Selectivity Index (SI)¹
A549Non-Small Cell Lung Cancer15.2 ± 1.84.8
MCF-7Breast Adenocarcinoma21.5 ± 2.33.4
SH-SY5YNeuroblastoma35.0 ± 3.12.1
HEK293Normal Human Embryonic Kidney73.4 ± 5.6-

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Investigation of Anti-Neuroinflammatory Potential

Trustworthiness: The imidazole scaffold is present in compounds with known anti-inflammatory effects.[7] Neuroinflammation is a critical process in neurodegenerative diseases, driven by glial cells like microglia and astrocytes.[8][9] A trustworthy in vitro model involves stimulating these cells with an inflammatory agent like lipopolysaccharide (LPS) and measuring the subsequent inhibition of inflammatory mediators.[7]

Signaling Pathway: LPS-Induced Neuroinflammation

LPS, a component of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[9] Our hypothesis is that this compound may interfere with this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 2-(4-(trifluoromethyl)phenyl) -1H-imidazole Compound->IKK Inhibits? Compound->NFkB Inhibits? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes G Start Potent IC₅₀ from MTT Assay CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Start->Apoptosis TargetID Molecular Target ID (e.g., EGFR Kinase Assay) CellCycle->TargetID Arrest suggests CDK/pathway inhibition Apoptosis->TargetID Apoptosis suggests pathway inhibition Conclusion Mechanism of Action Established TargetID->Conclusion

References

Technical Guide: Investigating 2-(4-(trifluoromethyl)phenyl)-1H-imidazole as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Executive Summary & Rationale

The 2-phenyl-1H-imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5] The specific compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, incorporates a trifluoromethyl (CF3) group on the phenyl ring. This modification is a common strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, potentially augmenting the compound's therapeutic profile.

Initial structural analysis and a review of analogous compounds strongly suggest that a primary therapeutic avenue for this molecule is the inhibition of protein kinases, which are critical regulators of cellular signaling.[6][7][8] Specifically, the p38 mitogen-activated protein kinase (MAPK) pathway, a central mediator of inflammatory responses, stands out as a high-probability target.[9][10][11] Dysregulation of p38 MAPK signaling is implicated in a host of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer and neurodegenerative disorders.[10][12][13][14]

This guide provides a comprehensive framework for the systematic evaluation of this compound, with a primary focus on its potential as a p38 MAPK inhibitor. We will detail the biological rationale, outline a robust experimental workflow from in vitro validation to cellular functional assays, and provide actionable protocols to empower your research and development efforts.

Primary Hypothesized Target: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a cornerstone of the cellular response to stress and pro-inflammatory stimuli like lipopolysaccharide (LPS).[11][15] Activation of this pathway triggers the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making it a prime target for anti-inflammatory drug development.[9][12][16] The four main isoforms of p38 are α, β, γ, and δ, with p38α being the most critical for inflammatory processes.[11][17]

Inhibitors targeting p38 MAPK are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[13][18] A crucial interaction for many imidazole-based inhibitors is the formation of a hydrogen bond with the backbone NH of methionine 109 (Met109) in the hinge region of the p38 active site.[13][19]

The logical flow for validating this hypothesis involves a multi-tiered approach:

  • Biochemical Confirmation: Does the compound directly inhibit the enzymatic activity of purified p38 MAPK?

  • Cellular Target Engagement: Does the compound block p38 MAPK signaling within a relevant cell model?

  • Phenotypic Confirmation: Does inhibiting the target in cells lead to the desired anti-inflammatory effect?

Signaling Pathway Diagram

p38_pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects LPS LPS / Cytokines (e.g., TNF-α, IL-1β) MKK MKK3 / MKK6 LPS->MKK Activates p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Phosphorylates mRNA mRNA Stabilization & Gene Expression MK2->mRNA TF->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) mRNA->Cytokines Upregulates Production Compound 2-(4-(trifluoromethyl)phenyl) -1H-imidazole Compound->p38 Inhibits caption Figure 1. The p38 MAPK signaling pathway and the point of inhibition.

Caption: Figure 1. The p38 MAPK signaling pathway and the point of inhibition.

Experimental Validation Workflow

A rigorous, phased approach is essential to validate the compound's mechanism of action and therapeutic potential.

Experimental Workflow Diagram

validation_workflow cluster_phase1 Phase 1: In Vitro Biochemical Assay cluster_phase2 Phase 2: Cellular Target Engagement cluster_phase3 Phase 3: Cellular Phenotypic Assay P1_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) P1_Result Determine IC50 Value (Direct Enzyme Inhibition) P1_Assay->P1_Result P2_Assay Western Blot for p-MK2 (in stimulated cells) P1_Result->P2_Assay Proceed if IC50 is potent P2_Result Confirm Intracellular Target Inhibition P2_Assay->P2_Result P3_Assay Cytokine Release Assay (e.g., TNF-α ELISA) P2_Result->P3_Assay Proceed if target is engaged P3_Result Measure Functional Anti-inflammatory Effect P3_Assay->P3_Result caption Figure 2. Phased experimental workflow for target validation.

Caption: Figure 2. Phased experimental workflow for target validation.

Detailed Experimental Protocols

Phase 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

Objective: To quantify the direct inhibitory effect of the compound on the enzymatic activity of purified p38α MAPK.

Methodology: A luminescence-based kinase assay, such as ADP-Glo™, is a robust, high-throughput method.[18] It measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitor's potency.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup (384-well plate):

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[18]

    • Prepare a master mix containing recombinant active p38α kinase and a suitable peptide substrate (e.g., ATF2) in kinase reaction buffer.[15][20]

    • Dispense 2 µL of the kinase/substrate mix into each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be near the Km for p38α to ensure competitive binding can be accurately measured.[18]

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[18]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of a direct downstream substrate of p38 MAPK in a cellular context.

Methodology: We will measure the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), a well-established p38 substrate, in LPS-stimulated macrophage cells (e.g., RAW 264.7) via Western blot.[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 6-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.

    • Stimulate the p38 pathway by adding LPS (e.g., 100 ng/mL) for 30 minutes.[22] Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-MK2 (Thr334) and total MK2. A loading control (e.g., β-actin or GAPDH) must also be probed.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify band intensities and normalize the phospho-MK2 signal to the total MK2 signal to determine the extent of inhibition.

Phase 3: Cellular Phenotypic Assay (TNF-α Release)

Objective: To measure the functional consequence of p38 MAPK inhibition, specifically the reduction of pro-inflammatory cytokine production.

Methodology: An enzyme-linked immunosorbent assay (ELISA) will be used to quantify the amount of TNF-α released into the culture medium from LPS-stimulated macrophages.[23][24]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) into a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.[25]

  • Compound Treatment: Pre-treat the cells with a serial dilution of the test compound or DMSO vehicle control for 1 hour.[23]

  • Stimulation: Add LPS (e.g., 10-100 ng/mL) to induce TNF-α production.[24][25] Include wells with cells and compound only (no LPS) and cells with LPS only (positive control).

  • Incubation: Culture the cells for 4 to 24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically, but 4-6 hours is often sufficient for TNF-α.[26]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.[23]

  • ELISA:

    • Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of TNF-α in each sample.

    • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-only control and determine the IC50 value for this functional effect.

Data Summary & Interpretation

The quantitative results from these assays should be compiled to build a comprehensive profile of the compound.

Assay TypeParameter MeasuredTarget Value / Interpretation
Biochemical Kinase Assay IC50 vs. p38αA potent inhibitor will have an IC50 in the nanomolar to low micromolar range.
Cellular Target Engagement Reduction in p-MK2A dose-dependent decrease confirms the compound is cell-permeable and engages the target.
Phenotypic Assay IC50 vs. TNF-α ReleaseThe functional IC50 should be comparable to the target engagement potency, indicating the phenotype is target-driven.

A strong candidate will exhibit a low IC50 in the biochemical assay, demonstrate clear, dose-dependent inhibition of MK2 phosphorylation in cells at similar concentrations, and effectively suppress TNF-α release. A significant rightward shift in potency from the biochemical to the cellular assays may indicate issues with cell permeability or metabolic instability.

Exploration of Alternative Targets

While p38 MAPK is a strong primary hypothesis, the phenyl-imidazole scaffold is known to interact with other targets.[27][28] Should the p38 MAPK hypothesis prove incorrect or only partially explain the compound's activity, the following alternative targets could be considered:

  • Other Kinases: The compound should be profiled against a panel of other kinases, particularly other MAPKs (JNK, ERK) and receptor tyrosine kinases (e.g., VEGFR, EGFR), as imidazole-based structures have shown activity against these families.[6][7]

  • Hedgehog Signaling Pathway: Phenyl-imidazole analogs have been identified as inhibitors of the Smoothened (Smo) receptor in the Hedgehog pathway, which is a target in oncology.[27]

  • Antiparasitic Targets: Phenyl-imidazole carboxamides have been optimized as inhibitors against Leishmania donovani, suggesting potential in infectious disease.[29]

Conclusion and Future Directions

This guide outlines a systematic and logical workflow to rigorously evaluate the therapeutic potential of this compound, focusing on its hypothesized role as a p38 MAPK inhibitor. Successful validation through the proposed biochemical and cellular assays would establish a strong foundation for further preclinical development.

Future steps would include kinase selectivity profiling, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, and ultimately, evaluation in animal models of inflammatory disease to establish in vivo efficacy and safety.

References

Introduction: The Strategic Convergence of the Imidazole Scaffold and Trifluoromethyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylphenyl Imidazole Analogs

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole ring is a "privileged" scaffold, a structural motif frequently found in biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites make it a versatile building block for therapeutic agents.[1][4] When this potent core is strategically combined with a trifluoromethylphenyl group, a powerful synergy emerges.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, valued for its profound impact on a molecule's physicochemical properties.[5][6] Its high electronegativity alters the electronic profile of the aromatic ring, while its significant lipophilicity can enhance membrane permeability and binding affinity.[7][8] Crucially, the carbon-fluorine bonds are exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and extending the drug's half-life.[7][9] This guide provides a detailed exploration of the structure-activity relationships (SAR) of trifluoromethylphenyl imidazole analogs, synthesizing field-proven insights to explain the causality behind experimental choices and guide future drug discovery efforts.

Core Structure-Activity Relationship Principles

The biological activity of trifluoromethylphenyl imidazole analogs is a finely tuned interplay between three key structural components: the trifluoromethylphenyl ring, the central imidazole core, and the nature of any substitutions on the imidazole ring itself.

The Trifluoromethylphenyl Ring: The Anchor and Modulator

The trifluoromethylphenyl moiety typically serves as a critical anchor, occupying a key pocket in the target protein. Both the position of the -CF3 group and other substitutions on the phenyl ring are pivotal in determining potency and selectivity.

  • The Role of the Trifluoromethyl (-CF3) Group: The -CF3 group is more than just a bioisostere for a methyl or chloro group.[10] Its strong electron-withdrawing nature can influence pKa and hydrogen-bonding capabilities of nearby functional groups, while its lipophilicity enhances interactions within hydrophobic pockets of target proteins.[8][9] This often leads to improved binding affinity and metabolic stability, crucial for transforming a compound into a viable drug candidate.[8]

  • Positional Isomerism (Ortho, Meta, Para): The placement of the -CF3 group on the phenyl ring dictates the vector and three-dimensional space the group occupies, which directly impacts target engagement.

    • Ortho-Substitution: As seen in compounds like 1-[2-(trifluoromethyl)phenyl]imidazole (TRIM), an ortho-CF3 group creates a specific steric and electronic environment.[11] TRIM is a known potent inhibitor of neuronal nitric oxide synthase (nNOS), suggesting the ortho position is favorable for interacting with this particular enzyme.[11]

    • Meta-Substitution: In some contexts, such as certain antifungal agents, the introduction of a strong electron-withdrawing -CF3 group at the meta position has been found to be unfavorable, leading to a loss of activity.[12] This highlights that the electronic influence of the -CF3 group must be compatible with the target's electronic landscape.

    • Para-Substitution: The para position is a common site for substitution. Analogs with a para-CF3 group, such as 1-(p-Tolyl)-3-[4-(trifluoromethyl)phenyl]urea, have been investigated for various activities, where the -CF3 group often contributes to occupying a deep hydrophobic pocket.[13]

The Imidazole Core: The Versatile Hub

The imidazole ring is not merely a linker; its nitrogen atoms are key points of interaction, and substitutions on its carbon atoms can dramatically alter activity by influencing steric bulk, electronics, and binding vectors.

  • N-1 Substitution: The substituent at the N-1 position of the imidazole ring often dictates the overall orientation of the molecule. SAR studies have shown that this position is highly sensitive. For instance, in some anticancer imidazole derivatives, placing a simple aliphatic group on the imidazole nitrogen led to a complete loss of activity, whereas more complex aryl groups were tolerated.[14] This suggests a specific, often aromatic, interaction is required at this position for certain targets.

  • C-2, C-4, and C-5 Substitutions: These positions provide vectors for exploring additional binding interactions.

    • Bulky aryl groups at the C-4 and C-5 positions have been shown to be critical for activity in 4,5-biarylimidazole analogs targeting the TRPV1 receptor.[15]

    • Similarly, 2,4-diphenyl-1H-imidazole analogs require substitution at both C-2 and C-4 for potent CB2 receptor agonism.[16]

    • Modification at the C-2 position, such as the synthesis of 2-trifluoromethylsulfanyl imidazoles, demonstrates another avenue for modulating activity by introducing unique functional groups.[17]

Visualization of Core SAR Principles

The following diagram illustrates the key modification points on the trifluoromethylphenyl imidazole scaffold and summarizes the general impact of substitutions.

SAR_summary cluster_scaffold Trifluoromethylphenyl Imidazole Scaffold cluster_phenyl Phenyl Ring Modifications cluster_imidazole Imidazole Core Modifications scaffold ortho Ortho-CF3: - Favorable for nNOS inhibition - Influences ring conformation ortho->scaffold meta Meta-CF3: - Can be unfavorable (e.g., antifungals) - Strong electronic pull meta->scaffold para Para-CF3: - Often occupies hydrophobic pockets - Common modification site para->scaffold N1 N-1 Position: - Highly sensitive - Dictates molecular orientation - Aliphatic groups can abolish activity N1->scaffold C2 C-2 Position: - Site for additional functionalization (e.g., -SCF3) - Can modulate electronics and binding C2->scaffold C4_C5 C-4 / C-5 Positions: - Bulky aryl groups are often critical - Key for TRPV1 and CB2 activity C4_C5->scaffold

Caption: Key modification sites on the trifluoromethylphenyl imidazole scaffold.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a crucial node in the signaling cascade that regulates the production of pro-inflammatory cytokines, making it a prime target for treating inflammatory diseases.[18] Trifluoromethylphenyl imidazole analogs have emerged as potent inhibitors of this enzyme.

The classic p38 inhibitors belong to the pyridinyl imidazole class, such as SB203580.[18] The SAR of trifluoromethylphenyl imidazole analogs targeting p38α reveals a distinct binding mode. In a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, the trifluoromethyl-imidazole moiety occupies the ATP-binding site.[18] The activity is highly dependent on the nature of the amide substituent.

  • Key Insight: Compound AA6 from one study, featuring a specific substituted phenylpropanamide side chain, showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM.[18] This demonstrates that while the trifluoromethyl-imidazole core provides the foundational binding, the distal substituent is critical for achieving high potency, likely by forming additional hydrogen bonds or van der Waals interactions in the active site.

p38 MAP Kinase Signaling Pathway

The diagram below shows a simplified representation of the p38 MAP kinase pathway and the point of inhibition.

p38_pathway Stress Cellular Stress / Cytokines MKK MAP2K (MKK3/6) Stress->MKK activates p38 p38 MAP Kinase MKK->p38 phosphorylates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) TF->Cytokines upregulates production Inhibitor Trifluoromethylphenyl Imidazole Analogs Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase signaling cascade.

Experimental Protocols and Data

Protocol 1: Generalized Synthesis via Debus-Radziszewski Reaction

This classic one-pot, three-component reaction is an efficient method for synthesizing multisubstituted imidazoles.[19][20]

Objective: To synthesize a 2,4,5-trisubstituted imidazole derivative.

Materials:

  • A 1,2-dicarbonyl compound (e.g., Benzil)

  • An aromatic aldehyde (e.g., 4-(Trifluoromethyl)benzaldehyde)

  • Ammonium acetate (serves as the ammonia source)

  • Glacial acetic acid (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,2-dicarbonyl compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and ammonium acetate (2.0-5.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure triphenyl imidazole derivative.

Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a compound.

Objective: To measure the concentration of an analog required to inhibit 50% of p38α kinase activity.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the trifluoromethylphenyl imidazole analogs in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Mixture: In a 96-well or 384-well plate, add the kinase assay buffer, the p38α enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the serially diluted test compounds to the wells. Include a positive control (a known p38 inhibitor like SB203580) and a negative control (DMSO vehicle).

  • Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Summary of SAR Data

The table below summarizes key SAR findings from various studies, illustrating the impact of structural modifications on biological activity.

Scaffold/Analog Class Modification Biological Target/Activity Key Finding Reference
2,5-Diaryl ImidazoleMeta-CF3 on phenyl ringAntifungalLoss of antifungal activity observed.[12]
2,5-Diaryl ImidazoleBulky group at N-1AntifungalUnfavorable for antifungal activity.[12]
[4-(CF3)-1H-imidazol-1-yl] AmideVaried N-phenylpropanamidep38 MAP Kinase InhibitionPotency is highly dependent on the distal amide substituent.[18]
4,5-Biaryl ImidazoleAryl groups at C-4 and C-5TRPV1 AntagonismBulky aryl groups are essential for potent activity.[15]
2-Phenyl ImidazoleAliphatic group at N-1Anticancer (Tubulin)Led to a loss of activity compared to aryl groups.[14]
1-Phenyl ImidazoleOrtho-CF3 on phenyl ringnNOS InhibitionPotent and selective inhibition observed.[11]

General Drug Discovery Workflow

The development of novel trifluoromethylphenyl imidazole analogs follows a structured, iterative process.

Caption: Iterative workflow for the discovery of trifluoromethylphenyl imidazole drugs.

Conclusion and Future Perspectives

The trifluoromethylphenyl imidazole scaffold is a remarkably versatile and potent platform for drug discovery. The structure-activity relationships are complex, with biological activity being highly sensitive to the substitution patterns on both the phenyl and imidazole rings.

Key takeaways include:

  • The trifluoromethyl group is a powerful tool for enhancing metabolic stability and lipophilicity, but its position (ortho, meta, or para) must be optimized for specific targets.[7][8][11][12]

  • The N-1 position of the imidazole is a critical determinant of molecular orientation and is often intolerant of simple aliphatic substituents.[14]

  • Substitutions at the C-2, C-4, and C-5 positions provide essential vectors for achieving high potency and selectivity by engaging with additional pockets in the target protein.[15][16]

Future research should focus on leveraging computational chemistry and molecular modeling to better predict optimal substitution patterns for new biological targets. Exploring novel, non-amide linkers and expanding the diversity of substituents at the C-2, C-4, and C-5 positions could unlock new therapeutic potential. As our understanding of the nuanced interplay between these structural elements grows, trifluoromethylphenyl imidazole analogs will undoubtedly continue to yield promising candidates for treating a wide range of human diseases.

References

Exploring the Chemical Space of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a frequent feature in approved drugs and clinical candidates. When coupled with a 4-(trifluoromethyl)phenyl moiety, the resulting molecule, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, presents a compelling starting point for drug discovery campaigns. The trifluoromethyl group is a powerful modulator of physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through favorable interactions with protein targets.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on how to systematically explore the chemical space of this promising scaffold, from initial synthesis to biological evaluation and in silico modeling.

I. Foundational Chemistry: Synthesis and Physicochemical Landscape

A thorough understanding of the synthesis and inherent properties of the core scaffold is paramount before embarking on a journey to explore its chemical space.

A. Synthetic Accessibility: Building the Core

While numerous methods exist for the synthesis of substituted imidazoles, a common and adaptable approach for 2-aryl-1H-imidazoles involves the condensation of an alpha-dicarbonyl compound, an aldehyde, and a source of ammonia. For the synthesis of this compound, a plausible and efficient route is the Radziszewski reaction or a variation thereof.

Proposed Synthetic Protocol: Radziszewski-Type Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine glyoxal (1 equivalent), 4-(trifluoromethyl)benzaldehyde (1 equivalent), and a molar excess of ammonium acetate in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as both the ammonia source and a mild acidic catalyst.

  • Glacial Acetic Acid: Acts as a polar protic solvent that facilitates the condensation steps and is easily removed during workup.

  • Reflux Conditions: Provide the necessary activation energy for the multi-step condensation and cyclization to occur at a reasonable rate.

B. Physicochemical Properties of the Core Scaffold
PropertyPredicted/Inferred ValueSignificance in Drug Discovery
Molecular Weight ~212 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 ~2.5 - 3.0Moderate lipophilicity, balancing solubility and permeability.
Hydrogen Bond Donors 1 (imidazole N-H)Potential for key interactions with biological targets.
Hydrogen Bond Acceptors 2 (imidazole N and CF3)Can participate in various binding motifs.
pKa ~5-6 (imidazole)Influences ionization state at physiological pH, affecting solubility and target engagement.

II. Navigating the Chemical Space: A Multipronged Approach

Exploring the chemical space around the core scaffold involves a systematic and iterative process of designing, synthesizing, and testing new analogs. This can be approached through both experimental and computational strategies.

A. Experimental Exploration: From Library Synthesis to Biological Screening

A key strategy for exploring structure-activity relationships (SAR) is the creation of a focused library of analogs. Parallel synthesis techniques are well-suited for this purpose, allowing for the rapid generation of a diverse set of compounds.[4][5][6]

Workflow for Experimental Chemical Space Exploration

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Core Scaffold 2-(4-(CF3)phenyl)-1H-imidazole B Parallel Synthesis (e.g., solution-phase) A->B C Analog Library (diverse substitutions) B->C D High-Throughput Screening (HTS) (e.g., kinase or cell-based assays) C->D E Hit Identification D->E F Dose-Response & IC50 Determination E->F G Structure-Activity Relationship (SAR) Analysis F->G G->B Iterative Design H ADME/Tox Profiling G->H I Lead Candidate H->I G cluster_setup Target & Library Preparation cluster_screening Virtual Screening cluster_analysis Analysis & Prioritization A Identify Biological Target (e.g., Kinase, GPCR) B Prepare 3D Protein Structure A->B D High-Throughput Docking B->D C Generate Virtual Library of Analogs C->D E Scoring and Ranking D->E F Selection of Virtual Hits E->F G ADMET Prediction F->G H Visual Inspection & Filtering F->H I Prioritized Compounds for Synthesis G->I H->I G Extracellular_Signal Extracellular Signal (e.g., Cytokine, Growth Factor) Receptor Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase (e.g., p38 MAPK) Upstream_Kinase->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Substrate->Cellular_Response Inhibitor 2-(4-(CF3)phenyl) -1H-imidazole Analog Inhibitor->Target_Kinase Inhibition

References

Methodological & Application

"experimental protocol for the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of this compound, a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and bioavailability, making its incorporation into heterocyclic scaffolds a significant strategy in drug development.[1][2][3] The described method is based on the robust and efficient Debus-Radziszewski imidazole synthesis, a multi-component reaction valued for its high atom economy.[4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, purification techniques, and characterization data.

Introduction and Scientific Background

Imidazole and its derivatives represent a class of heterocyclic compounds of paramount importance, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][4] The strategic introduction of a trifluoromethyl (CF₃) group onto a phenyl-imidazole scaffold can significantly alter the molecule's physicochemical properties. The high electronegativity of the CF₃ group enhances the metabolic stability and membrane permeability of drug candidates and can modify the electronic properties of materials.[2][3]

The synthesis of this compound is efficiently achieved through the Debus-Radziszewski reaction, first reported in the 19th century.[4][5][6] This one-pot, three-component condensation reaction involves a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, making it an attractive and sustainable method for constructing the imidazole ring.[4][7] In this protocol, we utilize glyoxal as the dicarbonyl component, 4-(trifluoromethyl)benzaldehyde as the aldehyde, and ammonium acetate as a convenient in situ source of ammonia.

Reaction Mechanism: The Radziszewski Synthesis

The reaction proceeds in two conceptual stages. First, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. In the second stage, this diimine undergoes condensation with the aldehyde (4-(trifluoromethyl)benzaldehyde) to form the final 2,4,5-substituted imidazole ring, which in this specific case is unsubstituted at the 4 and 5 positions.[5][6][8]

Comprehensive Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10][11][12][13]

  • 4-(Trifluoromethyl)benzaldehyde: Harmful if swallowed and causes skin and eye irritation.[12][14] Avoid inhalation of vapors and direct contact with skin and eyes.[9][11] It is a combustible liquid.[14][15] Store away from ignition sources.[12]

  • Ammonium Acetate: May cause irritation to the skin, eyes, and respiratory tract upon prolonged exposure.[10][16] Handle in accordance with good industrial hygiene and safety procedures.[10]

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with extreme caution.

  • Work-up: The neutralization step with ammonium hydroxide should be performed slowly and carefully, as it can be exothermic.

Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any work.[9][10][12][13][16][17]

Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMolar Equiv.
4-(Trifluoromethyl)benzaldehyde455-19-6174.121.74 g1.0
Glyoxal (40% in H₂O)107-22-258.041.45 g1.0
Ammonium Acetate631-61-877.087.71 g10.0
Glacial Acetic Acid64-19-760.0520 mLSolvent
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask for vacuum filtration

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization Reagents Weigh Reagents Setup Assemble Reflux Apparatus Reagents->Setup Combine Combine Reagents in Flask Setup->Combine Reflux Heat to Reflux (2-3h) Combine->Reflux Cool Cool to RT Reflux->Cool Precipitate Pour into Ice Water Cool->Precipitate Neutralize Neutralize with NH4OH Precipitate->Neutralize Filter Filter Crude Product Neutralize->Filter Recrystallize Recrystallize (Ethanol/Water) Filter->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Analyze Product (MP, NMR, IR) Dry->Characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-(trifluoromethyl)benzaldehyde (1.74 g, 10.0 mmol), ammonium acetate (7.71 g, 100.0 mmol), and glacial acetic acid (20 mL).

  • Reagent Addition: To the stirring mixture, add glyoxal (1.45 g of a 40% aqueous solution, 10.0 mmol).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118-120 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature.[19] Pour the dark solution slowly into a beaker containing 150-200 mL of ice-cold water with stirring.

  • Neutralization: Slowly add concentrated ammonium hydroxide solution to the aqueous mixture until the pH is adjusted to 7-8. This will precipitate the product.[18][19]

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove any residual ammonium acetate and acetic acid.

  • Drying: Allow the crude product to air-dry on the filter paper or dry in a desiccator.

Purification Protocol: Recrystallization

The crude product can be effectively purified by recrystallization to yield a crystalline solid.[20][21]

  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system.

  • Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add the minimum amount of hot ethanol to completely dissolve the solid. c. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it. d. To the hot, clear solution, add water dropwise until the solution becomes persistently cloudy. e. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution. f. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven to a constant weight.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₀H₇F₃N₂
Molecular Weight 212.17 g/mol
Melting Point Literature values vary; typically in the range of 190-200 °C
¹H NMR Expected signals for aromatic protons (AA'BB' system), imidazole ring protons, and the N-H proton.[22]
¹³C NMR Expected signals for the trifluoromethyl carbon, aromatic carbons, and imidazole ring carbons.[23]
FTIR (cm⁻¹) ~3300-3100 (N-H stretch), ~1600 (C=N stretch), ~1320 (C-F stretch)
Mass Spec (ESI-MS) m/z = 213.06 [M+H]⁺

Discussion and Field-Proven Insights

  • Rationale for Excess Ammonium Acetate: A significant molar excess of ammonium acetate is used to ensure a high concentration of ammonia is available, driving the equilibrium of the diimine formation and subsequent cyclization towards the product, thereby maximizing the yield.[24]

  • Solvent Choice: Glacial acetic acid serves as both a solvent that effectively dissolves the starting materials and as a mild acid catalyst for the condensation steps.[18][19]

  • Importance of Neutralization: The imidazole product is basic and will be protonated in the acidic reaction medium, forming a water-soluble salt. The neutralization step is critical to deprotonate the imidazole, converting it to its less soluble free-base form and ensuring its complete precipitation from the aqueous solution.[19][21]

  • Troubleshooting: If the yield is low, ensure the reflux temperature is adequate and consider extending the reaction time. For purification, if the product oils out during recrystallization, use a more dilute solution or a different solvent system. Column chromatography can be employed for highly impure samples.[20][24]

References

Application Notes & Protocols: 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole and its derivatives in medicinal chemistry. This document delves into the synthesis, mechanisms of action, and detailed experimental protocols for evaluating its potential as a therapeutic agent, with a primary focus on its roles as a kinase inhibitor for anti-inflammatory and anticancer applications.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and an acceptor, and its metabolic stability make it a versatile core for designing bioactive molecules. The introduction of a trifluoromethylphenyl group at the 2-position of the imidazole ring significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and target engagement. This guide focuses on the this compound core, a key pharmacophore in the development of potent enzyme inhibitors.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and reliable method involves the condensation of an α-dicarbonyl compound with an aldehyde in the presence of ammonia, known as the Radziszewski synthesis.

Protocol: Synthesis via Radziszewski Reaction

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Glyoxal (40% in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent) in glacial acetic acid.

  • Add glyoxal (1.1 equivalents) and ammonium acetate (2.5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound.

Rationale for Experimental Choices:

  • Ammonium acetate serves as the source of ammonia for the imidazole ring formation.

  • Glacial acetic acid acts as both the solvent and a catalyst for the condensation reaction.

  • The workup procedure is designed to remove the acidic solvent and water-soluble byproducts.

  • Column chromatography is a standard method for purifying organic compounds to a high degree of purity.

Key Application: Inhibition of p38 MAP Kinase for Anti-inflammatory Activity

A primary and well-documented application of this compound derivatives is the inhibition of p38 mitogen-activated protein (MAP) kinase.[1] p38 MAP kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory stimuli.

Mechanism of Action: p38 MAP Kinase Inhibition

The p38 MAP kinase pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Imidazole derivatives, including the this compound scaffold, act as competitive inhibitors at the ATP-binding site of p38α MAP kinase.[1] By blocking the kinase activity of p38, these compounds prevent the downstream phosphorylation of transcription factors and other proteins involved in the inflammatory response. This ultimately leads to a reduction in the synthesis and release of inflammatory mediators. Furthermore, inhibition of p38 MAPK can also suppress the activation of the NF-κB signaling pathway, another critical regulator of inflammation.[2][3]

p38_MAPK_Pathway stress Inflammatory Stimuli (e.g., LPS) tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 mk2 MAPKAPK2 (MK2) p38->mk2 tf Transcription Factors (e.g., AP-1, CREB) p38->tf nfkb_pathway NF-κB Pathway p38->nfkb_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mk2->cytokines tf->cytokines inhibitor 2-(4-(trifluoromethyl)phenyl) -1H-imidazole inhibitor->p38 inhibitor->nfkb_pathway nfkb_pathway->cytokines

Caption: p38 MAPK signaling pathway and points of inhibition.

Protocol: In Vitro p38α MAP Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of the compound against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated ATF2 substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • SB203580 (positive control inhibitor)

  • DMSO (vehicle control)

  • Streptavidin-coated 96-well plates

  • Europium-labeled anti-phospho-ATF2 antibody

  • DELFIA® enhancement solution

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add the kinase assay buffer, recombinant p38α MAP kinase, and the biotinylated ATF2 substrate.

  • Add the diluted test compound, positive control, or DMSO to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the Europium-labeled anti-phospho-ATF2 antibody and incubate for 60 minutes.

  • Wash the plate again.

  • Add DELFIA® enhancement solution and measure the time-resolved fluorescence.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

Compoundp38α IC50 (nM)Reference
SB20358050[4]
Doramapimod (BIRB 796)38[4]
Hypothetical Data for this compound50-200N/A
Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in Macrophages)

This protocol measures the ability of the compound to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Dexamethasone (positive control)

  • MTT reagent

  • ELISA kit for mouse TNF-α

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant to measure TNF-α levels using an ELISA kit according to the manufacturer's instructions.

  • In a separate plate, perform an MTT assay to assess the cytotoxicity of the compound on the cells.

  • Calculate the percent inhibition of TNF-α production and normalize it to cell viability.

Key Application: Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[5][6] The this compound scaffold can be a starting point for developing potent and selective anticancer drugs.

Mechanisms of Anticancer Action
  • EGFR Inhibition: Some imidazole derivatives have been designed to inhibit the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[7] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cancer cell proliferation, survival, and metastasis.

  • PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival.[8] Imidazole-based compounds can be designed to target key kinases in this pathway, such as PI3K or mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Certain imidazole derivatives can interfere with the dynamics of microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

PI3K_AKT_mTOR_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3  PIP2 to PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtorc1->cell_growth inhibitor 2-(4-(trifluoromethyl)phenyl) -1H-imidazole derivative inhibitor->rtk inhibitor->pi3k inhibitor->mtorc1

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition points.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer)

  • Appropriate cell culture medium with supplements

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or doxorubicin for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Doxorubicin0.5 - 20.1 - 10.2 - 1.5
Hypothetical Data for this compound derivative5 - 208 - 2510 - 30

Pharmacokinetics and Drug Development Considerations

While the this compound scaffold offers significant therapeutic potential, its pharmacokinetic properties must be carefully evaluated. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy and safety in vivo. The trifluoromethyl group generally enhances metabolic stability, but further structural modifications may be necessary to optimize the overall pharmacokinetic profile.[9] Early in vitro ADME assays, such as metabolic stability in liver microsomes and cell permeability assays (e.g., Caco-2), are crucial for guiding lead optimization.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Its ability to effectively inhibit key kinases such as p38 MAP kinase and components of the PI3K/AKT/mTOR pathway underscores its potential in treating inflammatory diseases and cancer. The protocols and insights provided in this guide are intended to facilitate the exploration and development of this important class of compounds in medicinal chemistry.

References

The Trifluoromethylphenyl Imidazole Moiety: A Versatile Ligand in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Ligand

In the landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored properties. Among the vast array of heterocyclic ligands, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole has emerged as a "privileged" scaffold. Its unique electronic and structural features, stemming from the interplay between the electron-donating imidazole ring and the strongly electron-withdrawing trifluoromethyl group, make it a highly versatile building block for the construction of functional coordination compounds. This guide provides an in-depth exploration of the synthesis, coordination chemistry, and diverse applications of this remarkable ligand, offering detailed protocols and insights for researchers in materials science, catalysis, and drug discovery.

The imidazole core, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental unit in numerous biological systems and synthetic compounds.[1] The strategic placement of a trifluoromethylphenyl group at the 2-position of the imidazole ring imparts a unique combination of steric bulk and electronic influence. The CF3 group's potent inductive effect significantly alters the electron density of the imidazole ring, influencing the ligand's coordination properties and the resulting metal complexes' reactivity, stability, and photophysical characteristics.

Ligand Synthesis: A Detailed Protocol via Debus-Radziszewski Reaction

The synthesis of this compound can be efficiently achieved through the well-established Debus-Radziszewski imidazole synthesis. This one-pot, multi-component reaction offers a straightforward and high-yielding route to substituted imidazoles from readily available starting materials.[1][2]

Reaction Principle

The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (4-(trifluoromethyl)benzaldehyde), and a source of ammonia (ammonium acetate) in a suitable solvent, typically a protic one like ethanol or acetic acid.[3][4] The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (10 mmol, 1.74 g), glyoxal (40% aqueous solution, 12 mmol, 1.74 mL), and ammonium acetate (30 mmol, 2.31 g).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • A precipitate of the crude product should form.

  • Extraction and Purification:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound as a white to off-white crystalline solid.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess purity.

Diagram: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-(Trifluoromethyl)benzaldehyde D Mix in Glacial Acetic Acid A->D B Glyoxal B->D C Ammonium Acetate C->D E Reflux (4-6 hours) D->E Heat F Cool & Precipitate in Water E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Recrystallize I->J K This compound J->K

Caption: Debus-Radziszewski synthesis workflow.

Coordination Chemistry: Crafting Functional Metal Complexes

The nitrogen atoms of the imidazole ring in this compound serve as excellent donor sites for coordination to a wide variety of metal ions. The ligand can act as a monodentate ligand through the pyridinic nitrogen (N3) or, upon deprotonation, as an imidazolate anion, which can bridge two metal centers. This versatility allows for the construction of diverse coordination architectures, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs).

Synthesis of Ruthenium(II) and Iridium(III) Complexes: Protocols for Luminescent and Catalytic Materials

Ruthenium(II) and Iridium(III) complexes featuring imidazole-based ligands have garnered significant attention due to their rich photophysical and electrochemical properties, making them prime candidates for applications in photocatalysis, sensing, and organic light-emitting diodes (OLEDs).[5][6][7][8]

Protocol: Synthesis of a Ruthenium(II) Polypyridyl Complex

This protocol describes a general method for the synthesis of a [Ru(N^N)2(L)]2+ type complex, where N^N is a bidentate polypyridyl ligand like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen), and L is this compound.

Materials:

  • cis-[Ru(N^N)2Cl2]·2H2O (N^N = bpy or phen) precursor

  • This compound

  • Ethanol/Water (1:1 v/v)

  • Ammonium hexafluorophosphate (NH4PF6)

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

Procedure:

  • Precursor Synthesis: The cis-[Ru(N^N)2Cl2]·2H2O precursor is typically synthesized according to established literature procedures.

  • Reaction Setup: In a Schlenk flask, suspend cis-[Ru(N^N)2Cl2]·2H2O (0.1 mmol) and this compound (0.12 mmol) in a degassed mixture of ethanol and water (20 mL, 1:1 v/v).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to remove oxygen.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 8-12 hours. The color of the solution should change, indicating complex formation.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any unreacted starting material.

    • To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH4PF6) dropwise to precipitate the complex as its PF6- salt.

    • Collect the precipitate by filtration, wash with cold water, and then a small amount of diethyl ether.

  • Purification: The crude complex can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like acetonitrile/diethyl ether.

Characterization:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the coordination of the ligand and the overall structure of the complex.

  • UV-Vis Absorption and Emission Spectroscopy: To investigate the photophysical properties.

  • Cyclic Voltammetry: To determine the electrochemical properties.

  • Mass Spectrometry (ESI-MS): To confirm the mass of the complex cation.

Protocol: Synthesis of a Cyclometalated Iridium(III) Complex

This protocol outlines the synthesis of a heteroleptic iridium(III) complex of the type [Ir(C^N)2(L)]+, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and L is our target imidazole ligand.

Materials:

  • Iridium(III) chloride hydrate (IrCl3·xH2O)

  • 2-Phenylpyridine (ppy)

  • This compound

  • 2-Ethoxyethanol

  • Glycerol

  • Ammonium hexafluorophosphate (NH4PF6)

  • Argon or Nitrogen gas

  • Standard Schlenk line equipment

Procedure:

  • Dimer Synthesis: First, synthesize the iridium(III) chloride-bridged dimer, [Ir(ppy)2Cl]2, by reacting IrCl3·xH2O with 2-phenylpyridine in a mixture of 2-ethoxyethanol and water under an inert atmosphere, following established literature methods.

  • Complex Formation:

    • In a Schlenk flask, dissolve the [Ir(ppy)2Cl]2 dimer (0.1 mmol) and this compound (0.22 mmol) in 2-ethoxyethanol (20 mL).

    • Add a few drops of glycerol to the mixture.

    • Purge the flask with argon or nitrogen.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours.

  • Isolation and Purification:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a minimum amount of dichloromethane and filter to remove any insoluble impurities.

    • Add an excess of a saturated solution of NH4PF6 in methanol to the filtrate to precipitate the desired complex.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The complex can be further purified by column chromatography or recrystallization.

Applications in Coordination Chemistry

The unique properties of this compound and its metal complexes have led to their exploration in a variety of cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

Iridium(III) complexes containing substituted phenylimidazole ligands are highly promising phosphorescent emitters for OLEDs.[8][9] The strong spin-orbit coupling induced by the heavy iridium center allows for efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. The trifluoromethyl group on the imidazole ligand can fine-tune the emission color and improve the volatility and thermal stability of the complexes, which are crucial for device performance and longevity.[10]

Table 1: Photophysical Properties of Representative Iridium(III) Imidazole Complexes for OLEDs

Complex ArchitectureEmission ColorPhotoluminescence Quantum Yield (PLQY)Reference
[Ir(ppy)2(R-Ph-Im)]+GreenHigh[10]
[Ir(dfppy)2(R-Ph-Im)]+BlueModerate to High[11]

ppy = 2-phenylpyridine; dfppy = 2-(2,4-difluorophenyl)pyridine; R-Ph-Im = substituted phenylimidazole

Diagram: Energy Level Diagram in an OLED

G cluster_device OLED Device Structure cluster_energy Energy Levels Cathode Cathode ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host + Ir(III) Complex LUMO_Host LUMO (Host) ETL->LUMO_Host Electron Injection HTL Hole Transport Layer (HTL) Anode Anode HOMO_Host HOMO (Host) HTL->HOMO_Host Hole Injection LUMO_Dopant LUMO (Dopant) LUMO_Host->LUMO_Dopant Energy Transfer HOMO_Dopant HOMO (Dopant) LUMO_Dopant->HOMO_Dopant Recombination & Light Emission (hν) HOMO_Host->HOMO_Dopant Energy Transfer

Caption: Charge injection and light emission in an OLED.

Photocatalysis

Ruthenium(II) polypyridyl complexes are renowned for their photocatalytic activity in a wide range of organic transformations. The excited states of these complexes can engage in both energy transfer and electron transfer processes. The this compound ligand can modulate the redox potentials and excited-state lifetimes of the ruthenium center, thereby influencing the efficiency and selectivity of the photocatalytic reaction.[12] For instance, such complexes can be employed in the photocatalytic oxidation of sulfides to sulfoxides, a crucial transformation in organic synthesis.[12]

Anticancer Agents

The development of metal-based anticancer drugs is a burgeoning field of research, with ruthenium complexes showing particular promise as alternatives to platinum-based therapies.[13][14] The trifluoromethylphenyl imidazole ligand can enhance the lipophilicity of ruthenium complexes, facilitating their cellular uptake.[15] Furthermore, these complexes can induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.[16] The cytotoxic activity of these complexes is often evaluated against various cancer cell lines, with IC50 values indicating their potency.[15][16]

Table 2: Cytotoxicity of a Representative Ruthenium(II) Imidazole Complex

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)9.14[17]
HeLa (Cervical Cancer)24.78[17]
MDA-MB-231 (Breast Cancer)4.45[17]
A549R (Cisplatin-Resistant)0.8[16]

Conclusion and Future Outlook

This compound has firmly established itself as a ligand of significant interest in coordination chemistry. Its straightforward synthesis and the tunable electronic properties it imparts to metal complexes have paved the way for the development of advanced materials with diverse applications. The protocols and application notes provided herein offer a comprehensive guide for researchers seeking to explore the potential of this versatile ligand. Future research will undoubtedly focus on the design of more sophisticated coordination architectures, the exploration of novel catalytic transformations, the development of highly efficient and stable OLEDs with tailored emission properties, and the elucidation of the detailed mechanisms of action of their anticancer activities. The continued investigation of this "privileged" ligand promises to yield further breakthroughs in the fields of materials science, catalysis, and medicinal chemistry.

References

Catalytic Applications of Metal Complexes with 2-(4-(trifluoromethyl)phenyl)-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-(4-(trifluoromethyl)phenyl)-1H-imidazole Ligand in Catalysis

The imidazole moiety is a cornerstone in coordination chemistry and catalysis, renowned for its versatile role in stabilizing a wide array of metal centers and its direct participation in catalytic cycles.[1][2] The ligand this compound introduces a unique combination of electronic and steric properties that make it a compelling candidate for the development of novel, highly efficient catalysts. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing substituent, significantly modulates the electronic character of the imidazole ring. This electronic perturbation can enhance the Lewis acidity of the coordinated metal center, potentially accelerating key steps in catalytic cycles such as oxidative addition and reductive elimination. Furthermore, the steric bulk of the 2-aryl substituent can influence the coordination geometry around the metal, promoting the formation of coordinatively unsaturated species that are often the active catalysts in cross-coupling and other transformations.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of metal complexes incorporating the this compound ligand. We will delve into the rationale behind its use in key organic transformations, provide detailed, field-proven protocols, and offer insights into the mechanistic underpinnings of these catalytic systems.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4] The electronic properties of the this compound ligand make it a promising candidate for enhancing the efficacy of palladium catalysts in these transformations, particularly in Suzuki-Miyaura and Heck couplings.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[5] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5]

Causality Behind Experimental Choices:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.

  • Ligand: The this compound ligand is expected to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group can enhance the rate of reductive elimination.

  • Base: A base is crucial for the activation of the organoboron reagent in the transmetalation step. Potassium carbonate (K₂CO₃) is a widely used, effective, and economical choice.

  • Solvent: A mixture of an organic solvent like dioxane and water is often employed to ensure the solubility of both the organic reactants and the inorganic base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Reaction Setup: To the flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent system (e.g., dioxane/water, 4:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>95
24-Chlorotoluene4-Acetylphenylboronic acid4'-Acetyl-4-methylbiphenyl92
31-Bromonaphthalene3-Methoxyphenylboronic acid1-(3-Methoxyphenyl)naphthalene96
42-Bromopyridine4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)pyridine88

Note: The yields presented are typical for efficient palladium-catalyzed Suzuki-Miyaura reactions and represent target outcomes for a well-optimized system using the specified ligand.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Heck-Mizoroki Coupling: Olefin Arylation

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation of immense value in organic synthesis.[6][7] The electron-deficient nature of the palladium center, enhanced by the this compound ligand, can be particularly advantageous in the migratory insertion step of the Heck catalytic cycle.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a Pd(OAc)₂/2-(4-(trifluoromethyl)phenyl)-1H-imidazole system is a suitable starting point.

  • Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often preferred to avoid side reactions with the alkene.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to ensure solubility and allow for higher reaction temperatures.

Experimental Protocol: General Procedure for Heck-Mizoroki Coupling

  • Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).

  • Reaction Setup: Add the aryl halide (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-140 °C and stir for the required duration (typically 4-24 hours).

  • Monitoring: Track the reaction's progress using TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

Visualization: Experimental Workflow for Heck-Mizoroki Coupling

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask Dry Schlenk Flask (Inert Atmosphere) Reagents Add: - Pd(OAc)₂ - Ligand - Aryl Halide - Alkene - Base - Solvent Flask->Reagents Heating Heat to 100-140 °C with Stirring Reagents->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: Step-by-step workflow for a typical Heck-Mizoroki coupling experiment.

II. Copper-Catalyzed N-Arylation of Imidazoles: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical approach to forming C-N bonds compared to their palladium-catalyzed counterparts.[2] The use of a this compound ligand in conjunction with a copper catalyst can facilitate the N-arylation of various heterocycles.

Causality Behind Experimental Choices:

  • Copper Source: Copper(I) iodide (CuI) is a readily available and effective catalyst for Ullmann-type couplings.

  • Ligand: In this context, a bidentate nitrogen ligand like 1,10-phenanthroline is often used in conjunction with the imidazole substrate to stabilize the copper center and promote the reaction.[2]

  • Base: A strong inorganic base such as cesium carbonate (Cs₂CO₃) is typically required to deprotonate the imidazole and facilitate the coupling.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this transformation.[2]

Experimental Protocol: Copper-Catalyzed N-Arylation of an Imidazole Derivative

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the imidazole substrate (1.2 equiv.), the aryl halide (1.0 equiv.), CuI (5 mol%), a supporting ligand (e.g., 1,10-phenanthroline, 10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

  • Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously for 18-24 hours.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

III. Ruthenium-Catalyzed Reactions: Expanding the Catalytic Frontier

Ruthenium complexes are known to catalyze a diverse range of organic transformations, including hydrogenation and metathesis.[8][9][10] While specific applications with the this compound ligand are not yet widely reported, its electronic and steric properties suggest potential utility in these areas. For instance, in nitrile hydrogenation, the ligand could modulate the electronics of the ruthenium center to facilitate the reduction process.[9] In olefin metathesis, phosphine-free ruthenium complexes with imidazole ligands have shown promise, particularly at high temperatures.[8][10]

Future Directions and Considerations:

The exploration of ruthenium complexes with the this compound ligand for catalytic applications is a promising research avenue. Key areas for investigation include:

  • Synthesis and Characterization: The synthesis and full characterization of well-defined Ru(II) and Ru(III) complexes with this ligand are essential first steps.

  • Catalytic Screening: These complexes should be screened in a variety of catalytic reactions, including transfer hydrogenation of ketones, hydrogenation of nitriles, and olefin metathesis.

  • Mechanistic Studies: Detailed mechanistic studies will be crucial to understanding the role of the trifluoromethyl-substituted ligand in influencing the catalytic activity and selectivity.

Conclusion

The this compound ligand presents a wealth of opportunities for the development of advanced metal-based catalysts. Its unique electronic and steric attributes make it a highly attractive candidate for enhancing the performance of established catalytic systems and for the discovery of novel transformations. The protocols and insights provided in these application notes serve as a foundational guide for researchers to harness the potential of this versatile ligand in their synthetic endeavors. Further exploration into the coordination chemistry and catalytic behavior of its metal complexes is certain to yield exciting and impactful results in the field of chemical synthesis.

References

"protocol for evaluating the enzyme inhibitory activity of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for Evaluating the Enzyme Inhibitory Activity of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Abstract

This application note provides a comprehensive protocol for evaluating the enzyme inhibitory activity of the novel compound, this compound. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a wide array of enzymes. This guide is designed for researchers in drug discovery and chemical biology, offering a step-by-step methodology for primary screening, potency determination (IC50), and preliminary mechanism of action studies. The protocol is framed around cyclooxygenase (COX) enzymes as a relevant and well-characterized target class for imidazole-based compounds, but the principles and workflows can be adapted for other enzyme systems.

Introduction: The Scientific Rationale

The compound this compound belongs to a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The imidazole ring is a key feature in many endogenous molecules and approved drugs. The trifluoromethylphenyl moiety can enhance metabolic stability and cell permeability, making this compound an interesting candidate for drug development.

The initial step in characterizing a new chemical entity is to understand its interaction with biological macromolecules, particularly enzymes. This protocol outlines a systematic approach to assess the inhibitory potential of this compound. We will use the cyclooxygenase (COX) enzymes, COX-1 and COX-2, as a primary example. These enzymes are key players in the inflammatory pathway and are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Several imidazole-containing compounds have been reported to exhibit COX inhibitory activity.

This guide will follow a three-phase experimental workflow:

  • Phase 1: Primary Screening to ascertain if the compound exhibits inhibitory activity against the target enzyme(s).

  • Phase 2: Potency Determination through the generation of a dose-response curve and calculation of the half-maximal inhibitory concentration (IC50).

  • Phase 3: Preliminary Mechanism of Action (MoA) Studies to gain initial insights into the mode of inhibition.

This structured approach ensures a logical progression from initial hit identification to more detailed characterization, providing a solid foundation for further preclinical development.

Materials and Reagents

  • Test Compound: this compound

  • Enzymes: Human recombinant COX-1 and COX-2

  • Substrate: Arachidonic Acid

  • Detection Reagent: A colorimetric or fluorometric probe for prostaglandin detection (e.g., from a commercial COX inhibitor screening assay kit).

  • Buffers and Solvents:

    • Tris-HCl buffer (pH 8.0)

    • Dimethyl sulfoxide (DMSO)

    • Heme cofactor

  • Positive Controls:

    • Selective COX-2 inhibitor (e.g., Celecoxib)

    • Non-selective COX inhibitor (e.g., Indomethacin)

  • Instrumentation:

    • Microplate reader (for absorbance or fluorescence)

    • Multichannel pipettes

    • Incubator

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This multi-stage process is designed to efficiently screen and characterize the inhibitory properties of the test compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Single High-Concentration Test (e.g., 100 µM) B Measure Enzyme Activity (vs. Vehicle Control) A->B C Calculate % Inhibition B->C D Serial Dilution of Compound C->D If Inhibition > 50% E Generate Dose-Response Curve D->E F Calculate IC50 Value E->F G Vary Substrate Concentration at Fixed Inhibitor Concentrations F->G Proceed for Hits with Potent IC50 H Generate Lineweaver-Burk or Michaelis-Menten Plots G->H I Determine Mode of Inhibition (Competitive, Non-competitive, etc.) H->I

Figure 1: Experimental workflow for enzyme inhibitor characterization.

Detailed Protocols

Phase 1: Primary Screening

Objective: To rapidly determine if this compound inhibits COX-1 and/or COX-2 at a high concentration.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • 100% Activity Control (Vehicle): Add DMSO to the assay buffer.

    • Test Compound: Add the test compound stock to the assay buffer to achieve a final concentration of 100 µM.

    • Positive Control: Add a known COX inhibitor (e.g., Indomethacin) at a concentration known to cause significant inhibition.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.

  • Reaction Termination and Detection: After a suitable incubation period (e.g., 10 minutes), stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Signal_Test_Compound - Signal_Blank) / (Signal_Vehicle_Control - Signal_Blank)] * 100

Interpretation: An inhibition value greater than 50% is typically considered a "hit" and warrants further investigation in Phase 2.

Phase 2: Potency Determination (IC50)

Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

  • Assay Plate Setup: Set up the assay as in Phase 1, but instead of a single concentration, add the different concentrations of the test compound to the respective wells.

  • Enzyme Reaction and Detection: Follow steps 3-6 from the Phase 1 protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition as a function of the log of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (µM) [Hypothetical Data]
This compoundCOX-125.3
This compoundCOX-25.8
Indomethacin (Positive Control)COX-10.1
Indomethacin (Positive Control)COX-21.5
Celecoxib (Positive Control)COX-1>100
Celecoxib (Positive Control)COX-20.05
Phase 3: Preliminary Mechanism of Action (MoA) Studies

Objective: To understand how the inhibitor interacts with the enzyme and substrate.

Protocol:

  • Experimental Design: This phase involves a matrix of experiments where the substrate concentration is varied in the presence of fixed concentrations of the inhibitor. Typically, inhibitor concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) are used.

  • Assay Execution: For each inhibitor concentration, perform a full substrate titration curve to determine the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant).

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to infer the mechanism of inhibition.

G cluster_0 Modes of Enzyme Inhibition A Competitive (Km increases, Vmax unchanged) B Non-competitive (Km unchanged, Vmax decreases) C Uncompetitive (Km decreases, Vmax decreases) D Mixed (Km changes, Vmax decreases)

Figure 2: Common modes of reversible enzyme inhibition.

Interpretation of Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

  • Mixed Inhibition: Lines intersect in the second quadrant.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Vehicle Control: The effect of the solvent (DMSO) on enzyme activity must be assessed. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Positive and Negative Controls: Including known inhibitors and inactive compounds helps to validate the assay's performance and provides a benchmark for the test compound's activity.

  • Z'-factor: For screening assays, calculating the Z'-factor provides a measure of the assay's quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Reproducibility: All experiments should be performed in at least triplicate, and key findings should be reproduced in independent experiments.

Conclusion

This application note provides a robust and scientifically sound framework for the initial characterization of the enzyme inhibitory potential of this compound. By following this phased approach, researchers can efficiently move from initial screening to a more detailed understanding of the compound's potency and mechanism of action. The data generated will be crucial for making informed decisions about the future development of this and other novel chemical entities.

Application Notes & Protocols: Leveraging 2-(4-(trifluoromethyl)phenyl)-1H-imidazole for the Development of Next-Generation Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Scaffolds

The global rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health.[1][2] The existing antifungal arsenal is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. The azole class of antifungals, which includes imidazoles and triazoles, has long been a cornerstone of treatment.[3][4] Their primary mechanism involves the targeted inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6][7][8]

This guide focuses on a promising chemical scaffold: 2-(4-(trifluoromethyl)phenyl)-1H-imidazole . The imidazole core provides the necessary chemical features for binding to the fungal CYP51 enzyme, while the 4-(trifluoromethyl)phenyl substitution is of particular interest. The trifluoromethyl group, a potent electron-withdrawing moiety, can significantly enhance metabolic stability, membrane permeability, and binding affinity, potentially leading to superior antifungal potency and an improved pharmacological profile.[9] These application notes provide a comprehensive framework for researchers engaged in the synthesis, evaluation, and optimization of antifungal agents derived from this scaffold.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and fungicidal activity of imidazole derivatives stems from their ability to disrupt the integrity of the fungal cell membrane.[6][10] This is achieved by interfering with the ergosterol biosynthesis pathway, a metabolic process critical for fungi but absent in humans, providing a basis for selective toxicity.

The Causality of Inhibition:

  • Target Enzyme: The key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][8][11] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.

  • Binding Mechanism: The unsubstituted nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom located in the active site of CYP51.[6][12] This binding event competitively inhibits the natural substrate, lanosterol, from accessing the enzyme.

  • Downstream Consequences: Inhibition of CYP51 leads to two primary detrimental effects:

    • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This affects the function of membrane-bound enzymes and transport systems.[3]

    • Toxic Sterol Accumulation: The pathway disruption causes a buildup of methylated sterol precursors, such as lanosterol.[13] The incorporation of these aberrant sterols into the membrane further increases its permeability, leading to the leakage of essential cellular components and ultimately, cell death.[6][8]

G cluster_inhibition Inhibitory Action Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Functional Fungal Cell Membrane Ergosterol->Membrane LeakyMembrane Compromised Membrane (Increased Permeability) Ergosterol->LeakyMembrane Depletion Imidazole 2-(4-(trifluoromethyl)phenyl) -1H-imidazole Block Inhibition Imidazole->Block Block->Lanosterol ToxicSterols Toxic Sterol Accumulation ToxicSterols->LeakyMembrane CellDeath Fungal Cell Death LeakyMembrane->CellDeath

Caption: Mechanism of action of imidazole-based antifungal agents.

Synthesis Protocol: Radziszewski Reaction

A reliable method for synthesizing 2,4,5-trisubstituted imidazoles, including the scaffold of interest, is the Radziszewski reaction or a variation thereof. This involves a one-pot condensation reaction. The protocol below is a representative methodology based on established procedures.[9][14]

Principle: This synthesis utilizes a multi-component condensation reaction between an aryl aldehyde (4-(trifluoromethyl)benzaldehyde), glyoxal, and an ammonia source (ammonium acetate) in an acidic medium. The acid catalyzes the condensation steps, leading to the formation of the imidazole ring.

G start Start reactants Combine Reactants: - 4-(Trifluoromethyl)benzaldehyde - Glyoxal (40% in H₂O) - Ammonium Acetate start->reactants solvent Add Glacial Acetic Acid (Solvent) reactants->solvent catalyst Add p-TsOH (Catalyst) solvent->catalyst heat Heat Mixture (e.g., 90 °C) Monitor by TLC catalyst->heat cool Cool to Room Temp. heat->cool precipitate Dilute in Ice-Water & Neutralize (NaHCO₃) to Precipitate Product cool->precipitate extract Extract with Ethyl Acetate precipitate->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Recrystallization or Column Chromatography) concentrate->purify end Characterized Product purify->end

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 mmol), ammonium acetate (5.0 mmol), and glacial acetic acid (3.0 mL).

  • Addition of Reactants: To the stirring mixture, add glyoxal (1.0 mmol, 40% aqueous solution).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

    • Rationale: The acidic catalyst is crucial for protonating carbonyl oxygens, activating them for nucleophilic attack and facilitating the dehydration steps required for ring closure.

  • Heating and Monitoring: Heat the reaction mixture in an oil bath at 90°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 20-30 minutes until the starting aldehyde spot has been consumed (typically 1-3 hours).

  • Work-up and Isolation: a. Once complete, cool the mixture to room temperature. b. Slowly pour the reaction mixture into a beaker of ice-water. c. Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. The crude product should precipitate. d. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Rationale: Ethyl acetate is an effective organic solvent for extracting the synthesized imidazole derivative, which has limited water solubility.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

The cornerstone of evaluating any new antifungal agent is determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), is the gold-standard protocol.[15]

Principle: This method involves challenging a standardized inoculum of a fungal pathogen with serial dilutions of the test compound in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth after a specified incubation period.[16][17]

G prep_compound Prepare Stock Solution of Test Compound in DMSO serial_dilute Perform 2-fold Serial Dilutions in RPMI Medium in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells (Except Sterility Control) serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate->incubate read_mic Determine MIC: Lowest concentration with significant growth inhibition (e.g., ≥80% reduction) incubate->read_mic controls Include Controls: - Growth Control (No Drug) - Sterility Control (No Inoculum) - Reference Drug (e.g., Fluconazole) controls->serial_dilute

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Media Preparation: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) buffered with MOPS buffer to a pH of 7.0.

  • Compound Preparation: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI medium to achieve the desired final concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24-48 hours. b. Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. c. Dilute this suspension in RPMI medium to achieve the final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only medium and the fungal inoculum.

    • Sterility Control: Wells containing only medium to check for contamination.

    • Reference Drug: Include a known antifungal (e.g., fluconazole) as a positive control for comparison.

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: Determine the MIC endpoint. For azoles, this is typically the lowest concentration that produces an ~80% reduction in growth (turbidity) compared to the growth control well.[18] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

Data Presentation:

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)C. neoformans MIC (µg/mL)
2-(4-(CF₃)phenyl)-1H-imidazole0.5 - 42 - 161 - 8
Fluconazole (Reference)0.25 - 2>644 - 16
Table 1: Representative MIC data for the test compound compared to a standard antifungal. Values are hypothetical and for illustrative purposes.

In Vitro Cytotoxicity Assay

A promising antifungal agent must be selectively toxic to fungal cells while exhibiting minimal toxicity to host mammalian cells. A cytotoxicity assay is essential to determine the compound's therapeutic window.

Principle: This protocol uses a resazurin-based assay (e.g., AlamarBlue) to measure the viability of a mammalian cell line after exposure to the test compound. Viable, metabolically active cells reduce the blue resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells. The result is expressed as the IC₅₀, the concentration of the compound that inhibits cell growth by 50%.[19]

G seed_cells Seed Mammalian Cells (e.g., MRC-5) in a 96-Well Plate and allow to adhere (24h) add_compound Add Serial Dilutions of Test Compound to Wells seed_cells->add_compound incubate_cells Incubate Cells with Compound (e.g., 37°C, 5% CO₂ for 24-72h) add_compound->incubate_cells add_reagent Add Resazurin-based Viability Reagent to each well incubate_cells->add_reagent incubate_reagent Incubate for 1-4h (Allow for color change) add_reagent->incubate_reagent read_plate Measure Fluorescence (e.g., 560Ex / 590Em) incubate_reagent->read_plate calculate_ic50 Calculate IC₅₀ Value and Selectivity Index (SI = IC₅₀/MIC) read_plate->calculate_ic50

Caption: Workflow for a resazurin-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a human cell line (e.g., MRC-5 lung fibroblasts) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a "vehicle control" (medium with DMSO) and an "untreated control".

  • Incubation: Incubate the plate for another 24 to 72 hours.

    • Rationale: This extended incubation period allows for the compound to exert any potential cytotoxic effects on cell metabolism and proliferation.

  • Viability Measurement: a. Add the resazurin-based viability reagent to each well (typically 10% of the well volume). b. Incubate for an additional 1-4 hours, or until a satisfactory color change is observed in the control wells. c. Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (dose-response curve) to determine the IC₅₀ value. c. Calculate the Selectivity Index (SI) as the ratio of host cell toxicity to fungal toxicity (SI = IC₅₀ / MIC). A higher SI value indicates greater selectivity for the fungal target.[19]

Data Presentation:

CompoundIC₅₀ on MRC-5 Cells (µg/mL)MIC against C. albicans (µg/mL)Selectivity Index (SI)
2-(4-(CF₃)phenyl)-1H-imidazole>1281>128
Reference Antifungal800.5160
Table 2: Representative cytotoxicity and selectivity data. A higher SI is desirable. Values are hypothetical and for illustrative purposes.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial stages of antifungal drug discovery centered on the this compound scaffold. A compound demonstrating a potent MIC value against a broad range of fungi and a high Selectivity Index is a strong candidate for further development.

Next Steps in the Development Pipeline:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues to determine which structural modifications improve potency and selectivity.[9]

  • Mechanism Confirmation: Conduct assays to directly measure ergosterol levels in treated fungal cells to confirm that the observed antifungal activity is due to the inhibition of the target pathway.

  • In Vivo Efficacy Studies: Evaluate the most promising lead compounds in established animal models of fungal infection (e.g., murine models of disseminated candidiasis or pulmonary aspergillosis) to assess their efficacy in a living system.[20][21]

By systematically applying these validated protocols, researchers can effectively advance the development of novel, potent, and safe imidazole-based antifungal agents to address the critical unmet need in infectious disease treatment.

References

Scaling Up Production of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole: A Detailed Guide to Synthetic Routes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(trifluoromethyl)phenyl)-1H-imidazole is a critical building block in modern medicinal chemistry and materials science. Its unique structural motif, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and strong binding interactions with biological targets. Consequently, this compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antifungal compounds. The growing demand for this versatile scaffold necessitates the development of robust, efficient, and scalable synthetic routes for its large-scale production.

This comprehensive guide provides an in-depth analysis of synthetic strategies for the industrial-scale manufacturing of this compound. We will explore various synthetic methodologies, with a primary focus on the venerable Radziszewski reaction and its modern adaptations, offering detailed, step-by-step protocols. Furthermore, we will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices and addressing potential scale-up challenges. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry who are seeking to optimize the production of this important imidazole derivative.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the construction of the this compound core. The selection of an optimal route for industrial production hinges on a multitude of factors, including cost of starting materials, reaction efficiency, operational safety, and environmental impact.

Synthetic Route Starting Materials Key Advantages Potential Scale-up Challenges References
Route A: One-Pot Radziszewski Synthesis 4-(trifluoromethyl)benzaldehyde, Glyoxal, Ammonium acetateCost-effective, readily available starting materials; one-pot procedure simplifies operations.Potential for side product formation, requiring careful optimization of reaction conditions; purification can be challenging.[1][2][3]
Route B: Two-Step Synthesis via Imidazoline Dehydrogenation 4-(trifluoromethyl)benzaldehyde, Ethylenediamine, Oxidizing agent (e.g., DMSO, Pd/C)Milder reaction conditions for the initial condensation; can offer higher purity of the intermediate imidazoline.Requires an additional oxidation step; use of heavy metal catalysts (Pd/C) can be costly and pose environmental concerns.[4]
Route C: Alternative Approaches Substituted amidines and vinyl azidesCan offer high regioselectivity.Starting materials may be less accessible and more expensive; potential safety concerns with azides.[5][6]

For the purpose of large-scale production, Route A, the One-Pot Radziszewski Synthesis , often presents the most economically viable and operationally straightforward approach. The subsequent sections will provide a detailed protocol and discussion for this preferred route.

Diagram of the Radziszewski Synthetic Pathway

Radziszewski_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 4-CF3-Benzaldehyde 4-(Trifluoromethyl)benzaldehyde Reaction_Vessel Reaction Vessel (e.g., Glacial Acetic Acid, Heat) 4-CF3-Benzaldehyde->Reaction_Vessel Glyoxal Glyoxal Glyoxal->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Product_Imidazole This compound Reaction_Vessel->Product_Imidazole

Caption: One-pot Radziszewski synthesis of this compound.

Detailed Protocol for Scale-Up Production via Radziszewski Synthesis

This protocol outlines a robust procedure for the gram-scale synthesis of this compound, which can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
  • 4-(Trifluoromethyl)benzaldehyde (98% purity or higher)

  • Glyoxal (40% solution in water)

  • Ammonium acetate (ACS grade or higher)

  • Glacial acetic acid

  • Methanol

  • Deionized water

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Addition funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Step 1: Reaction Setup and Charging of Reagents

  • Set up the jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • To the reactor, charge glacial acetic acid (5 volumes relative to the limiting reagent, 4-(trifluoromethyl)benzaldehyde).

  • With moderate stirring, add ammonium acetate (3.0-4.0 molar equivalents). The use of a slight excess of ammonium acetate helps to drive the reaction to completion.

  • Add 4-(trifluoromethyl)benzaldehyde (1.0 molar equivalent).

  • In a separate addition funnel, place the glyoxal solution (1.0-1.2 molar equivalents).

Causality Behind Experimental Choices:

  • Glacial Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst, promoting the condensation reactions. Its high boiling point is suitable for the required reaction temperature.

  • Excess Ammonium Acetate: Ammonium acetate serves as the ammonia source. An excess ensures that the aldehyde and dicarbonyl components are efficiently converted to the imidazole product, minimizing the formation of side products.[2]

Step 2: Reaction Execution

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Once the target temperature is reached, add the glyoxal solution dropwise from the addition funnel over a period of 1-2 hours. The controlled addition of glyoxal is crucial to manage the exothermicity of the reaction and prevent the formation of polymeric byproducts.

  • After the addition is complete, maintain the reaction mixture at 100-110 °C for an additional 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a larger vessel containing ice-cold deionized water (10-15 volumes). This will precipitate the crude product.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is critical to remove the acetic acid and facilitate the isolation of the product.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral.

Step 4: Purification

  • The crude product can be purified by recrystallization. A suitable solvent system is typically a mixture of ethanol and water or ethyl acetate and hexanes.[7]

  • Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at 40-50 °C to a constant weight.

Alternative Purification: Column Chromatography

For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[8]

Alternative Route: Dehydrogenation of Imidazoline

For applications requiring exceptionally high purity, a two-step approach involving the synthesis and subsequent dehydrogenation of the corresponding imidazoline is a viable alternative.

Diagram of the Two-Step Synthetic Workflow

Two_Step_Synthesis cluster_step1 Step 1: Imidazoline Formation cluster_step2 Step 2: Dehydrogenation Reactants_1 4-(Trifluoromethyl)benzaldehyde + Ethylenediamine Reaction_1 Condensation Reactants_1->Reaction_1 Intermediate 2-(4-(Trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazole Reaction_1->Intermediate Reactants_2 Intermediate + Oxidizing Agent (e.g., DMSO) Intermediate->Reactants_2 Reaction_2 Oxidation Reactants_2->Reaction_2 Product This compound Reaction_2->Product

Caption: Two-step synthesis via imidazoline dehydrogenation.

Protocol for Imidazoline Dehydrogenation
  • Imidazoline Synthesis: The intermediate, 2-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazole, is synthesized by the condensation of 4-(trifluoromethyl)benzaldehyde with ethylenediamine under mild conditions, often in a solvent such as methanol or ethanol.

  • Dehydrogenation: The isolated imidazoline is then subjected to dehydrogenation. For substrates with electron-withdrawing groups like trifluoromethyl, DMSO-mediated oxidation has been shown to be particularly effective, often outperforming traditional catalysts like Pd/C.[4] The reaction typically involves heating the imidazoline in DMSO at elevated temperatures (e.g., 120 °C) for an extended period.

Safety and Handling Considerations

  • 4-(Trifluoromethyl)benzaldehyde: This reagent is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glyoxal: Glyoxal is a mutagen and should be handled with care. Avoid inhalation and skin contact.

  • Glacial Acetic Acid: This is a corrosive liquid. Handle with appropriate care to avoid skin and eye contact.

  • Reaction Exotherm: The reaction can be exothermic, especially during the addition of glyoxal. Ensure adequate cooling capacity and controlled addition rates during scale-up.

Conclusion

The large-scale production of this compound is readily achievable through the one-pot Radziszewski synthesis. This method offers an economically advantageous and operationally simple route, utilizing readily available starting materials. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is crucial for maximizing yield and minimizing impurity formation. For applications demanding higher purity, a two-step process involving the synthesis and subsequent dehydrogenation of the corresponding imidazoline provides a robust alternative. The protocols and insights provided in this guide are intended to empower researchers and process chemists to confidently and efficiently scale up the production of this valuable chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The answers are structured to help you identify the root cause of an issue and implement a logical, scientifically-grounded solution.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate to improve it?

Answer: Low yield in the synthesis of 2-aryl-1H-imidazoles, particularly those with strong electron-withdrawing groups like trifluoromethyl (-CF3), is a common challenge. The issue typically stems from a combination of factors related to reagents, reaction conditions, and the inherent reactivity of the substrates.

Primary Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Aldehyde Purity: 4-(Trifluoromethyl)benzaldehyde can oxidize to the corresponding benzoic acid upon prolonged storage. Use freshly purified or commercially new aldehyde. Verify purity via NMR or GC-MS.

    • Ammonia Source: Ammonium acetate is often used as the ammonia source in the Radziszewski synthesis. It is hygroscopic; use a freshly opened bottle or dry it in a vacuum oven. The molar ratio is also critical; an excess is often required to drive the equilibrium.[1]

    • Dicarbonyl Component: If using glyoxal, it is typically supplied as an aqueous solution. The presence of water can be detrimental in certain solvent systems. Consider using a derivative like a glyoxal trimer dihydrate.

  • Reaction Conditions:

    • Temperature: Imidazole formation often requires elevated temperatures to overcome the activation energy for cyclization and dehydration steps.[2] However, excessively high temperatures can lead to side product formation and decomposition. We recommend starting with a literature-reported temperature (e.g., 80-120 °C) and optimizing in 10 °C increments.

    • Solvent Choice: The solvent plays a crucial role in solubilizing reagents and stabilizing intermediates.[3] Glacial acetic acid is a common choice as it acts as both a solvent and a catalyst. However, for some substrates, polar aprotic solvents like DMSO or protic solvents like ethanol can offer advantages.[4][5] An ethanol-water mixture has also been shown to be effective in some cases.[3]

    • Catalyst: While many preparations proceed with just acetic acid, a dedicated catalyst can significantly improve yields. Solid acid catalysts like Amberlite IR-120(H) are effective, reusable, and simplify workup.[6]

  • Electronic Effects: The electron-withdrawing nature of the -CF3 group deactivates the aldehyde, making the initial condensation step slower. This may require more forcing conditions (higher temperature, longer reaction time) compared to syntheses with electron-donating groups.[2]

dot

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant impurity formation. How can I identify and minimize these side products?

Answer: Side product formation is often linked to the reaction conditions and the reactivity of the starting materials. The most common impurities arise from self-condensation reactions or incomplete cyclization.

Identification and Mitigation:

  • Common Side Products:

    • Amidine Formation: Reaction between the aldehyde and ammonia can form hydrobenzamide-type structures.

    • Incomplete Cyclization: The initial diimine intermediate formed from glyoxal and ammonia may be present if the condensation with the aldehyde is slow.[7][8]

    • Starting Material: Unreacted 4-(trifluoromethyl)benzaldehyde and the dicarbonyl source are common impurities.

  • Minimizing Side Products:

    • Control Stoichiometry: Ensure the dicarbonyl compound is not the limiting reagent. A slight excess of the aldehyde and a larger excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate) can help push the reaction towards the desired trisubstituted imidazole.[5][9]

    • Order of Addition: In some cases, pre-mixing the dicarbonyl component and ammonium acetate before adding the aldehyde can favor the formation of the diimine intermediate and reduce aldehyde self-condensation.

    • Use of Catalysts: Catalysts not only improve the rate of the main reaction but can also enhance its selectivity, thereby reducing the formation of side products.[6]

  • Purification Strategies:

    • Crystallization: 2-(4-(trifluoromethyl)phenyl)-1H-imidazole is a crystalline solid. A carefully chosen solvent system (e.g., ethanol/water, ethyl acetate/hexanes) for recrystallization is often the most effective way to remove impurities and obtain a high-purity product.[9][10]

    • Column Chromatography: If crystallization is ineffective, silica gel chromatography is the next logical step. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective for separating the relatively polar imidazole product from less polar starting materials and side products.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Question 1: What is the most common and reliable method for synthesizing this compound?

Answer: The most widely employed and versatile method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski imidazole synthesis .[11][12] This is a multi-component reaction that involves the condensation of three key components:

  • A 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

  • An aldehyde (in this case, 4-(trifluoromethyl)benzaldehyde).

  • An ammonia source (typically ammonium acetate).

This one-pot reaction is attractive due to its operational simplicity and the ready availability of starting materials.[12] While other methods exist, such as the dehydrogenation of imidazolines or metal-catalyzed couplings, the Radziszewski synthesis remains the most direct and cost-effective route for this class of compounds.[13][14][15]

Question 2: Can you explain the mechanism of the Radziszewski reaction?

Answer: The precise mechanism can vary with reactants and conditions, but it is generally accepted to occur in two main stages.[7][11][16]

  • Formation of a Diimine Intermediate: First, the 1,2-dicarbonyl compound (e.g., glyoxal) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.

  • Condensation and Cyclization: This diimine intermediate then reacts with the aldehyde (4-(trifluoromethyl)benzaldehyde). A subsequent cyclization and dehydration (aromatization) step yields the final 2-substituted 1H-imidazole ring.

dot

Caption: Simplified mechanism of the Radziszewski reaction.

Question 3: Are there any "green" or more environmentally friendly approaches to this synthesis?

Answer: Yes, significant efforts have been made to develop greener synthetic methodologies for imidazoles. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can dramatically accelerate the reaction rate, often leading to higher yields in shorter times and under milder conditions, which aligns with the principles of green chemistry.[17]

  • Reusable Catalysts: Employing heterogeneous catalysts like Amberlite IR-120(H) or silica-supported sulfuric acid avoids the need for corrosive liquid acids and simplifies product purification, as the catalyst can be recovered by simple filtration and reused.[6][9]

  • Alternative Solvents: Research has explored the use of more benign solvent systems, such as ethanol-water mixtures, to replace more hazardous solvents like glacial acetic acid or DMF.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient technique that can significantly reduce reaction times and improve yields.[18]

Protocols and Data

Protocol 1: Standard Radziszewski Synthesis

This protocol provides a general starting point for the synthesis of this compound using glyoxal.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

  • Glyoxal (40% solution in water, 1.0 equiv)

  • Ammonium acetate (3.0 - 5.0 equiv)

  • Glacial Acetic Acid (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ammonium acetate (3-5 equiv) and glacial acetic acid (approx. 5-10 mL per mmol of aldehyde).

  • Stir the mixture until the ammonium acetate is largely dissolved.

  • Add 4-(trifluoromethyl)benzaldehyde (1.0 equiv) to the flask.

  • Add the glyoxal solution (1.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water or ice water. A precipitate should form.

  • Neutralize the mixture carefully with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until the pH is ~7-8.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Table 1: Effect of Solvent and Catalyst on Trisubstituted Imidazole Synthesis Yield

The following table summarizes literature findings on the impact of different reaction conditions on the yield of similar trisubstituted imidazoles, providing a basis for optimization.

EntryAldehyde SubstrateDicarbonylCatalystSolventTemp (°C)TimeYield (%)Reference
14-ChlorobenzaldehydeBenzoinCuI (20 mol%)DMSO14090 min75[5]
24-ChlorobenzaldehydeBenzoinCuI (20 mol%)ButanolReflux20 min85[5]
3p-ChlorobenzaldehydeBenzilNoneEthanolRT12 hLow[6]
4p-ChlorobenzaldehydeBenzilAmberlite IR-120(H)EthanolRT2.5 h92[6]
5BenzaldehydeBenzilTaurineH₂OReflux120 min75[3]
6BenzaldehydeBenzilTaurineEtOH:H₂O (1:1)Reflux90 min90[3]

This data is for analogous reactions and illustrates general trends. Optimal conditions for this compound may vary.

Protocol 2: Experimental Workflow for Yield Optimization

This workflow provides a systematic approach to improving the yield of your synthesis.

dot

Yield_Optimization_Workflow A 1. Establish Baseline Run standard protocol (Protocol 1) Yield < 50%? B 2. Vary Temperature Test at 80°C, 100°C, 120°C Select best temp. A->B Low Yield C 3. Screen Solvents Test AcOH, EtOH, DMSO, EtOH/H2O Select best solvent. B->C D 4. Introduce Catalyst Test with Amberlite IR-120(H) or CuI Select best catalyst. C->D E 5. Optimize Stoichiometry Test 3, 5, and 7 equiv. of NH4OAc Select best ratio. D->E F 6. Final Optimized Protocol Combine best parameters Yield > 70%? E->F

Caption: A systematic workflow for reaction optimization.

References

Technical Support Center: Purification of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your target compound.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific experimental issues in a question-and-answer format, offering actionable solutions grounded in chemical principles.

Column Chromatography Complications

Question 1: I'm observing poor separation of my product from an impurity on a silica gel column, resulting in overlapping fractions. What are my options?

Answer: Poor separation, indicated by close or overlapping spots on a Thin Layer Chromatography (TLC) plate, is a frequent challenge. Here is a systematic approach to improve resolution:

  • Optimize the Mobile Phase: The polarity of your eluent system is the most critical factor. If you are using a standard system like ethyl acetate/hexane, minor adjustments can have a significant impact.

    • Employ Gradient Elution: If you're currently using an isocratic (constant solvent ratio) system, switching to a gradient elution is highly recommended. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 40% ethyl acetate). This will help to first elute the less polar impurities, and then increase the eluting power to move your more polar product and any closely-eluting polar impurities at different rates.[1]

    • Modify the Solvent System: Experiment with different solvent combinations. For imidazole derivatives, systems like dichloromethane/methanol or chloroform/methanol can offer different selectivity compared to ethyl acetate/hexane.[1] The unique interactions of your analyte with different solvents can alter the relative retention times.

  • Incorporate a Basic Modifier: The imidazole moiety is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, often leading to tailing and poor peak shape.

    • Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can neutralize these acidic sites.[1] This minimizes the strong ionic interactions, resulting in sharper bands and improved separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider an alternative stationary phase.

    • Alumina: For basic compounds like this compound, neutral or basic alumina can be an excellent alternative to silica gel.[1] It reduces the strong acidic interactions that cause tailing and may offer a different selectivity profile for your mixture.

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., acetonitrile/water or methanol/water), could provide a completely different and potentially much better separation.

  • Improve Sample Loading Technique:

    • Dry Loading: Instead of dissolving your crude product in a small amount of solvent and loading it directly onto the column (wet loading), try dry loading. This involves pre-adsorbing your compound onto a small amount of silica gel. First, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. Dry loading often leads to a more concentrated initial band, resulting in sharper peaks and better resolution.[1]

Question 2: My product is "tailing" or "streaking" down the silica gel column, leading to broad fractions and low purity. How can I resolve this?

Answer: Tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silica gel stationary phase. Here's how to counteract this:

  • Add a Basic Modifier: As mentioned previously, adding 0.1-1% triethylamine or pyridine to your eluent is often the most effective solution.[1] This additive competes for the acidic sites on the silica, preventing your imidazole from binding too strongly and allowing it to move down the column in a more symmetrical band.

  • Switch to Alumina: Using a more basic stationary phase like neutral or basic alumina can prevent the problematic acid-base interactions from the start.[1]

  • Check for Overloading: Tailing can also occur if you have loaded too much sample onto the column. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1, and preferably 50:1 or even 100:1 for difficult separations.

Recrystallization Roadblocks

Question 1: I am struggling to find a suitable solvent for recrystallizing my this compound. It either dissolves completely at room temperature or is insoluble even when hot.

Answer: Finding the ideal recrystallization solvent, which should dissolve your compound well at high temperatures but poorly at low temperatures, is key to success.[1] A systematic approach is necessary.

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to use small amounts of your crude product in test tubes with solvents such as:

    • Alcohols: Ethanol, methanol, isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Aromatic Hydrocarbons: Toluene

    • Alkanes: Hexane, heptane

    • Ethers: Diethyl ether, THF[2]

  • Utilize a Two-Solvent System: If no single solvent is ideal, a two-solvent system is often the solution.[1] This involves a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble, with the two solvents being miscible.

    • Procedure:

      • Dissolve your crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

      • While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy (turbid).

      • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

    • Common Pairs: Ethanol/water, Acetone/hexane, Ethyl acetate/hexane, Toluene/hexane.[2]

Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute, or if the rate of cooling is too fast.

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help.[3]

  • Add More Solvent: The concentration of your compound might be too high. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and then allow it to cool slowly again.[1][3]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Use Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Impurities will depend on the synthetic route. For a common synthesis involving the reaction of 4-(trifluoromethyl)benzaldehyde, glyoxal, and ammonia (or an ammonia source like ammonium acetate), potential impurities could include:

  • Unreacted Starting Materials: Residual 4-(trifluoromethyl)benzaldehyde.

  • Side Products: Products from self-condensation of the aldehyde or glyoxal.

  • Over-alkylation or other side reactions if the synthesis involves multiple steps.

  • Products from air oxidation of sensitive intermediates.[4]

Q2: How can I use acid-base extraction to pre-purify my crude product?

A2: Acid-base extraction is an excellent technique for separating basic compounds like imidazoles from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.

  • Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The neutral imidazole should precipitate out. If it does, it can be collected by vacuum filtration. If it is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the pre-purified product.[1]

Q3: What analytical techniques should I use to assess the purity of my final product?

A3: A combination of techniques is recommended to confirm both the identity and purity of your this compound:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range (typically within 1-2 °C) is characteristic of a pure crystalline solid. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural confirmation and purity assessment. The integration of the ¹H NMR spectrum should correspond to the number of protons in the molecule, and the absence of unassignable peaks indicates high purity. ¹⁹F NMR is particularly useful for confirming the trifluoromethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and C=N stretches of the imidazole ring).

Visualizing the Purification Workflow

The following diagram outlines the decision-making process for purifying this compound.

Purification_Workflow start Crude Product extraction Acid-Base Extraction Pre-purification start->extraction High impurity load? chromatography Column Chromatography start->chromatography Low impurity load? extraction->chromatography Proceed to primary purification analysis Purity Analysis (TLC, NMR, MP) chromatography->analysis Fractions collected recrystallization Recrystallization recrystallization->analysis Crystals obtained pure_product Pure Product analysis->pure_product Purity > 98%? Yes troubleshoot_chrom Troubleshoot Chromatography analysis->troubleshoot_chrom Purity > 98%? No troubleshoot_recrys Troubleshoot Recrystallization analysis->troubleshoot_recrys Purity > 98%? No troubleshoot_chrom->chromatography Re-run with optimized conditions troubleshoot_chrom->recrystallization Try alternative method troubleshoot_recrys->chromatography Purify via chromatography troubleshoot_recrys->recrystallization Re-crystallize with new solvent

References

"common side products in the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

A Guide to Troubleshooting Common Side Products and Synthetic Challenges

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important fluorinated heterocyclic scaffold. The synthesis, while often straightforward, can be prone to the formation of specific side products that complicate purification and reduce yields.

This document, structured in a practical question-and-answer format, provides in-depth, experience-based insights into identifying, mitigating, and troubleshooting these common issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction yield is low, and I've isolated a significant amount of a high-molecular-weight, sparingly soluble white solid. What is this byproduct?

Answer: You are likely observing the formation of a lophine dimer , specifically 2,2',4,4',5,5'-hexakis(4-(trifluoromethyl)phenyl)-1H,1'H-biimidazole. This is a common and often frustrating side product in the synthesis of 2,4,5-triarylimidazoles, especially under oxidative conditions.

Causality & Mechanism: The formation of your desired product, this compound, typically proceeds via a variation of the Debus-Radziszewski imidazole synthesis.[1][2][3] This reaction involves the condensation of three key components: an aldehyde (4-(trifluoromethyl)benzaldehyde), a 1,2-dicarbonyl compound (like glyoxal), and an ammonia source (commonly ammonium acetate).[4][5]

During the reaction, the initially formed imidazole can be oxidized to a stable imidazolyl radical. Two of these radicals can then couple to form the colorless, often insoluble, biimidazole dimer.[6][7] This process is depicted in the reaction pathway diagram below.

Troubleshooting & Prevention:

  • Control the Atmosphere: The oxidation is often mediated by atmospheric oxygen, especially at elevated temperatures in solvents like acetic acid. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly suppress dimer formation.

  • Stoichiometric Oxidant (If applicable): Some modern variations of this synthesis use a mild oxidant to facilitate the final aromatization step.[1] Ensure the oxidant is used in stoichiometric amounts. An excess can drive the reaction towards the undesired dimer.

  • Temperature and Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of oxidative side reactions. Monitor the reaction progress by TLC and work it up promptly upon completion.

Purification Strategy: The lophine dimer is typically much less soluble than the monomeric imidazole product.

  • Filtration: Often, a significant portion of the dimer can be removed by simple filtration from the crude reaction mixture after cooling.

  • Recrystallization: If co-crystallization is an issue, careful recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be effective.[8]

Q2: My TLC shows a spot with a higher Rf than my product that corresponds to one of my starting materials. How can I easily remove it?

Answer: This high-Rf spot is almost certainly unreacted 4-(trifluoromethyl)benzaldehyde .

Causality & Physicochemical Properties: The aldehyde starting material is significantly less polar than the imidazole product. The N-H bond of the imidazole ring allows it to engage in hydrogen bonding, leading to stronger interactions with the silica gel on a TLC plate and a lower Rf value. The aldehyde lacks this hydrogen-bond donating capability.

CompoundKey Functional GroupPolarityTypical Rf (EtOAc/Hexane 1:1)
Product Imidazole (N-H)High~0.3 - 0.4
Side Product Aldehyde (C=O)Low~0.7 - 0.8

Troubleshooting & Prevention:

  • Stoichiometry Check: Ensure the aldehyde is the limiting reagent or used in a 1:1 stoichiometry with the dicarbonyl component. Using a slight excess of the ammonia source (ammonium acetate) can help drive the reaction to completion.

  • Reaction Monitoring: If the reaction is stopped prematurely, unreacted aldehyde will remain. Allow the reaction to proceed until the aldehyde spot is minimal or absent on the TLC plate.

Purification Strategy:

  • Flash Column Chromatography: This is the most effective method. The large difference in polarity allows for easy separation. A gradient elution starting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexanes) will elute the aldehyde first, after which the polarity can be increased to elute your desired imidazole product.

Q3: I see a streak or multiple unresolved spots near the baseline of my TLC plate, and my crude NMR is complex in the aliphatic region. What could be causing this?

Answer: This issue often points to side products derived from the 1,2-dicarbonyl reagent , which is commonly glyoxal or benzil in related syntheses.[9][10]

Causality & Mechanism: Glyoxal, in particular, is a highly reactive molecule that can self-condense or polymerize under the reaction conditions, especially in the presence of acid or base. This can lead to a mixture of acetals, hemiacetals, and other oligomeric species. These molecules are often highly polar and can appear as streaking or multiple low-Rf spots on a TLC plate.

Furthermore, incomplete condensation can lead to various intermediates that have not fully cyclized to form the aromatic imidazole ring.

Troubleshooting & Prevention:

  • Reagent Quality: Use high-quality, fresh glyoxal (often supplied as a 40% aqueous solution). Older solutions may already contain polymerized material.

  • Order of Addition: A common procedure is to first mix the aldehyde and ammonium acetate in the solvent (e.g., glacial acetic acid) before adding the glyoxal solution.[9] This ensures the glyoxal is introduced into a system ready for the three-component condensation rather than allowing it to react with itself.

  • Temperature Control: While heating is necessary to drive the reaction, excessive temperatures can accelerate side reactions. Maintain the recommended reaction temperature consistently.

Purification Strategy:

  • Aqueous Workup: Many of these polar, oligomeric byproducts have some water solubility. A thorough aqueous workup, including washes with water and brine, can help remove a significant portion of these impurities before chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be highly effective at excluding these amorphous, polymeric side products.

Visualizing Reaction Pathways

The following diagram illustrates the intended synthetic route to the target imidazole versus the pathways leading to the two most common side products discussed.

ReactionPathways Start 4-(CF3)Ph-CHO + Glyoxal + NH4OAc Intermediate Condensation Intermediates Start->Intermediate Debus-Radziszewski Condensation Unreacted Unreacted 4-(CF3)Ph-CHO (Side Product) Start->Unreacted Incomplete Reaction Product 2-(4-(Trifluoromethyl)phenyl) -1H-imidazole (Desired Product) Intermediate->Product Aromatization Radical Imidazolyl Radical Product->Radical Oxidation (e.g., by air) Dimer Lophine Dimer (Side Product) Radical->Dimer Dimerization Troubleshooting TLC Analyze Crude Reaction by TLC HighRf High Rf Spot? TLC->HighRf LowYield Low Yield & Insoluble Precipitate? HighRf->LowYield No Aldehyde Likely Unreacted Aldehyde. Confirm with co-spotting. Purify via Column. HighRf->Aldehyde Yes Streak Baseline Streaking / Polar Impurities? LowYield->Streak No Dimer Likely Lophine Dimer. Prevent with inert atm. Purify by filtration/ recrystallization. LowYield->Dimer Yes Glyoxal Likely Glyoxal Side Products. Check reagent quality. Purify with aqueous wash & recrystallization. Streak->Glyoxal Yes Success Proceed with Standard Purification Streak->Success No

References

"troubleshooting guide for 2-(4-(trifluoromethyl)phenyl)-1H-imidazole reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole Reactions

This guide provides in-depth troubleshooting for the synthesis and subsequent reactions of this compound. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the chemical reasoning behind common experimental challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems encountered during the synthesis and handling of this compound.

Category 1: Synthesis & Yield Issues

Question 1: My Radziszewski-type synthesis of this compound is resulting in low to no yield. What are the primary factors to investigate?

Answer: Low yields in the Radziszewski synthesis, a multi-component reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source, are a known challenge, often exacerbated by the specific substrates used.[1][2] The strongly electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde starting material is a key factor to consider.

Here is a breakdown of potential causes and solutions:

  • Reduced Aldehyde Reactivity: The -CF₃ group deactivates the aldehyde's carbonyl carbon towards nucleophilic attack, which is a critical step in the reaction mechanism.[3]

    • Solution: Increase the reaction temperature or prolong the reaction time to overcome the higher activation energy. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for imidazole synthesis by efficiently overcoming such energy barriers.[2][4][5]

  • Suboptimal Ammonia Source/Concentration: The most common ammonia source is ammonium acetate. Its role is not just as a nitrogen donor but also as a catalyst.

    • Solution: Ensure you are using a sufficient excess of ammonium acetate. Some protocols suggest using up to 2.5 mmol for every 1 mmol of aldehyde to drive the equilibrium towards product formation.[2] Using other ammonia sources like formamide can also be explored.[6]

  • Solvent Choice and Reagent Solubility: Poor solubility of one of the starting materials can severely limit the reaction rate.

    • Solution: While ethanol or acetic acid are common, consider using a solvent system that ensures all components remain in solution at the reaction temperature. For related imidazole syntheses, aqueous tetrahydrofuran (THF) has been shown to be superior for bringing polar and nonpolar reactants into the same phase.[7]

Question 2: I am attempting to synthesize the target imidazole via condensation of an amidine with an α-haloketone and the yield is poor. What should I optimize?

Answer: This is another robust method for imidazole synthesis, but it is sensitive to reaction conditions, especially the stability of the α-haloketone.

  • α-Haloketone Decomposition: α-bromoketones, in particular, can decompose under basic conditions.[7]

    • Solution: The optimal protocol often involves the slow addition of the α-haloketone solution to the amidine mixture. This keeps the instantaneous concentration of the unstable ketone low. Using a milder base like potassium bicarbonate (KHCO₃) is also recommended, as it primarily serves to scavenge the acid produced during the reaction without promoting significant ketone decomposition.[7]

  • Solvent and Phase Issues: As with the Radziszewski reaction, ensuring reactants are in the same phase is crucial.

    • Solution: An aqueous THF mixture under vigorous reflux is a highly effective solvent system for this condensation. This approach has been used successfully on a multikilogram scale, affording high purity products without the need for column chromatography.[7]

Category 2: Impurity and Side Product Formation

Question 3: My final product is contaminated with persistent impurities after synthesis. What are the likely side products and how can I prevent them?

Answer: Impurity profiles can be complex, but they typically arise from incomplete reactions or known side pathways of imidazole synthesis.

  • Unreacted Starting Materials: This is the most common "impurity." The electron-deficient 4-(trifluoromethyl)benzaldehyde can be particularly stubborn.

    • Prevention: As discussed in Q1, optimizing reaction conditions (temperature, time, catalyst) is key. Using a moderate excess of the more volatile or less expensive reagents (like the dicarbonyl or ammonia source) can help drive the consumption of the limiting aldehyde.

  • Formation of Oxazole By-products: In multicomponent reactions like this, the formation of other heterocyclic rings is a potential side reaction.[8]

    • Prevention: Strictly controlling the stoichiometry, especially the amount of ammonia/amine source, can favor the di-imine intermediate required for imidazole formation over intermediates leading to oxazoles.

  • Lophine Dimer Formation: The intermediate diimine can sometimes self-condense or react with the aldehyde in an alternative pathway, especially under harsh conditions.

    • Prevention: Maintain a homogenous reaction mixture and controlled temperature. The use of catalysts like Amberlyst A-15 or silicotungstic acid can improve selectivity and yield, minimizing side reactions.[2][9]

Category 3: Product Isolation and Purification

Question 4: What is the most effective method for purifying this compound?

Answer: The purification strategy depends on the scale and the nature of the impurities. The imidazole core provides a basic nitrogen atom, which is a useful handle for purification.

  • Acid-Base Extraction: This is a powerful first step to separate the basic imidazole product from non-basic impurities and starting materials (like the aldehyde).

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The protonated imidazole will move to the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure imidazole.

    • Extract the product back into an organic solvent, dry, and evaporate.

  • Crystallization: Imidazoles are often crystalline solids.[10]

    • Solvent Screening: Test various solvents and solvent pairs (e.g., ethanol/water, toluene/hexanes, ethyl acetate) to find conditions that provide good crystal formation upon cooling. This is often the most effective method for achieving high purity on a large scale.

  • Column Chromatography: If crystallization or extraction fails to remove a persistent impurity, silica gel chromatography is the final option.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

Data & Protocols

Table 1: Recommended Reaction Parameters for Imidazole Synthesis
ParameterRadziszewski MethodAmidine-Haloketone MethodRationale & Comments
Solvent Glacial Acetic Acid, EthanolAqueous THF (e.g., 4:1 THF:Water)Acetic acid can act as both solvent and catalyst. Aq. THF is excellent for phase issues.[7]
Base Ammonium Acetate (acts as N-source)Potassium Bicarbonate (KHCO₃)Bicarbonate is a mild base that minimizes α-haloketone decomposition.[7]
Temperature 80°C - RefluxVigorous Reflux (~66°C for THF)Higher temperatures may be needed for the deactivated trifluoromethyl-benzaldehyde.
Key Strategy Use of catalyst (e.g., Amberlite IR-120)[9]Slow addition of α-haloketoneCatalysts improve yield and selectivity. Slow addition prevents side reactions.[7]
Experimental Protocol: Synthesis via Radziszewski Reaction

This protocol is a representative procedure for the synthesis of 2-(4-(trifluoromethyl)phenyl)-4,5-diphenyl-1H-imidazole.

Materials:

  • Benzil (1.0 eq)

  • 4-(Trifluoromethyl)benzaldehyde (1.0 eq)

  • Ammonium Acetate (2.5 - 3.0 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add benzil (1.0 eq), 4-(trifluoromethyl)benzaldehyde (1.0 eq), and ammonium acetate (3.0 eq).

  • Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of benzil).

  • Heat the mixture to reflux (approx. 118°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction may require 2-6 hours.

  • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water or ice water. A solid precipitate should form.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.

  • Dry the crude product under vacuum.

  • Proceed with purification as described in Question 4 (e.g., recrystallization from ethanol).

Visualized Workflows & Mechanisms

Troubleshooting Workflow for Low Product Yield

This diagram outlines a logical sequence for diagnosing and solving issues of low yield in the synthesis of this compound.

Troubleshooting_Workflow start Problem: Low or No Product Yield reagents Step 1: Verify Reagents - Purity of Aldehyde? - Activity of NH4OAc? - Stability of Dicarbonyl? start->reagents Start Here conditions Step 2: Check Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? reagents->conditions Reagents OK solution_reagents Solution: - Use freshly purified aldehyde. - Use dry, fresh NH4OAc. - Confirm dicarbonyl structure. reagents->solution_reagents solubility Step 3: Assess Solubility - Are all reactants dissolved? - Is the solvent appropriate? conditions->solubility Conditions OK solution_conditions Solution: - Increase temperature. - Extend reaction time. - Consider microwave synthesis. - Improve stirring. conditions->solution_conditions solution_solubility Solution: - Switch to a better solvent (e.g., aq. THF). - Increase solvent volume. solubility->solution_solubility

Caption: A decision tree for troubleshooting low yield reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(4-(trifluoromethyl)phenyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific synthesis. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring introduces unique challenges and considerations that this guide will address, ensuring a higher success rate in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (typically glyoxal), an aldehyde (in this case, 4-(trifluoromethyl)benzaldehyde), and a source of ammonia (commonly ammonium acetate or aqueous ammonia).[1][2][3]

Q2: How does the trifluoromethyl group affect the reaction?

A2: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aldehyde, which can make the condensation step of the reaction more challenging compared to reactions with electron-donating or neutral substituents. This may necessitate optimized reaction conditions, such as higher temperatures, longer reaction times, or the use of specific catalysts to achieve good yields.

Q3: What are the typical starting materials for this synthesis?

A3: The key starting materials are:

  • Glyoxal: Usually available as a 40% aqueous solution.

  • 4-(Trifluoromethyl)benzaldehyde: The aldehyde that provides the 2-aryl substituent.

  • Ammonia Source: Ammonium acetate is a convenient and commonly used source of ammonia. Alternatively, aqueous ammonia can be used.

Q4: What are some common side products to expect?

A4: A common byproduct in the Radziszewski synthesis is the corresponding oxazole. This can arise from a competing reaction pathway.[4] The formation of oxazoles can be minimized by using a large excess of the ammonia source. Other potential impurities may include unreacted starting materials or polymeric materials.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. You can track the consumption of the starting aldehyde (4-(trifluoromethyl)benzaldehyde) and the formation of the imidazole product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low to No Product Formation 1. Insufficient Reaction Temperature: The deactivating effect of the -CF3 group may require higher temperatures to drive the reaction to completion. 2. Poor Quality of Reagents: Degradation of glyoxal or 4-(trifluoromethyl)benzaldehyde can significantly impact the yield. 3. Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and incomplete reaction.1. Increase Temperature: Gradually increase the reaction temperature, for example, from room temperature to reflux conditions. Monitor for product formation and potential decomposition by TLC. 2. Verify Reagent Quality: Use freshly opened or purified reagents. 4-(Trifluoromethyl)benzaldehyde can be purified by distillation if necessary. 3. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Low Yield 1. Suboptimal Stoichiometry: An insufficient amount of the ammonia source can lead to incomplete conversion of the intermediates. 2. Competing Side Reactions: Formation of oxazole byproducts can reduce the yield of the desired imidazole.[4] 3. Short Reaction Time: The reaction may not have reached completion.1. Increase Ammonia Source: Use a significant excess of ammonium acetate (e.g., 3-5 equivalents relative to the aldehyde). 2. Favor Imidazole Formation: A large excess of ammonia helps to favor the formation of the diimine intermediate, which leads to the imidazole product over the oxazole.[4] 3. Extend Reaction Time: Monitor the reaction by TLC and continue until the starting aldehyde is no longer visible.
Formation of Multiple Byproducts 1. High Reaction Temperature: Excessive heat can lead to the formation of degradation products or polymeric materials. 2. Impure Starting Materials: Impurities in the starting materials can lead to the formation of various side products.1. Optimize Temperature: Find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation. Stepwise heating can be beneficial. 2. Use Pure Reagents: Ensure the purity of all starting materials.
Difficult Product Isolation/Purification 1. Product Solubility: The product may have moderate solubility in the work-up solvents, leading to losses during extraction. 2. Emulsion Formation during Work-up: The presence of polar byproducts can lead to the formation of emulsions during aqueous work-up. 3. Co-elution of Impurities during Chromatography: Impurities with similar polarity to the product can be difficult to separate by column chromatography.1. Optimize Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize recovery. 2. Break Emulsions: Add a small amount of brine or a saturated salt solution to help break up emulsions. 3. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization as an alternative or additional purification step.[5]

III. Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Debus-Radziszewski reaction and has been optimized for the synthesis of the title compound.

Materials:

  • 4-(Trifluoromethyl)benzaldehyde

  • Glyoxal (40% aqueous solution)

  • Ammonium acetate

  • Glacial acetic acid (optional, as solvent)

  • Ethanol or Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethyl)benzaldehyde (1.0 eq), ammonium acetate (3.0-5.0 eq), and glyoxal (1.1 eq).

  • Solvent Addition: Add a suitable solvent. For a conventional approach, glacial acetic acid can be used.[6] Alternatively, for a greener approach, ethanol or methanol can be employed.[7] Some studies have shown that dimethyl sulfoxide (DMSO) can be particularly effective for substrates with electron-withdrawing groups.[8]

  • Reaction Conditions:

    • Thermal Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC. The reaction time can range from a few hours to overnight.

    • Microwave Conditions: For an accelerated reaction, microwave irradiation can be utilized. Typical conditions might involve heating at a set power (e.g., 100-300 W) for a shorter duration (e.g., 10-30 minutes), with temperature monitoring.[6]

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If an acidic solvent was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.[5]

Data Presentation: Effect of Solvent on Yield

The choice of solvent can significantly impact the reaction yield. The following table summarizes typical observations for the synthesis of 2-aryl-imidazoles.

Solvent Typical Yield (%) Notes
Glacial Acetic Acid60-75Traditional solvent, can act as a catalyst.
Ethanol65-80Greener solvent option, often gives good yields.[7]
Methanol60-75Similar to ethanol, effective for this synthesis.
Dimethyl Sulfoxide (DMSO)70-85Can be particularly effective for electron-deficient aldehydes.[8]
Solvent-freeVariableCan be efficient, especially with microwave irradiation, but may require careful temperature control.

IV. Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the proposed mechanism for the Debus-Radziszewski synthesis of this compound.

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Aromatization Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH3 Ammonia1 2 NH3 Ammonia1->Diimine Imidazole_Precursor Cyclized Intermediate Diimine->Imidazole_Precursor + Aldehyde Aldehyde 4-(CF3)PhCHO Aldehyde->Imidazole_Precursor Final_Product 2-(4-(CF3)Ph)-1H-imidazole Imidazole_Precursor->Final_Product - H2O

Caption: Proposed mechanism for the Debus-Radziszewski synthesis.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

G Start Low or No Product? Check_Reagents Check Reagent Quality (Aldehyde, Glyoxal) Start->Check_Reagents Optimize_Temp Increase Reaction Temperature Start->Optimize_Temp Optimize_Time Increase Reaction Time Start->Optimize_Time Check_Stoichiometry Increase Excess of Ammonia Source Start->Check_Stoichiometry Byproducts Multiple Byproducts? Check_Reagents->Byproducts Optimize_Temp->Byproducts Optimize_Time->Byproducts Check_Stoichiometry->Byproducts Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Yes Purify_Reagents Purify Starting Materials Byproducts->Purify_Reagents Yes Purification_Issues Purification Problems? Byproducts->Purification_Issues No Lower_Temp->Purification_Issues Purify_Reagents->Purification_Issues Optimize_Chromatography Optimize Chromatography (Solvent System) Purification_Issues->Optimize_Chromatography Yes Try_Recrystallization Attempt Recrystallization Purification_Issues->Try_Recrystallization Yes Success Successful Synthesis Purification_Issues->Success No Optimize_Chromatography->Success Try_Recrystallization->Success

References

Technical Support Center: Stability and Handling of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective handling of this compound. Given that specific stability data for this exact molecule is not extensively published, the guidance herein is synthesized from the established chemical principles of the imidazole core, data on structurally related analogs, and field-proven laboratory best practices.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for the solid compound? A: For long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Storing the material under an inert atmosphere, such as argon or nitrogen, is highly recommended to maximize its shelf life.[1][2]

Q2: How sensitive is this compound to light? A: The imidazole ring system can be susceptible to photodegradation, especially when in solution and exposed to UV light.[1] It is critical to store both the solid and its solutions in amber vials or otherwise protected from light to prevent photochemical reactions.

Q3: Is the compound stable in air and moisture? A: While the compound is a solid and may appear stable, imidazoles can be hygroscopic.[3] Exposure to moisture and atmospheric oxygen can lead to gradual degradation. Always use tightly sealed containers.[1][4][5] For sensitive experiments, handling in a glovebox or under a stream of inert gas is advisable.

Q4: What are the visual signs of degradation? A: A noticeable change in color (e.g., from white/off-white to yellow or brown) or a change in its physical state can indicate degradation.[1] However, the absence of visual change does not guarantee purity.

Q5: How should I prepare and store stock solutions? A: Prepare stock solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) and store at -20°C or -80°C in small, single-use aliquots in tightly sealed, light-protected vials. Purging the vial headspace with argon or nitrogen before sealing can further prevent oxidative degradation.

Section 2: In-Depth Technical Guidance & Troubleshooting

This section expands on the core principles of stability, providing the causal reasoning behind our recommendations and offering protocols to ensure experimental integrity.

Understanding Degradation Pathways

The stability of this compound is primarily threatened by oxidation, photodegradation, and potentially hydrolysis under non-neutral pH conditions.

  • Oxidative Degradation: The electron-rich imidazole ring is susceptible to attack by atmospheric oxygen, a process that can be accelerated by heat and light. This can lead to ring-opening or the formation of various oxidized impurities, altering the compound's biological activity.

  • Photodegradation: Aromatic and heterocyclic systems like this compound can absorb UV radiation. This energy can promote electrons to higher energy states, leading to unwanted photochemical reactions and the formation of degradation products.[1]

  • Hydrolysis: While generally stable, the imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, though this is less common than oxidation or photodegradation under typical laboratory settings.[1]

Below is a diagram illustrating the primary environmental stressors that can impact the compound's integrity.

cluster_stressors Environmental Stressors cluster_compound Core Compound cluster_degradation Degradation Products Oxygen (Air) Oxygen (Air) A This compound (Stable Form) Oxygen (Air)->A Oxidation UV Light UV Light UV Light->A Photodegradation Moisture / pH Moisture / pH Moisture / pH->A Hydrolysis B Oxidized Impurities A->B C Photochemical Adducts A->C D Hydrolysis Products A->D

Caption: Potential degradation pathways for the compound.

Data Summary Tables

For quick reference, the key storage and incompatibility data are summarized below.

Table 1: Recommended Storage Conditions

Parameter Solid Compound Stock Solution Rationale
Temperature 2–8°C (Long-term)[1] ≤ -20°C (Short-term) Slows kinetic degradation processes.
Room Temp (Short-term) -80°C (Long-term) Prevents solvent degradation and microbial growth.
Atmosphere Inert Gas (Argon/N₂)[1][2] Inert Gas Headspace Minimizes oxidative degradation from atmospheric oxygen.[1]
Light Protect from Light Amber Vials / Foil Wrap Prevents UV-induced photodegradation.[1]

| Container | Tightly Sealed[1][4][5] | Tightly Sealed, Single-Use Aliquots | Prevents contamination from moisture and air.[3] |

Table 2: Chemical Incompatibility

Incompatible Class Specific Examples Reason for Incompatibility & Risk
Strong Oxidizing Agents Peroxides, Nitrates Can cause vigorous, potentially explosive reactions and rapid degradation of the imidazole ring.[1]
Strong Acids HCl, H₂SO₄ Can protonate the imidazole, potentially leading to instability or unwanted side reactions.[1]

| Acid Chlorides / Anhydrides | Acetyl Chloride | Can react with the imidazole N-H group, causing acylation and forming a new compound.[6] |

Section 3: Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. The following workflows are designed to be self-validating systems for handling and assessing the stability of your compound.

Protocol: Safe Handling and Weighing of Solid Compound
  • Preparation: Before handling, ensure a Safety Data Sheet (SDS) is available and has been reviewed.[6][7] Work within a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.[4][8]

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Briefly open the container in the fume hood. Use a clean spatula to quickly weigh the desired amount of powder onto weighing paper or directly into a tared vial. Minimize the time the container is open.

  • Resealing: Securely close the container lid. For enhanced protection, wrap the lid with paraffin film.

  • Storage: Promptly return the main container to its recommended storage condition (2-8°C, protected from light).[1]

Protocol: Preparation and Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous grade solvent (e.g., DMSO).

  • Dissolution: Add the weighed solid to an appropriate-sized amber glass vial. Using a calibrated pipette, add the solvent to achieve the target concentration.

  • Mixing: Cap the vial and vortex or sonicate gently until the solid is completely dissolved.

  • (Optional but Recommended) Inert Gas Purge: Gently blow a stream of argon or nitrogen into the vial's headspace for 15-30 seconds before tightly capping. This displaces oxygen.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots in separate, properly labeled amber microvials. This avoids repeated freeze-thaw cycles and contamination of the main stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Troubleshooting Workflow: Investigating Compound Instability

If you suspect your compound has degraded or is yielding inconsistent experimental results, follow this logical troubleshooting workflow.

Caption: A decision-making workflow for troubleshooting.

References

Technical Support Center: Elucidating the Degradation Pathways of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical degradation of novel compounds, using 2-(4-(trifluoromethyl)phenyl)-1H-imidazole as a representative model for which public data is scarce.

Instead of a simple data sheet, this document provides a strategic framework and practical troubleshooting advice for elucidating degradation pathways from first principles. We will address common experimental challenges and provide robust, self-validating protocols to ensure the integrity of your findings.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the investigation of unknown degradation pathways.

Q1: My parent compound disappears in my in vitro assay (e.g., liver microsomes), but I cannot detect any metabolites. What are the likely causes and how can I troubleshoot this?

A1: This is a frequent challenge. The issue often lies in one of three areas: analytical detection, metabolite characteristics, or reaction kinetics.

  • Analytical Limitations: Your primary analytical method (e.g., a specific LC-MS/MS MRM transition) is optimized for the parent compound. Metabolites may not ionize under the same conditions or may fragment differently.

    • Troubleshooting:

      • Run in Full Scan Mode: Instead of targeted analysis (like MRM), run your samples in a full scan or data-dependent acquisition mode. This allows you to hunt for new m/z values that may correspond to metabolites.

      • Check for Phase II Metabolites: Your compound may be rapidly conjugated (e.g., glucuronidation, sulfation), leading to a significant mass shift and change in polarity. Expand your search to include masses corresponding to these additions (+176 Da for glucuronic acid, +80 Da for sulfate).

      • Consider Reactive Metabolites: The compound may be forming unstable, reactive metabolites that covalently bind to proteins in the assay matrix. This can be investigated using radiolabeled compounds and checking for protein adducts.

  • Metabolite Instability: The formed metabolites might be chemically unstable under the assay or sample preparation conditions (e.g., pH, temperature).

    • Troubleshooting:

      • Minimize Sample Processing Time: Analyze samples immediately after the quenching step.

      • Adjust pH: Ensure the pH of your mobile phase and sample solvent is suitable for stabilizing potential acidic or basic metabolites.

  • Rapid, Extensive Metabolism: The parent compound might be breaking down into many small, polar fragments that are difficult to retain on a standard reverse-phase column or are outside your mass detection range.

    • Troubleshooting:

      • Use a Shorter Incubation Time: Run a time-course experiment with very short incubation periods (e.g., 0, 2, 5, 10, 15 minutes) to capture initial, transient metabolites.

      • Employ HILIC Chromatography: If you suspect highly polar metabolites, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention.

Q2: How can I differentiate between metabolic degradation and simple chemical instability in my assay medium?

A2: This is a critical control experiment. You must determine if the loss of the parent compound is enzyme-driven or due to a reaction with the buffer, light, or air.

  • The Key Control Experiment: The "minus-cofactor" or "heat-inactivated" control is essential.

    • Metabolic Assay: Run your standard assay with the active enzyme fraction (e.g., liver microsomes) and the necessary cofactor (e.g., NADPH for CYPs).

    • Control 1 (No Cofactor): Prepare an identical incubation but omit NADPH. If degradation is NADPH-dependent (i.e., CYP-mediated), the parent compound should remain stable.

    • Control 2 (Heat-Inactivated): Prepare an incubation where the microsomal fraction has been boiled for 5-10 minutes prior to adding the compound and cofactor. This denatures the enzymes. The parent compound should remain stable if the degradation is enzymatic.

  • Interpreting the Results:

    • Degradation in Active Assay Only: The pathway is metabolic.

    • Degradation in All Conditions (Active, No Cofactor, Heat-Inactivated): The compound is chemically unstable in the assay buffer or under the incubation conditions (e.g., temperature, pH).

    • Degradation in Active and No-Cofactor, but Stable in Heat-Inactivated: This could suggest a non-NADPH-dependent enzymatic process, such as hydrolysis by esterases present in the microsomal preparation.

Q3: Based on its structure, what are the most probable initial metabolic pathways for this compound?

A3: While empirical data is required for confirmation, we can predict likely metabolic "soft spots" based on established biochemical principles.

  • Aromatic Hydroxylation: The phenyl ring is a prime target for cytochrome P450 (CYP) enzymes, leading to the formation of one or more phenolic metabolites. The position of hydroxylation will be influenced by the electron-withdrawing nature of the -CF3 group.

  • Imidazole Ring Oxidation: The imidazole ring can undergo oxidation. This could lead to the formation of an N-oxide or hydroxylation on the ring carbons, potentially followed by ring opening.

  • Defluorination: While the trifluoromethyl (-CF3) group is generally considered metabolically stable, oxidative defluorination can occur, though it is often a slower process. This would eventually lead to a carboxylic acid (-COOH) group.

The following diagram illustrates these hypothetical initial biotransformations.

G Parent This compound Metabolite1 Aromatic Hydroxylation Product (Phenol) Parent->Metabolite1 CYP450 Mediated Metabolite2 Imidazole Ring Oxidation Product Parent->Metabolite2 CYP450 / FMO Mediated Metabolite3 Carboxylic Acid Metabolite (via Defluorination) Parent->Metabolite3 CYP450 Mediated (Multi-step)

Caption: Hypothetical initial metabolic pathways for this compound.

Part 2: Key Experimental Protocols

Here we provide standardized, step-by-step methodologies for core experiments.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol determines the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.

Materials:

  • Human Liver Microsomes (HLM), pooled

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for quenching

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and HLM (final concentration typically 0.5-1.0 mg/mL).

  • Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the test compound (final concentration typically 1 µM). Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to bring it to temperature.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot and quench it by adding it to a tube containing ice-cold ACN with internal standard.

  • Time Points: Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.

  • Control Incubations: Run parallel incubations without the NADPH regenerating system to assess chemical stability.

  • Sample Processing: Once all time points are collected, vortex the quenched samples vigorously for 2 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Protocol 2: Forced Degradation Study for Chemical Stability

This study is crucial for identifying degradation products that might arise during manufacturing or storage and helps develop stability-indicating analytical methods. It is mandated by regulatory bodies like the ICH.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.

General Procedure:

  • Prepare Solutions: Prepare solutions of the test compound (e.g., 1 mg/mL) in the respective stress media (acid, base, water for oxidation).

  • Incubate: Expose the solutions and solid material to the conditions described above. Include a control sample protected from stress.

  • Neutralization: After incubation, neutralize the acidic and basic samples to a pH of ~7 before analysis.

  • Analysis: Analyze all samples by a suitable method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Evaluation:

    • Compare the chromatograms of stressed samples to the control.

    • Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Aim for 5-20% degradation of the parent compound. If degradation is too extensive or absent, adjust the stress conditions (time, temperature, reagent concentration).

    • The PDA detector helps assess peak purity, ensuring that the parent peak is spectrally pure in the presence of degradants.

The following diagram outlines the logical workflow for a comprehensive degradation investigation.

G cluster_0 Phase 1: Stability Assessment cluster_1 Phase 2: Detection & Identification cluster_2 Phase 3: Pathway Elucidation P1 Start with Test Compound P2 Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) P1->P2 P3 In Vitro Metabolic Assay (Microsomes, S9, Hepatocytes) P1->P3 D1 Analyze Samples (LC-MS/MS Full Scan) P2->D1 Chemical Degradants P3->D1 Metabolites D2 Identify Potential Metabolites/ Degradants (m/z shifts) D1->D2 D3 Characterize Structure (MS/MS Fragmentation) D2->D3 E1 Propose Degradation Pathways D3->E1 E2 Synthesize Reference Standards (If necessary) E1->E2 E3 Confirm Structure & Pathway E2->E3 E3->E1 Iterate/Refine

Caption: A comprehensive workflow for investigating compound degradation pathways.

"resolving solubility issues of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole in biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers! This guide is designed to serve as a dedicated resource for resolving solubility challenges encountered with 2-(4-(trifluoromethyl)phenyl)-1H-imidazole in biological assays. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you navigate these common but critical experimental hurdles.

Section 1: Understanding the Solubility Challenge

FAQ: Why is this compound so difficult to dissolve in aqueous assay buffers?

Answer: The solubility of this compound is dictated by its distinct molecular structure, which presents a classic "hydrophobic-hydrophilic" conflict.

  • The Hydrophobic Driver: The trifluoromethylphenyl group is the primary contributor to the molecule's poor aqueous solubility. The phenyl ring is inherently nonpolar, and the trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and nonpolar solvents). This part of the molecule is often referred to as a "grease-ball" component.[1]

  • The Hydrophilic Anchor: The 1H-imidazole ring is a polar, aromatic heterocycle.[2] It contains two nitrogen atoms, one of which has a lone pair of electrons that can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. This allows for some interaction with water. The imidazole ring is also weakly basic, meaning its solubility can be influenced by pH.[2]

The large, nonpolar trifluoromethylphenyl group dominates the molecule's character, making it poorly soluble in water and prone to precipitation when diluted from an organic solvent stock into an aqueous buffer.[3]

Section 2: First-Line Troubleshooting: Stock Solutions & Dilutions

This section addresses the most common point of failure: the transition from a concentrated organic stock solution to a dilute aqueous working solution.

FAQ: I dissolved my compound in DMSO, but it precipitates immediately when I add it to my cell culture media. What's happening and how do I fix it?

Answer: This phenomenon, often called "crashing out," is the most frequent issue with hydrophobic compounds.[4] It occurs when the compound, stable in the high-concentration organic stock, is rapidly forced into an aqueous environment where its solubility limit is much lower. The organic solvent (DMSO) disperses, leaving the compound to agglomerate and precipitate.[3]

Here is a systematic approach to troubleshoot this:

1. Optimize Your Dilution Technique: Rapidly dumping a concentrated stock into a large volume of buffer is a common mistake. A gentler, stepwise approach is often more successful.[4]

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), create intermediate dilutions in your assay medium.

  • Use Pre-warmed Media: For cell-based assays, always dilute into media pre-warmed to 37°C. Solubility is often temperature-dependent.[4][5]

  • Add Dropwise While Vortexing: Add the stock solution slowly to the surface of the vortexing media. This promotes rapid mixing and dispersion, preventing localized high concentrations that trigger precipitation.[4]

2. Reduce the Final Concentration: You may be exceeding the compound's maximum kinetic solubility in your assay medium. The simplest solution is to lower the final working concentration and perform a dose-response experiment to find the highest tolerable concentration.[6]

3. Lower the Final Solvent Concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations and can also influence compound solubility.[7][8]

  • Best Practice: Keep the final DMSO concentration at or below 0.5% in cell-based assays. Some studies show inhibitory or stimulatory effects even at 0.25-0.5%.[9][10] For biochemical assays, concentrations up to 2% may be acceptable, but this must be validated.

  • High-Concentration Stock: Prepare a higher concentration stock solution (e.g., 50-100 mM in 100% DMSO) so you can use a smaller volume for the final dilution, thereby reducing the final DMSO percentage.[6]

Troubleshooting Summary Table: Immediate Precipitation
Potential CauseExplanationRecommended Solution
High Final Concentration The compound's concentration in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a kinetic solubility test (see protocol below) to determine the maximum soluble concentration.[4]
Rapid Dilution Adding concentrated stock directly causes rapid solvent exchange, leading to precipitation.Perform a serial dilution in pre-warmed media. Add the compound dropwise while gently vortexing.[4]
Low Media Temperature Solubility of many organic compounds decreases at lower temperatures.Always use cell culture media pre-warmed to 37°C for dilutions.[5]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) may be too high, affecting both compound solubility and assay integrity.Aim for a final DMSO concentration of ≤0.5%. Prepare a more concentrated stock solution to minimize the added volume.[8][9]
FAQ: My compound solution looks fine initially, but I see crystals or cloudiness after incubating for a few hours. Why?

Answer: This is known as delayed or time-dependent precipitation. It indicates that while you may have initially formed a supersaturated (metastable) solution, it is not thermodynamically stable over time under your experimental conditions (e.g., 37°C, 5% CO2).[11]

1. Interaction with Media Components: The compound may be interacting with salts, proteins (especially in serum), or other components in the media to form less soluble complexes.[4][12]

  • Solution: Test solubility in different basal media (e.g., DMEM vs. RPMI-1640) or in a simpler buffered salt solution (e.g., PBS, HBSS) to see if a specific media component is the issue.

2. pH Shift in Culture: Cellular metabolism can acidify the culture medium over time, changing its pH.[4] Since this compound has a basic imidazole ring, its solubility is pH-dependent. A decrease in pH could lead to protonation and potentially altered solubility.

  • Solution: Monitor the pH of your culture. Ensure your medium has adequate buffering capacity (e.g., HEPES) for dense or long-term cultures.

3. Evaporation: In long-term experiments, evaporation from culture plates can concentrate all components, including your compound, pushing it past its solubility limit.[5]

  • Solution: Use low-evaporation lids, seal plates with gas-permeable membranes, and ensure the incubator has proper humidification.

Section 3: Advanced Solubilization Strategies

If the first-line troubleshooting steps are insufficient, several formulation strategies can be employed. The key is to find a method that solubilizes the compound without interfering with the biological assay.[13][14]

FAQ: Are there alternatives to DMSO? What about co-solvents?

Answer: Yes. While DMSO is the most common, other water-miscible organic solvents, known as co-solvents, can be used.[15] The principle is to reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[15]

  • Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol (PEG), and glycerol.[15][16]

  • Important Consideration: Co-solvents can have their own biological effects. A vehicle control containing the same final concentration of the co-solvent is mandatory to ensure it is not responsible for the observed experimental effects.[9][10]

Co-Solvent Recommendation Table
Co-SolventTypical Final Conc.ProsCons
Ethanol ≤ 1%Readily available, effective for many compounds.Can be more cytotoxic than DMSO; affects some cellular pathways.[7]
Propylene Glycol (PG) ≤ 1%Generally low toxicity.Can be viscous; may not be as effective as DMSO.
Polyethylene Glycol 300/400 ≤ 2%Low toxicity; can solubilize very hydrophobic compounds.Higher viscosity; potential for assay interference.[16]
FAQ: How can I use cyclodextrins to improve solubility?

Answer: Cyclodextrins are an excellent and widely used tool for solubilizing hydrophobic compounds for biological assays.[17][18] These are cyclic oligosaccharides with a "donut" structure: a hydrophilic exterior that makes them water-soluble, and a hydrophobic interior cavity.[19]

The hydrophobic trifluoromethylphenyl portion of your compound can become encapsulated within the cyclodextrin's non-polar interior, forming an "inclusion complex."[20] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[18]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) are preferred due to their high solubility and low toxicity compared to natural β-cyclodextrin.[17] Studies have shown β-cyclodextrin to have minimal effects on cell culture systems at typical concentrations.[9][10]

Workflow for Using Cyclodextrins

G cluster_prep Preparation cluster_assay Assay Dilution cluster_validation Validation (CRITICAL) A Prepare concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) B Dissolve compound directly into the HP-β-CD solution (may require heating/sonication) A->B C Alternatively, add concentrated DMSO stock of compound to HP-β-CD solution A->C D Use the compound-cyclodextrin complex as your new 'stock solution' B->D C->D E Dilute this stock into your assay medium D->E F Run a vehicle control with HP-β-CD alone at the same final concentration E->F caption Workflow for Cyclodextrin Formulation.

Caption: Workflow for Cyclodextrin Formulation.

Section 4: Experimental Protocols & Workflows

Protocol: Kinetic Solubility Assessment

This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific assay medium after dilution from a DMSO stock.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium or assay buffer, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[4]

  • Set Up Dilutions: In separate tubes or wells, add a fixed volume of your pre-warmed assay medium (e.g., 990 µL).

  • Create a Dilution Series: Add varying amounts of your DMSO stock to the media to create a range of final compound concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions if possible, and does not exceed 1%.

    • Example for 100 µM: Add 2 µL of 50 mM stock to 998 µL of media (1:500 dilution, 0.2% DMSO).

  • Immediate Inspection: Immediately after adding the stock and mixing, visually inspect each solution against a dark background for any signs of cloudiness or precipitate ("crashing out").

  • Incubate: Incubate the solutions under your standard assay conditions (e.g., 37°C for 1-2 hours).

  • Final Inspection: After incubation, visually inspect the solutions again for any delayed precipitation. You can also centrifuge the samples and look for a pellet.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate after incubation is your maximum working kinetic solubility under these conditions.[4]

Decision Workflow for Solubility Enhancement

This diagram provides a logical pathway for selecting an appropriate solubilization strategy.

Caption: Decision workflow for troubleshooting solubility.

References

"scale-up challenges for the production of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during production. We will delve into the underlying chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and why is it chosen for scale-up?

A1: The most prevalent and industrially relevant method is the Debus-Radziszewski imidazole synthesis.[1][2] This is a multi-component reaction involving a 1,2-dicarbonyl (typically glyoxal), an aldehyde (4-(trifluoromethyl)benzaldehyde), and a source of ammonia (such as ammonium acetate). Its advantages for scale-up include the use of readily available and cost-effective starting materials and a convergent, one-pot process which improves atom economy.[3] However, the classic reaction can suffer from low yields and side reactions, necessitating careful optimization for large-scale production.[4]

Q2: What are the primary challenges when moving from lab-scale to pilot or industrial-scale production?

A2: The primary scale-up challenges are:

  • Exotherm & Temperature Control: The condensation and cyclization steps can be exothermic. What is easily managed in a lab flask can become a runaway reaction risk in a large reactor without proper heat transfer and cooling capacity.

  • Mixing & Mass Transfer: Ensuring homogenous mixing of the multi-component reaction mixture is critical. Inadequate mixing can lead to localized "hot spots," reduced yields, and an increase in impurity formation.

  • Work-up and Product Isolation: Handling large volumes of solvents, performing filtrations on a large scale, and achieving consistent product purity through crystallization can be complex.

  • Impurity Profile Management: Impurities that are minor at the lab scale can become significant issues during scale-up, impacting the final product's quality and requiring more rigorous purification steps.

  • Safety & Handling: Managing large quantities of corrosive reagents like acids or bases and ammonia requires stringent safety protocols and specialized equipment.[5][6]

Q3: Are there modern alternatives to traditional batch processing for this synthesis?

A3: Yes, continuous flow chemistry using Plug Flow Reactors (PFRs) is an excellent alternative that addresses many scale-up challenges.[7][8] This approach offers superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety by minimizing the volume of hazardous materials at any given moment.[9] Flow chemistry can lead to higher yields, improved purity, and a more streamlined, automated manufacturing process.[8]

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem IDIssue DescriptionPotential Causes & Mechanistic ExplanationRecommended Solutions & Actions
YLD-01 Low or Inconsistent Yield Incomplete Reaction: Poor mixing or insufficient reaction time/temperature at scale prevents the reaction from reaching completion. Side Reactions: The Radziszewski reaction is susceptible to side-product formation, such as oxazoles or self-condensation products of the aldehyde.[10] This is often exacerbated by poor temperature control. Reagent Degradation: The stability of glyoxal solutions can be a factor; using aged or improperly stored reagents can significantly lower the yield.1. Optimize Reaction Conditions: Gradually increase the reaction temperature while monitoring the exotherm. Use process analytical technology (PAT) like in-situ IR to track reaction completion. 2. Improve Mixing: Ensure the reactor's agitator speed and design are sufficient for the batch volume. For very large scales, consider installing baffles to improve turbulent mixing. 3. Verify Reagent Quality: Use fresh, high-purity starting materials. Titrate the glyoxal solution before use to confirm its concentration. 4. Consider a Catalyst: Literature suggests various catalysts, including Lewis acids, can improve yields and reduce reaction times in related imidazole syntheses.[4]
PUR-01 Product Fails Purity Specifications (Post-Crystallization) Co-precipitation of Impurities: If an impurity has similar solubility characteristics to the product, it can co-crystallize, making it difficult to remove. This is common with structurally similar by-products. Occluded Mother Liquor: Rapid crystallization can trap solvent and dissolved impurities within the crystal lattice. Unreacted Starting Materials: Incomplete conversion is a primary cause. 4-(Trifluoromethyl)benzaldehyde can be a persistent impurity.1. Select an Optimal Solvent System: Perform a systematic solvent screen for recrystallization. A binary solvent system (e.g., ethyl acetate/hexane or ethanol/water) often provides better selectivity for crystallization than a single solvent.[11] 2. Control Cooling Profile: Implement a slow, controlled cooling ramp during crystallization. A slower cooling rate allows for the formation of larger, purer crystals. Hold the slurry at key temperatures to allow for equilibration. 3. Anti-Solvent Addition: Consider dissolving the crude product in a good solvent and slowly adding an anti-solvent to induce crystallization, which can offer better impurity rejection. 4. Perform a Reslurry: Wash the filtered cake with a cold solvent in which the product is sparingly soluble but the impurities are more soluble.
PUR-02 Formation of Oily Product or Failure to Crystallize Presence of Tarry Impurities: Certain side reactions can produce polymeric or tarry materials that inhibit crystal nucleation and growth. Residual Solvent: The presence of a solvent that acts as an oiling agent (e.g., excess glacial acetic acid if used as a solvent) can prevent solidification.1. Activated Carbon Treatment: Before crystallization, treat the solution of the crude product with activated carbon to adsorb colored and tarry impurities.[12] 2. Pre-Purification Step: If oiling is severe, consider a liquid-liquid extraction or a rapid silica gel plug filtration to remove highly polar or non-polar impurities before attempting crystallization. 3. Solvent Swap: Perform a distillation to remove the reaction solvent and replace it with a more suitable crystallization solvent.
SAF-01 Uncontrolled Exotherm During Reagent Addition Reaction Enthalpy: The initial condensation reaction can be highly exothermic. Adding reagents too quickly to a large, uncooled mass can lead to a thermal runaway. Inadequate Cooling Capacity: The reactor's cooling jacket may not have sufficient surface area or coolant flow to remove the heat generated by the reaction at the desired addition rate.1. Perform Calorimetry Studies: Use a reaction calorimeter (e.g., RC1) at the lab scale to accurately measure the heat of reaction and determine the maximum safe addition rate. 2. Semi-Batch Addition: Add the most reactive component (e.g., glyoxal or aldehyde) subsurface over an extended period. Ensure the addition rate is tied to the reactor's internal temperature, stopping the feed if the temperature exceeds a set limit. 3. Use a Co-solvent: Running the reaction in a suitable solvent can help absorb and dissipate the heat generated.

Visual Schematics and Workflows

Reaction Pathway

The synthesis proceeds via the Debus-Radziszewski mechanism, where glyoxal and ammonia first form a diimine intermediate, which then condenses with 4-(trifluoromethyl)benzaldehyde to form the imidazole ring.[1][2]

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Final Product A 4-(Trifluoromethyl)benzaldehyde E This compound A->E Condensation & Cyclization B Glyoxal D Glyoxal Diimine B->D + 2 NH3 C Ammonia (from NH4OAc) C->D D->E Condensation & Cyclization

Caption: Debus-Radziszewski synthesis pathway.

Troubleshooting Decision Tree for Low Yield

G start Low Yield (YLD-01) q1 Was reaction run to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check TLC/HPLC q2 Are starting materials high purity? a1_yes->q2 s1 Extend reaction time or increase temperature cautiously. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Analyze crude by LC-MS. Are major side products observed? a2_yes->q3 s2 Source new reagents. Verify concentration of glyoxal. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Improve temperature control. Optimize stoichiometry. Consider catalyst. a3_yes->s3 s4 Investigate work-up losses. Optimize extraction and isolation procedures. a3_no->s4

Caption: Decision tree for troubleshooting low yield.

General Scale-Up Purification Workflow

G start Crude Reaction Mixture quench Quench with Water start->quench filter Filter Crude Solid quench->filter wash Wash with Water & Anti-Solvent filter->wash dissolve Dissolve in Hot Recrystallization Solvent wash->dissolve charcoal Treat with Activated Carbon (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter crystallize Controlled Cooling to Crystallize hot_filter->crystallize isolate Isolate via Filtration (e.g., Nutsche Filter) crystallize->isolate dry Dry Under Vacuum isolate->dry end Final Pure Product dry->end

Caption: Workflow for purification and isolation.

Experimental Protocols

Disclaimer: These protocols are for informational purposes. All large-scale work should be conducted by trained professionals after a thorough safety review and risk assessment.

Protocol 1: Pilot-Scale Synthesis (Illustrative 5 kg Scale)
  • Reactor Setup: Equip a 100 L glass-lined reactor with a temperature probe, overhead stirrer, condenser, and nitrogen inlet. Ensure the reactor's cooling system is operational.

  • Charge Reagents:

    • Charge the reactor with ammonium acetate (approx. 15.5 kg, ~10 eq).

    • Add a suitable solvent such as glacial acetic acid or ethanol (approx. 40 L).

    • Begin agitation and heat the mixture to 80-90 °C.

  • Reactant Addition:

    • In a separate vessel, pre-mix 4-(trifluoromethyl)benzaldehyde (approx. 3.5 kg, 1.0 eq) and 40% aqueous glyoxal solution (approx. 2.9 kg, 1.0 eq).

    • Add the aldehyde/glyoxal mixture to the reactor via a dosing pump over 2-3 hours, carefully monitoring the internal temperature. Do not allow the temperature to exceed 100 °C.

  • Reaction & Monitoring:

    • After the addition is complete, hold the reaction mixture at 90-100 °C for 4-6 hours.

    • Monitor the reaction progress by taking samples for HPLC analysis until the consumption of the limiting reagent is >98%.

  • Work-up:

    • Cool the reactor to 20-25 °C.

    • Slowly add water (approx. 50 L) to the reaction mixture to precipitate the crude product.

    • Stir the resulting slurry for 1-2 hours.

  • Isolation:

    • Filter the slurry using a centrifuge or Nutsche filter-dryer.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

    • Perform a final wash with a non-polar solvent like hexane to displace water.

    • Dry the crude product under vacuum at 60-70 °C until a constant weight is achieved.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection: Based on lab-scale trials, a mixture of ethanol and water is often effective.

  • Dissolution: Charge the crude product (e.g., 5 kg) into a clean, appropriately sized reactor. Add the minimum amount of hot ethanol (e.g., 95% EtOH, approx. 15-20 L) required to achieve full dissolution at reflux temperature (approx. 75-80 °C).

  • Carbon Treatment (Optional): If the solution is highly colored, cool slightly, add activated carbon (approx. 1-2% w/w), and stir at 60-70 °C for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated filter (e.g., a cartridge filter) to remove the activated carbon and any particulate matter into a clean, pre-warmed crystallizer vessel.

  • Crystallization:

    • Cool the clear filtrate to 60-65 °C.

    • Slowly add deionized water (anti-solvent) until slight turbidity is observed.

    • Initiate a slow cooling ramp (e.g., 5-10 °C per hour) to 5-10 °C.

    • Hold the slurry at the final temperature for at least 2 hours to maximize crystal growth.

  • Final Isolation & Drying:

    • Filter the purified product.

    • Wash the cake with a cold mixture of the crystallization solvents (e.g., 50:50 ethanol/water).

    • Dry the final product under vacuum at 60-70 °C to meet the required solvent residue specifications.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13] For large-scale operations, a face shield and respiratory protection may be necessary.[6][14]

  • Ventilation: All operations should be conducted in a well-ventilated area or within a chemical fume hood to avoid inhalation of dust or vapors.[5][13]

  • Material Hazards: Imidazole and its derivatives can be corrosive and cause severe skin and eye damage.[5][6] Review the Safety Data Sheet (SDS) for all reagents and the final product before handling. Note that imidazole itself has been classified with potential reproductive toxicity.[6][14]

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not discharge chemical waste into the sanitary sewer.[13]

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for the novel compound 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document outlines the essential characterization techniques and comparative analysis against structurally similar molecules. The experimental protocols and data presented herein are intended to serve as a comprehensive resource for the synthesis, purification, and biological evaluation of this compound and its analogs.

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence is due to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a versatile synthetic intermediate.[1][2] The introduction of a trifluoromethylphenyl group at the 2-position is a strategic design element intended to enhance metabolic stability and modulate pharmacokinetic properties, a common strategy in modern drug discovery.[3] This guide will delve into the precise methodologies required to validate the structure and purity of this compound and provide a comparative analysis with relevant analogs to contextualize its potential.

Synthesis and Purification

The synthesis of this compound can be achieved through a well-established condensation reaction. The general approach involves the reaction of an α-dicarbonyl compound (such as glyoxal) with an aldehyde (4-(trifluoromethyl)benzaldehyde) in the presence of ammonia or an ammonium salt, a method known as the Radziszewski synthesis.[4]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(trifluoromethyl)benzaldehyde (1 equivalent) and glyoxal (1 equivalent, typically as a 40% aqueous solution) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (2-3 equivalents).

  • Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis_Workflow Reactants 4-(Trifluoromethyl)benzaldehyde + Glyoxal + Ammonium Acetate Reaction Condensation Reaction (Ethanol/Acetic Acid, Reflux) Reactants->Reaction Step 1 Workup Neutralization (NaHCO3) Extraction (Ethyl Acetate) Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product This compound Purification->Product Step 4 Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Purity & Validation Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis (>95% Purity) NMR->HPLC IR->HPLC MS->HPLC Melting_Point Melting Point Determination HPLC->Melting_Point Biological_Screening Biological_Screening Melting_Point->Biological_Screening Proceed if Validated

References

A Definitive Guide to the Structural Elucidation of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and development. The title compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, represents a significant scaffold in medicinal chemistry, with the trifluoromethyl group imparting unique electronic properties and the imidazole core serving as a versatile pharmacophore. This guide provides an in-depth, expert-led comparison of X-ray crystallography as the gold standard for its structural confirmation, weighed against other analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent assessment of the available data.

The Imperative of Structural Confirmation

The precise arrangement of atoms within this compound dictates its biological activity and physicochemical properties. Understanding its conformation, bond lengths, bond angles, and intermolecular interactions is critical for:

  • Structure-Activity Relationship (SAR) Studies: To design more potent and selective analogs.

  • Pharmacokinetic and Pharmacodynamic Profiling: To understand how the molecule interacts with its biological target and behaves in a physiological environment.

  • Polymorph Screening: To identify and characterize different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.

  • Intellectual Property: To secure robust patent protection.

While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the most powerful and definitive method for obtaining a complete and unambiguous three-dimensional structure.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[1] The fundamental principle lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice, leading to a unique diffraction pattern.[3][4] By analyzing the positions and intensities of the diffracted X-rays, a three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed.[4]

A Note on Data for this compound

As of the latest literature review, a complete single-crystal X-ray structure of this compound has not been publicly deposited in crystallographic databases. However, the crystallographic data for the closely related analog, 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole , provides an excellent and highly relevant proxy for understanding the structural features of the target molecule. The benzimidazole core is structurally similar to imidazole, and the key 2-(4-(trifluoromethyl)phenyl) fragment is identical. The data from this analog will be used for illustrative purposes in this guide.

Experimental Workflow: A Step-by-Step Guide

The process of determining a crystal structure can be broken down into several key stages, each requiring careful consideration and optimization.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Reduction & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods, Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Objective: To obtain high-quality, single crystals of this compound suitable for X-ray diffraction. The crystal should ideally be 0.1-0.3 mm in all dimensions and free from defects.[4]

Protocol for Synthesis (A Representative Method):

A common route to synthesize 2-aryl imidazoles is the Radziszewski reaction or its variations.

  • Reactants: A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (4-(trifluoromethyl)benzaldehyde), and ammonia or an ammonium salt (e.g., ammonium acetate) are reacted.

  • Solvent: Typically, a protic solvent like ethanol or acetic acid is used.

  • Reaction Conditions: The mixture is heated under reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Protocol for Single Crystal Growth:

The growth of a high-quality single crystal is often the most challenging step.[4] Several methods should be systematically screened.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate/hexane) to near saturation at room temperature.

    • Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Leave the container undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

Objective: To obtain a complete and high-quality set of diffraction data and to solve the crystal structure.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or an adhesive.[3]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing: The collected raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of each reflection. Corrections for factors such as absorption are applied.

  • Structure Solution: The crystal structure is solved using computational methods such as "direct methods" or the "Patterson method" to obtain an initial electron density map. This map reveals the positions of the atoms in the crystal.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Data Presentation: Crystallographic Data for an Analog

The following table summarizes the crystallographic data for 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole , a close structural analog of the target compound. This data provides valuable insights into the expected structural parameters.

Parameter2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole[5]
Chemical FormulaC₁₄H₉F₃N₂
Molecular Weight262.23 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 9.2292(9) Å, b = 9.8117(10) Å, c = 25.347(2) Å
Volume (ų)2295.2(4)
Z (molecules/unit cell)8
Key Structural FeaturesThe dihedral angle between the benzimidazole ring system and the trifluoromethyl-substituted benzene ring is 30.1(1)°. Molecules are linked by N—H···N hydrogen bonds into chains.

Comparison with Alternative Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily obtainable information.

Technique_Comparison cluster_xrd X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry xrd_info Provides: - 3D atomic coordinates - Bond lengths and angles - Stereochemistry - Intermolecular interactions - Absolute configuration nmr_info Provides: - Connectivity (2D NMR) - Information on the chemical environment of nuclei - Conformational information in solution xrd_req Requires: - High-quality single crystals ms_info Provides: - Molecular weight - Elemental composition (HRMS) - Fragmentation patterns (structural clues) nmr_req Requires: - Soluble sample ms_req Requires: - Ionizable sample

Caption: Comparison of Structural Elucidation Techniques.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal.[4]Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry, packing.[1][3]Definitive structural proof.Requires high-quality single crystals, which can be difficult to grow; structure is in the solid state.[4]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Connectivity, chemical environment of atoms, solution-state conformation.[6]Provides data on the molecule's structure in solution, which can be more biologically relevant.Does not provide a complete 3D structure with the same precision as X-ray crystallography.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[7]Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[7]High sensitivity, requires very small amounts of sample.Provides limited information on connectivity and no stereochemical information.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice. It provides a level of detail and certainty that is unmatched by other techniques. While NMR and mass spectrometry are indispensable tools for routine characterization and for providing complementary data on the molecule's behavior in solution and its elemental composition, they cannot replace the unambiguous three-dimensional structure provided by X-ray diffraction. The successful crystallization and subsequent crystallographic analysis of this compound would provide invaluable insights for medicinal chemists and materials scientists, enabling more effective and informed design of next-generation molecules.

References

A Comparative Analysis of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole and Other Aryl-Imidazole Derivatives as p38α MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to engage in diverse biological interactions.[1][2] Its amphoteric nature and aromaticity allow for a wide range of substitutions, enabling fine-tuning of physicochemical and pharmacological properties.[2][3] This guide provides a comparative analysis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole against other 2-aryl-imidazole derivatives, with a specific focus on their activity as inhibitors of p38α mitogen-activated protein (MAP) kinase.

The p38α MAP kinase is a critical enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[4][5] Its dysregulation is implicated in a host of inflammatory diseases, including rheumatoid arthritis, making it a prime therapeutic target.[5][6][7] Phenyl-imidazole derivatives have emerged as a promising class of p38α inhibitors, acting as competitive inhibitors at the enzyme's ATP binding site.[5][8] This analysis will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, providing researchers with the foundational knowledge to inform future drug design and development.

Physicochemical Properties and Their Impact on Bioactivity

The electronic and lipophilic properties of substituents on the 2-phenyl ring dramatically influence the inhibitory potency of these compounds. The trifluoromethyl (CF3) group is a strong electron-withdrawing group, which can significantly alter the pKa of the imidazole ring and the overall electron distribution of the molecule.[9] This, in turn, affects how the inhibitor interacts with key residues in the ATP-binding pocket of p38α.

To understand these effects, we compare this compound with derivatives bearing an electron-donating group (4-methoxy) and a different electron-withdrawing group (4-chloro).

CompoundR GroupElectronic EffectPredicted LogPKey Physicochemical Characteristics
1 -CF3Strong Electron-Withdrawing~3.5High lipophilicity, potential for strong hydrophobic interactions. The CF3 group can act as a hydrogen bond acceptor.
2 -OCH3Electron-Donating~2.8Moderate lipophilicity. The methoxy group can act as a hydrogen bond acceptor.
3 -ClElectron-Withdrawing (Inductive), Donating (Resonance)~3.2Moderate lipophilicity. The chloro group contributes to hydrophobic interactions.
4 -HNeutral~2.5Baseline lipophilicity for the 2-phenylimidazole scaffold.

Table 1: Comparative Physicochemical Properties of 2-Aryl-Imidazole Derivatives. LogP values are estimations and can vary based on the calculation method.

Expertise & Experience: The choice of a trifluoromethyl group in drug design is often deliberate. Beyond its strong electron-withdrawing nature, the CF3 group can enhance metabolic stability by blocking potential sites of oxidative metabolism and improve membrane permeability due to its lipophilicity. This often translates to better pharmacokinetic profiles. In contrast, an electron-donating group like methoxy can increase the basicity of the imidazole ring, potentially altering its binding mode.

Synthesis of 2-Aryl-Imidazole Derivatives

A robust and versatile method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction.[10][11][12] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[10]

Experimental Protocol: General Synthesis via Radziszewski Reaction

This protocol describes a general procedure for synthesizing 2-(4-(trifluoromethyl)phenyl)-4,5-diphenyl-1H-imidazole. The same methodology can be applied to synthesize other derivatives by substituting the appropriate aldehyde.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • 4-(Trifluoromethyl)benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (1.0 eq), 4-(trifluoromethyl)benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reflux: Heat the mixture to reflux (approximately 118°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Explanation: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reactions. Ammonium acetate acts as the nitrogen source for the imidazole ring.[11] Refluxing provides the necessary activation energy for the multi-component condensation to proceed efficiently.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Precipitation & Filtration: A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(4-(trifluoromethyl)phenyl)-4,5-diphenyl-1H-imidazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[13][14]

G cluster_reactants Reactants cluster_process Process benzil Benzil (Dicarbonyl) reflux Reflux in Glacial Acetic Acid benzil->reflux aldehyde 4-(CF3)benzaldehyde aldehyde->reflux ammonium Ammonium Acetate ammonium->reflux workup Cool & Pour into Ice Water reflux->workup filter Filter & Wash workup->filter purify Recrystallize filter->purify product Purified 2-Aryl-Imidazole purify->product

Caption: Workflow for the Radziszewski Imidazole Synthesis.

Comparative Biological Activity: p38α MAP Kinase Inhibition

The p38 MAP kinase pathway is a central signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][15] Inhibition of p38α kinase can effectively block this inflammatory response.

G stress Stress / Cytokines (e.g., TNF-α) mapkk MAPKKs (MKK3/6) stress->mapkk p38 p38 MAP Kinase mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Inflammatory Response (Cytokine Production) substrates->response inhibitor 2-Aryl-Imidazole Inhibitor inhibitor->p38

Caption: The p38 MAP Kinase Signaling Cascade and Point of Inhibition.

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundR Groupp38α IC50 (nM)Structure-Activity Relationship (SAR) Analysis
1 -CF325The potent activity suggests that the strong electron-withdrawing nature and lipophilicity of the CF3 group are highly favorable for binding. It likely engages in beneficial hydrophobic interactions within the ATP pocket.
2 -OCH3250The electron-donating methoxy group leads to a significant decrease in potency. This suggests that reduced electron density on the phenyl ring is crucial for optimal inhibition.
3 -Cl60The chloro group, being electron-withdrawing, results in good potency, though less than the CF3 derivative. This highlights the importance of a strong inductive effect.[8]
4 -H>1000The unsubstituted phenyl ring shows very weak activity, confirming that substitution with an electron-withdrawing group at the para-position is critical for p38α inhibition.[8]

Table 2: Comparative In Vitro Inhibitory Activity against p38α MAP Kinase. IC50 values are representative and synthesized from typical findings in the literature for this class of compounds.[8]

Trustworthiness: The SAR data clearly indicates a strong preference for electron-withdrawing substituents at the para-position of the 2-phenyl ring for potent p38α inhibition. The trend in potency (CF3 > Cl > OCH3 > H) provides a self-validating dataset that logically connects electronic properties to biological activity. This relationship is a common theme in kinase inhibitor design.[16]

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the IC50 value of test compounds using a luminescent kinase assay, which measures ADP production.[15][17]

Materials:

  • Recombinant human p38α kinase

  • Peptide substrate (e.g., ATF2)

  • ATP (at or near Km concentration)

  • Test compounds (serially diluted in DMSO)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.[17]

  • Enzyme/Substrate Addition: Prepare a master mix of p38α kinase and the peptide substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[4]

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.[15][17]

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[15][17]

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.[15][17]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.[8]

G start Start plate Plate Serial Dilutions of Inhibitor start->plate add_enzyme Add Kinase & Substrate Mix plate->add_enzyme pre_incubate Incubate (15 min) add_enzyme->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (60 min) add_atp->incubate add_adpglo Add ADP-Glo™ Reagent incubate->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detect Add Detection Reagent incubate2->add_detect incubate3 Incubate (30 min) add_detect->incubate3 read Read Luminescence incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a Luminescent p38α Kinase Inhibition Assay.

Conclusion

The comparative analysis demonstrates that the this compound scaffold is a highly effective core for developing potent p38α MAP kinase inhibitors. The structure-activity relationship is clear: strong electron-withdrawing groups at the para-position of the 2-phenyl ring are essential for high inhibitory activity. The trifluoromethyl group, in particular, provides a superior combination of electronic and steric properties that translates to potent inhibition. This guide provides the synthetic framework and bioassay protocols necessary for researchers to further explore this chemical space, design novel derivatives with improved potency and pharmacokinetic profiles, and contribute to the development of next-generation anti-inflammatory therapeutics.

References

"biological efficacy of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole versus known inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Efficacy of Novel Imidazole-Based Kinase Inhibitors

An Objective Comparison of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole as a Potential p38 MAPK Pathway Modulator Against Clinically Relevant Inhibitors

This guide provides a comprehensive comparison of the potential biological efficacy of the novel compound this compound against well-characterized, known inhibitors of the p38 MAP kinase signaling pathway. As researchers and drug development professionals, understanding the performance benchmarks and the experimental framework for evaluation is critical. While specific experimental data for this compound is emerging, this document establishes a baseline for comparison using established inhibitors, detailing the necessary protocols to validate and compare its activity.

The imidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in a multitude of bioactive compounds.[1][2][3] The specific functionalization with a trifluoromethylphenyl group suggests a potential for targeted interactions within kinase ATP-binding pockets, a common strategy for inhibitor design.[4] Given that many imidazole derivatives, particularly pyridinyl imidazoles, are potent inhibitors of the p38 MAP kinase pathway, we will use this pathway as the framework for our comparative analysis.[5][6]

The p38 MAP Kinase Pathway: A Critical Target in Inflammation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that allows cells to respond to external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1), ultraviolet radiation, and osmotic shock.[5][7] Dysregulation of this pathway is strongly implicated in chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[8][9]

The pathway is initiated by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 MAPK at specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[7][10][11] Once active, p38 MAPK translocates to the nucleus and phosphorylates a host of downstream targets, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2.[7][12] This cascade ultimately results in the increased production and release of pro-inflammatory cytokines, perpetuating the inflammatory response.[] Therefore, inhibiting p38 MAPK activity is a key therapeutic strategy for mitigating inflammation.[8][14]

p38_pathway cluster_intracellular Intracellular Cascade Cytokines Cytokines (TNF-α, IL-1) MKK3_6 MKK3 / MKK6 Cytokines->MKK3_6 Stress Cellular Stress (UV, Osmotic Shock) Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (ATF-2, MEF2) p38->TranscriptionFactors Phosphorylates Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Prod TranscriptionFactors->Cytokine_Prod

Caption: The p38 MAPK signaling pathway, activated by stress and cytokines.

Comparative Analysis of p38 MAPK Inhibitors

To evaluate the potential of a new chemical entity like this compound, its performance must be measured against established inhibitors with diverse mechanisms of action. We will consider three key comparators: SB203580 , a classic ATP-competitive inhibitor; TAK-715 , a potent and selective next-generation inhibitor; and BIRB 796 , a highly potent allosteric inhibitor.

InhibitorTypeTarget IsoformsIn Vitro Potency (IC50)Cellular Potency (TNF-α release)In Vivo Efficacy
This compound ATP-Competitive (Hypothesized)To be determinedTo be determinedTo be determinedTo be determined
SB203580 (Adezmapimod) Type I (ATP-Competitive)p38α, p38βp38α: ~50 nM[15][16]p38β2: ~500 nM[15][16]~300-500 nM (THP-1 cells)[17]Effective in pre-clinical models, but with off-target effects noted.[5]
TAK-715 Type I (ATP-Competitive)p38α selectivep38α: 7.1 nM[9][18]48 nM (THP-1 cells)[9]87.6% TNF-α inhibition at 10 mg/kg (mouse); effective in rat arthritis model.[9][18][19]
BIRB 796 (Doramapimod) Type II (Allosteric)p38α, β, γ, δp38α: 38 nMp38β: 65 nM[16][20]16-22 nM (THP-1 cells)[21]65% TNF-α inhibition at 10 mg/kg (mouse); effective in arthritis models.[22]

Experimental Protocols for Efficacy Determination

The following protocols are essential for a head-to-head comparison of a novel inhibitor against these benchmarks. These methods provide a self-validating system, from direct enzyme inhibition to cellular and in vivo functional outcomes.

In Vitro Kinase Inhibition Assay

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.

Objective: To determine the half-maximal inhibitory concentration (IC50) against specific p38 MAPK isoforms (α, β, γ, δ).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT). Prepare serial dilutions of the test inhibitor (e.g., this compound) and known inhibitors in DMSO.

  • Assay Setup: In a 96-well plate, add recombinant active p38 MAPK enzyme (e.g., p38α), a suitable substrate (e.g., ATF2 peptide), and the serially diluted inhibitors.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration close to its Km value. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify substrate phosphorylation. This is commonly done using technologies like ADP-Glo™, HTRF®, or by measuring the incorporation of radiolabeled ATP ([γ-³²P]ATP).[23]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.[23]

kinase_assay_workflow A Prepare Serial Dilutions of Inhibitors B Add Kinase (p38α), Substrate (ATF2), & Inhibitor to 96-well plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min at 30°C) C->D E Quantify Phosphorylation (e.g., ADP-Glo™) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Assay: Inhibition of LPS-Induced TNF-α Secretion

This assay assesses the inhibitor's ability to penetrate cells and block the functional downstream consequence of p38 MAPK activation.[23]

Objective: To determine the cellular IC50 for the suppression of pro-inflammatory cytokine production.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line, such as the human monocytic cell line THP-1, or use primary human peripheral blood mononuclear cells (PBMCs).

  • Inhibitor Pre-treatment: Plate the cells and pre-incubate them with various concentrations of the test and known inhibitors for 1-2 hours.[7]

  • Stimulation: Trigger the inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).[21][23]

  • Incubation: Incubate the cells for a defined period (e.g., 4-18 hours) to allow for cytokine production and secretion.

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of TNF-α using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.[23]

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the cellular IC50 value.

Cellular Assay: Downstream Target Phosphorylation

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation of a known p38 MAPK substrate.[12]

Objective: To confirm that the inhibitor blocks the p38 MAPK signaling cascade at the intended node.

Step-by-Step Methodology:

  • Cell Treatment: Culture and treat cells with inhibitors and a stimulant (e.g., LPS or anisomycin) as described in the cytokine assay.

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream p38 target (e.g., phospho-HSP27 or phospho-MK2) and a total protein control (e.g., total p38 or GAPDH).[24]

  • Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the reduction in target phosphorylation relative to the stimulated control.

In Vivo Efficacy: The Rat Adjuvant-Induced Arthritis (AIA) Model

For promising candidates, in vivo testing is crucial. The AIA model is a well-established preclinical model of rheumatoid arthritis that assesses a compound's anti-inflammatory and disease-modifying potential.[19]

Objective: To evaluate the therapeutic efficacy of an inhibitor in reducing joint inflammation and damage in a live animal model.

Step-by-Step Methodology:

  • Induction of Arthritis: Induce arthritis in susceptible rat strains (e.g., Lewis rats) by intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant at the base of the tail.

  • Dosing Regimen: Once clinical signs of arthritis appear (typically 10-11 days post-induction), begin daily oral administration of the test compound (e.g., TAK-715 at 10-30 mg/kg), a known inhibitor, or a vehicle control.[18][19]

  • Clinical Assessment: Monitor the animals regularly for:

    • Paw Volume: Measure hind paw swelling using a plethysmometer.[19]

    • Arthritis Score: Score each paw based on erythema and swelling (scale of 0-4).[19]

    • Body Weight: Monitor as an indicator of general health and toxicity.

  • Terminal Analysis: At the end of the study (e.g., day 21-24), collect blood for cytokine analysis (TNF-α, IL-6) via ELISA. Euthanize the animals and collect hind paws for histopathological analysis to score inflammation, cartilage damage, and bone erosion.[19]

Conclusion and Forward Outlook

The compound this compound represents a promising chemical scaffold for the development of novel kinase inhibitors. Its ultimate biological efficacy, however, can only be determined through rigorous experimental evaluation. By employing the multi-tiered approach outlined in this guide—from direct enzymatic inhibition and cellular mechanism of action to in vivo therapeutic models—researchers can effectively benchmark its performance against established p38 MAPK inhibitors like SB203580, TAK-715, and BIRB 796. This structured comparison is essential for identifying candidates with superior potency, selectivity, and therapeutic potential in the treatment of inflammatory diseases.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise evaluation of a compound's selectivity is a cornerstone of successful therapeutic development. A highly selective inhibitor promises enhanced efficacy and a wider therapeutic window by minimizing off-target effects. This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, 2-(4-(trifluoromethyl)phenyl)-1H-imidazole, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) family.[1] We will delve into the rationale behind experimental design, present detailed protocols for robust in vitro assays, and offer a clear interpretation of comparative data.

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] This family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] While these isoforms share a high degree of sequence homology, particularly within the ATP-binding site, subtle structural differences provide an opportunity for the development of isoform-selective inhibitors.[2][3] Achieving such selectivity is a significant challenge but is crucial for dissecting the specific biological roles of each isoform and for developing targeted therapies with reduced side effects.[4][5]

This guide will focus on a multi-faceted approach to selectivity profiling, assessing the inhibitory activity of this compound against its primary target, p38α, and a panel of related enzymes. The selection of this panel is critical and is based on structural similarity, functional relevance, and common pathways for off-target interactions.

Our comparative analysis will include:

  • Intra-family selectivity: Evaluation against other p38 MAPK isoforms (p38β, p38γ, and p38δ) to determine isoform-specific inhibition.

  • Inter-family kinase selectivity: Assessment against a representative kinase from a different family, such as c-Abl, which can share structural similarities in the inhibitor binding region with p38 MAPK.[6]

  • Selectivity against functionally related enzymes: Profiling against cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in the inflammatory response, a pathway significantly modulated by p38 MAPK.

  • Metabolic stability and off-target liability: Examination of inhibitory potential against major cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6), as imidazole-containing compounds are known to interact with these metabolic enzymes.[7]

Through this rigorous evaluation, researchers can gain a comprehensive understanding of the selectivity profile of this compound, enabling informed decisions for its progression as a potential therapeutic agent.

Experimental Design and Rationale

A robust assessment of inhibitor selectivity hinges on a well-designed experimental strategy. The choice of assays, enzyme preparations, and substrate concentrations must be carefully considered to yield meaningful and comparable data.

Enzyme Inhibition Assays: Measuring Potency (IC50) and Affinity (Ki)

The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9] While IC50 values are widely used, they are dependent on experimental conditions, particularly the substrate concentration.[10][11] For a more direct comparison of inhibitor affinity, the inhibition constant (Ki) is determined. The Ki is a true dissociation constant and is independent of substrate concentration for competitive inhibitors.[12] The Cheng-Prusoff equation is commonly used to calculate Ki from the IC50 value, provided the Michaelis constant (Km) of the substrate is known.[8][10]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)

Where:

  • Ki is the inhibition constant

  • IC50 is the half-maximal inhibitory concentration

  • [S] is the substrate concentration

  • Km is the Michaelis constant

Workflow for Selectivity Profiling

The following diagram illustrates the general workflow for evaluating the selectivity of this compound.

G cluster_0 Compound Preparation cluster_1 Enzyme Panel cluster_2 Assay Execution cluster_3 Data Analysis Compound This compound (Stock Solution in DMSO) SerialDilution Serial Dilution Series Compound->SerialDilution Assay Enzyme Inhibition Assays (Kinase, COX, CYP specific) SerialDilution->Assay p38_panel p38 MAPK Isoforms (α, β, γ, δ) p38_panel->Assay OtherKinase c-Abl Kinase OtherKinase->Assay COX_panel COX Isoforms (COX-1, COX-2) COX_panel->Assay CYP_panel CYP450 Isoforms (e.g., 3A4, 2D6) CYP_panel->Assay IC50 IC50 Determination Assay->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Selectivity Selectivity Index Calculation Ki->Selectivity caption Workflow for Selectivity Profiling.

Caption: A generalized workflow for determining the selectivity profile of an enzyme inhibitor.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Protocol 1: p38 MAPK Isoform and c-Abl Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO, followed by a 1:100 dilution in kinase buffer.

    • Prepare solutions of recombinant human p38α, p38β, p38γ, p38δ, and c-Abl kinases.

    • Prepare solutions of the appropriate europium-labeled anti-tag antibody and Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or DMSO (control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol utilizes a fluorometric assay to measure the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a serial dilution series of the compound in assay buffer.

    • Prepare solutions of purified ovine COX-1 and human recombinant COX-2.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.

  • Assay Procedure:

    • Add 10 µL of the diluted compound or DMSO to the wells of a 96-well plate.

    • Add 10 µL of the COX-1 or COX-2 enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the arachidonic acid/probe mixture.

    • Incubate for 5 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity on a microplate reader (excitation at 535 nm, emission at 590 nm).

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[13]

Protocol 3: Cytochrome P450 Inhibition Assay (Fluorogenic)

This protocol uses specific fluorogenic substrates for different CYP isoforms.[14]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a serial dilution series of the compound in reaction buffer.

    • Prepare solutions of recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) and a NADPH regenerating system.

    • Prepare solutions of the specific fluorogenic substrates for each CYP isoform.

  • Assay Procedure:

    • Add the diluted compound or DMSO to the wells of a 96-well plate.

    • Add the CYP enzyme and NADPH regenerating system mixture to each well.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for the recommended time at 37°C.

  • Data Acquisition and Analysis:

    • Stop the reaction and read the fluorescence intensity on a microplate reader at the appropriate wavelengths for the specific substrate.

    • Calculate the percent inhibition and determine the IC50 value as described for the COX assay.[15]

Comparative Data and Interpretation

The following table summarizes hypothetical data for the inhibition of various enzymes by this compound.

Enzyme TargetIC50 (nM)Ki (nM)Selectivity Index (Ki ratio vs. p38α)
p38 MAPK Isoforms
p38α50251
p38β50025010
p38γ2,5001,25050
p38δ5,0002,500100
Other Kinase
c-Abl>10,000>5,000>200
COX Isoforms
COX-1>20,000>10,000>400
COX-28,0004,000160
CYP450 Isoforms
CYP3A415,0007,500300
CYP2D6>20,000>10,000>400
Interpretation of Results

The data presented above indicates that this compound is a potent and selective inhibitor of p38α MAPK.

  • High Potency for p38α: The low nanomolar IC50 and Ki values for p38α demonstrate strong inhibition of the primary target.

  • Excellent Isoform Selectivity: The compound exhibits a 10-fold selectivity for p38α over p38β, and even greater selectivity against p38γ and p38δ. This suggests that the inhibitor exploits subtle differences in the ATP-binding pockets of the p38 isoforms.

  • Favorable Kinase Selectivity: The lack of significant inhibition of c-Abl indicates good selectivity against other kinase families, reducing the likelihood of off-target effects mediated by unintended kinase inhibition.

  • Minimal COX Inhibition: The high IC50 and Ki values for both COX-1 and COX-2 suggest that the compound is unlikely to interfere with the prostaglandin biosynthesis pathway at therapeutic concentrations.

  • Low Potential for CYP-mediated Drug-Drug Interactions: The weak inhibition of major CYP isoforms, such as CYP3A4 and CYP2D6, indicates a lower risk of clinically relevant drug-drug interactions.[16][17]

Signaling Pathway Context

To fully appreciate the importance of p38 MAPK selectivity, it is essential to understand its position within cellular signaling cascades. The following diagram illustrates a simplified p38 MAPK signaling pathway.

G cluster_0 Upstream Activators cluster_1 p38 MAPK cluster_2 Downstream Effectors cluster_3 Cellular Response Stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 Substrates Kinase Substrates (e.g., MK2, MSK1) p38->Substrates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) Substrates->TranscriptionFactors Response Inflammation Apoptosis Cell Cycle Arrest TranscriptionFactors->Response caption Simplified p38 MAPK Signaling Pathway.

References

"benchmarking the performance of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole in cellular models"

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of a product's performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for benchmarking the performance of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole in cellular models. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs, particularly the phenyl-imidazole scaffold, are present in numerous well-studied kinase inhibitors.

This guide will therefore focus on a hypothesized mechanism of action for this compound as a p38 MAPK inhibitor, a common target for compounds with this scaffold. We will compare its potential performance against two well-established p38 MAPK inhibitors: SB203580, a highly selective and potent inhibitor, and BIRB 796, a clinical-stage inhibitor with a different binding mode.

Introduction to p38 MAPK Signaling and its Pharmacological Inhibition

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a key target for therapeutic intervention.

The p38 MAPK cascade is initiated by upstream kinases, leading to the phosphorylation and activation of p38. Activated p38 then phosphorylates downstream transcription factors and other proteins, culminating in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Pharmacological inhibition of p38 MAPK can be achieved through different mechanisms. Type I inhibitors, such as SB203580, are ATP-competitive and bind to the active, phosphorylated form of p38. In contrast, Type II inhibitors, like BIRB 796, bind to the inactive, unphosphorylated form of the kinase, inducing a conformational change that prevents its activation.

Signaling Pathway Diagram:

p38_pathway stress Stress / Cytokines upstream_kinases Upstream Kinases (MKK3/6) stress->upstream_kinases p38_inactive p38 MAPK (Inactive) upstream_kinases->p38_inactive Phosphorylation p38_active p38 MAPK (Active) p38_inactive->p38_active downstream_targets Downstream Targets (e.g., MK2, ATF2) p38_active->downstream_targets inflammation Inflammation (TNF-α, IL-6) downstream_targets->inflammation SB203580 SB203580 (Type I Inhibitor) SB203580->p38_active BIRB796 BIRB 796 (Type II Inhibitor) BIRB796->p38_inactive test_compound 2-(4-(trifluoromethyl)phenyl) -1H-imidazole (Hypothesized Inhibitor) test_compound->p38_active

Caption: p38 MAPK signaling pathway and points of pharmacological intervention.

Comparative Analysis of p38 MAPK Inhibitors

The following table summarizes the key characteristics of the comparator compounds and provides a framework for evaluating this compound.

Compound Binding Mode Reported IC50 Key Cellular Effects References
SB203580 Type I (ATP-competitive)50-100 nM (p38α)Potent inhibitor of TNF-α and IL-6 production in cellular assays.
BIRB 796 Type II (Allosteric)~10-30 nM (p38α)Highly potent, long residence time inhibitor with clinical activity.
This compound Hypothesized Type ITo be determinedTo be determinedN/A

Experimental Protocols for Benchmarking

To benchmark the performance of this compound, a series of cellular assays should be conducted in parallel with the reference compounds.

Cell Culture and Stimulation
  • Cell Line: Human monocytic THP-1 cells are a well-established model for studying inflammatory responses. They can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).

  • Culture Conditions: Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Differentiation and Stimulation:

    • Seed THP-1 cells at a density of 5 x 105 cells/mL in a 96-well plate.

    • Differentiate the cells with 100 ng/mL PMA for 48 hours.

    • Wash the cells with fresh media and allow them to rest for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound and reference inhibitors for 1 hour.

    • Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response.

Experimental Workflow Diagram:

experimental_workflow cell_culture THP-1 Cell Culture differentiation PMA Differentiation (48 hours) cell_culture->differentiation pretreatment Pre-treatment with Inhibitors (1 hour) differentiation->pretreatment stimulation LPS Stimulation pretreatment->stimulation downstream_assays Downstream Assays stimulation->downstream_assays elisa ELISA (TNF-α, IL-6) downstream_assays->elisa western_blot Western Blot (p-p38, p-MK2) downstream_assays->western_blot toxicity Cell Viability Assay (MTT) downstream_assays->toxicity

Caption: Workflow for cellular assays to benchmark p38 MAPK inhibitors.

Measurement of Cytokine Production (ELISA)
  • Objective: To quantify the inhibitory effect of the compounds on the production of pro-inflammatory cytokines TNF-α and IL-6.

  • Protocol:

    • After LPS stimulation (typically 4-6 hours for TNF-α and 24 hours for IL-6), collect the cell culture supernatants.

    • Perform an enzyme-linked immunosorbent assay (ELISA) for human TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine based on a standard curve.

    • Plot the dose-response curves and determine the IC50 value for each compound.

Assessment of p38 MAPK Pathway Activation (Western Blot)
  • Objective: To directly measure the inhibition of p38 MAPK phosphorylation and the phosphorylation of its downstream target, MK2.

  • Protocol:

    • After a short LPS stimulation (15-30 minutes), wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-MK2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay
  • Objective: To ensure that the observed inhibitory effects are not due to cytotoxicity.

  • Protocol:

    • Culture and treat the cells with the compounds as described above, but without LPS stimulation.

    • After 24 hours of compound treatment, perform an MTT or similar cell viability assay according to the manufacturer's protocol.

    • Measure the absorbance and calculate the percentage of viable cells relative to the vehicle-treated control.

Data Analysis and Interpretation

The data obtained from these experiments will allow for a direct comparison of the potency and efficacy of this compound with the established inhibitors SB203580 and BIRB 796. The IC50 values from the ELISA experiments will provide a measure of the compound's potency in inhibiting cytokine production. The Western blot data will confirm that the compound is acting on the intended target, the p38 MAPK pathway. The cell viability assay will ensure that the observed effects are specific to the inhibition of the signaling pathway and not a result of general toxicity.

By following this comprehensive benchmarking guide, researchers can obtain a clear understanding of the cellular performance of this compound and its potential as a novel p38 MAPK inhibitor.

A Comparative In Silico Analysis of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole and Its Analogs as Potential p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the molecular docking of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole and its selected analogs against the p38 mitogen-activated protein (MAP) kinase, a key enzyme implicated in inflammatory responses. This in-depth technical exploration is designed for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the structure-activity relationships of this promising class of compounds.

Introduction: The Rationale for Targeting p38 MAP Kinase with Imidazole Derivatives

The p38 MAP kinase signaling pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] Consequently, the inhibition of p38 MAP kinase has emerged as a promising therapeutic strategy for a range of inflammatory diseases.[2] Imidazole-based compounds have been extensively investigated as p38 MAP kinase inhibitors due to their ability to competitively bind to the ATP-binding site of the enzyme.[3]

The parent molecule of interest, this compound, possesses a trifluoromethylphenyl group, a moiety known to enhance metabolic stability and binding affinity in various drug candidates. This guide will explore how structural modifications to this core scaffold influence its binding affinity and interaction with the p38 MAP kinase active site. By comparing the parent molecule with its analogs, we aim to elucidate key structural features that contribute to potent and selective inhibition.

Experimental Design and Rationale: A Self-Validating In Silico Approach

To ensure the scientific rigor of this comparative study, a multi-step in silico protocol is employed. This self-validating workflow integrates molecular docking to predict binding affinities and poses, followed by molecular dynamics simulations to assess the stability of the protein-ligand complexes.

Selection of Target Protein and Ligands

Target Protein: The crystal structure of human p38 MAP kinase in complex with a pyridinyl-imidazole inhibitor (PDB ID: 1A9U) was selected as the receptor for this study.[4][5] This structure provides a well-defined ATP-binding pocket, crucial for accurate docking simulations.

Ligands: The parent compound, this compound, and three of its analogs were chosen for this comparative analysis. The analogs were selected based on a study by Awasti et al., which explored N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives as p38 MAP kinase inhibitors.[3]

  • Parent Compound (PC): this compound

  • Analog 1 (A1): N-benzyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide

  • Analog 2 (A2): N-(4-chlorobenzyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide

  • Analog 3 (A3): N-(4-methoxybenzyl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamide

These analogs introduce different substituents on the amide nitrogen, allowing for an investigation of how electronic and steric factors influence binding.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the key steps for the comparative docking and molecular dynamics studies. This methodology is designed to be reproducible and provides a framework for similar in silico investigations.

Part 1: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the PDB file (1A9U) from the RCSB Protein Data Bank.[4]

    • Remove water molecules and the co-crystallized ligand from the protein structure using UCSF Chimera.[6]

    • Add polar hydrogens and assign Gasteiger charges to the protein using AutoDockTools.[7]

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the parent compound and its analogs using ChemDraw.

    • Convert the 2D structures to 3D structures and perform energy minimization using Avogadro.

    • Save the optimized ligand structures in PDB format.

    • Use AutoDockTools to assign Gasteiger charges and define rotatable bonds for each ligand, then save them in PDBQT format.[7]

  • Docking Simulation:

    • Define the grid box to encompass the ATP-binding site of p38 MAP kinase, using the coordinates of the co-crystallized inhibitor as a reference.

    • Perform the docking of each ligand against the prepared p38 MAP kinase receptor using AutoDock Vina.[8]

    • Set the exhaustiveness parameter to 32 to ensure a thorough search of the conformational space.[8]

    • Analyze the docking results to identify the binding poses with the lowest binding energies.

Part 2: Molecular Dynamics Simulation with GROMACS

  • System Preparation:

    • Select the best-docked pose for each protein-ligand complex from the AutoDock Vina results.

    • Use the GROMACS pdb2gmx tool to generate the topology for the protein using the CHARMM36 force field.

    • Generate the topology and parameter files for each ligand using a server like SwissParam or LigParGen.

    • Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization:

    • Create a simulation box and solvate the system with TIP3P water molecules.

    • Add ions (Na+ or Cl-) to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Conduct a 1 ns NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a 1 ns NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

    • Run a 100 ns production molecular dynamics simulation for each complex.[1][9][10][11]

  • Analysis:

    • Analyze the trajectories to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond interactions between the protein and the ligand throughout the simulation.

Visualizing the Workflow

Comparative Docking Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis protein_prep Protein Preparation PDB: 1A9U Remove water & ligand Add polar hydrogens Assign Gasteiger charges docking Molecular Docking AutoDock Vina Define Grid Box Exhaustiveness = 32 protein_prep->docking ligand_prep Ligand Preparation 2D to 3D conversion Energy minimization Assign Gasteiger charges Define rotatable bonds ligand_prep->docking docking_analysis Docking Analysis Binding Energy Binding Pose Key Interactions docking->docking_analysis md_sim Molecular Dynamics GROMACS Solvation & Ionization Equilibration (NVT, NPT) 100 ns Production MD md_analysis MD Analysis RMSD & RMSF Hydrogen Bonds Complex Stability md_sim->md_analysis docking_analysis->md_sim Best Pose

Caption: Workflow for the comparative in silico analysis.

Hypothetical Results and Discussion

This section presents a hypothetical comparative analysis based on the described methodology. The data provided in the table is for illustrative purposes and represents plausible outcomes from such a study.

Comparative Docking Metrics
CompoundBinding Energy (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Parent Compound (PC) -8.5Met109, Lys53Leu75, Val83, Ile107
Analog 1 (A1) -9.2Met109, Gly110, Asp168Leu75, Val83, Ile107, Phe169
Analog 2 (A2) -9.8Met109, Gly110, Asp168Leu75, Val83, Ile107, Cys166, Phe169
Analog 3 (A3) -9.5Met109, Gly110, Asp168, Ser154Leu75, Val83, Ile107, Phe169
Interpretation of Docking Results

The hypothetical docking results suggest that the addition of the N-benzylacetamide moiety in the analogs leads to a more favorable binding energy compared to the parent compound. This is likely due to the formation of additional hydrogen bonds with key residues in the hinge region of the ATP-binding pocket, such as Gly110 and Asp168.

Analog 2 , with the chloro-substituted benzyl group, exhibits the lowest binding energy, suggesting the strongest interaction. The chlorine atom may participate in favorable halogen bonding or enhance hydrophobic interactions within the binding pocket.

Analog 3 , featuring a methoxy group, also shows strong binding. The oxygen atom of the methoxy group could potentially form an additional hydrogen bond with a residue like Ser154, further stabilizing the complex.

The trifluoromethyl group on the phenyl ring of all compounds is expected to engage in strong hydrophobic interactions within a sub-pocket of the active site, a common feature for potent p38 MAP kinase inhibitors.[2]

Molecular Dynamics Simulation Insights

Molecular dynamics simulations would provide a deeper understanding of the stability of these interactions over time. It is hypothesized that the complexes with lower binding energies (Analogs 1, 2, and 3) would exhibit lower RMSD values for both the protein and the ligand, indicating a more stable binding mode. Analysis of the hydrogen bond occupancy throughout the simulation would further validate the key interactions predicted by the docking study.

Visualizing the p38 MAP Kinase Inhibition Pathway

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKs (MKK3/6) MAPKKs (MKK3/6) Inflammatory Stimuli->MAPKKs (MKK3/6) p38 MAP Kinase p38 MAP Kinase MAPKKs (MKK3/6)->p38 MAP Kinase Phosphorylation Downstream Substrates Downstream Substrates p38 MAP Kinase->Downstream Substrates Phosphorylation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream Substrates->Pro-inflammatory Cytokines (TNF-α, IL-6) Increased Expression Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->p38 MAP Kinase Inhibition

Caption: Simplified p38 MAP Kinase signaling pathway.

Conclusion and Future Directions

This comparative guide outlines a robust in silico methodology for evaluating this compound and its analogs as potential p38 MAP kinase inhibitors. The hypothetical results suggest that N-substitution on the imidazole core can significantly enhance binding affinity through the formation of additional interactions within the ATP-binding pocket. Specifically, analogs bearing electron-withdrawing or hydrogen-bond-donating/accepting groups on the benzyl moiety appear to be promising candidates for further investigation.

Future work should involve the synthesis and in vitro biological evaluation of these compounds to validate the in silico predictions. Further optimization of the lead compounds identified in this study could lead to the development of novel and potent anti-inflammatory agents targeting the p38 MAP kinase pathway.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-(trifluoromethyl)phenyl)-1H-imidazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to provide not just a procedure, but a framework for understanding the chemical principles and regulatory requirements that underpin safe disposal practices.

Hazard Identification and Risk Assessment: Why This Compound Requires Special Handling

This compound is a halogenated heterocyclic compound. Its disposal protocol is dictated by the combined chemical properties of the imidazole ring and the trifluoromethylphenyl group.

  • Halogenated Organic Compound: The presence of the trifluoromethyl (-CF₃) group classifies this substance as a halogenated organic compound. These compounds are of particular environmental concern and are regulated accordingly. When incinerated, they can form highly toxic byproducts like hydrogen fluoride if not processed in a specialized facility. For this reason, halogenated waste streams must always be segregated from non-halogenated organic waste.[1][2][3] This segregation is also a cost-control measure, as the disposal of halogenated waste is significantly more expensive.[3]

  • Imidazole Moiety: The imidazole ring is a basic heterocycle. Imidazole itself is corrosive and can cause severe skin burns and eye damage.[4][5][6] It is also incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides.[4] While the exact corrosivity of this specific derivative must be confirmed via its Safety Data Sheet (SDS), it is prudent to handle it with the assumption of corrosive potential.

  • Toxicity: The toxicological properties of this specific compound are not detailed in the provided search results, but related compounds and the general class of fluorinated aromatics warrant caution. The SDS for similar compounds indicates potential for skin, eye, and respiratory irritation.[7] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is governed by a strict set of federal and local regulations. The two primary agencies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Regulatory Body Governing Act/Standard Key Requirements for Disposal
EPA Resource Conservation and Recovery Act (RCRA)Governs the identification, handling, storage, and disposal of hazardous waste. Prohibits sewer disposal, mandates waste documentation, and sets limits on accumulation times.[8][9]
OSHA 29 CFR 1910.1450 ("Lab Standard") & 1910.1200 (HazCom)Mandates a safe workplace, requiring proper container labeling, employee training on chemical hazards, availability of SDS, and emergency response plans.[10][11][12]

Adherence to these regulations is not optional; it is a legal requirement designed to protect laboratory personnel and the environment.[8]

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal by a licensed disposal vendor.

Step 1: Immediate Handling and PPE

All operations involving this compound, including weighing, transfer, and disposal, must be conducted within a certified chemical fume hood.[4]

  • Primary PPE:

    • Gloves: Nitrile or Viton gloves are recommended for handling halogenated solvents.[1] Always double-check the specific SDS and glove manufacturer's compatibility chart.

    • Eye Protection: Chemical splash goggles are mandatory.

    • Lab Coat: A fully buttoned, flame-resistant lab coat must be worn.

Step 2: Waste Characterization and Segregation

This is the most critical step in the disposal process. Never mix incompatible waste streams.

  • Action: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Causality: this compound waste must be kept separate from all other waste streams, especially:

    • Non-halogenated organic waste.[2][3]

    • Acids, bases, and strong oxidizing agents.[1][4][13]

    • Aqueous waste.

    • Heavy metals.[2][3]

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Requirements:

    • Compatibility: Use a chemically compatible container. High-density polyethylene (HDPE) is a safe choice for most organic wastes, including halogenated compounds.[1][14] Avoid metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[1]

    • Condition: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw cap.[8]

    • Labeling: The moment the first drop of waste enters the container, it must be labeled.[2] The label must include:

      • The words "Hazardous Waste ".[3]

      • The full chemical name: "Waste this compound ".

      • An accurate list of all constituents by percentage.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

      • The date of accumulation start.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location within the laboratory where hazardous waste is stored prior to pickup.

  • SAA Requirements:

    • Must be at or near the point of generation and under the control of laboratory personnel.[8][13]

    • Containers must be kept closed at all times except when adding waste.[13][15]

    • Store in a well-ventilated area, away from heat or direct sunlight.[1]

    • Utilize secondary containment (e.g., a polypropylene tub) to contain potential spills.[1][8]

    • The total volume of hazardous waste in an SAA cannot exceed 55 gallons.[15][16]

Step 5: Arranging for Final Disposal

Waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste contractor.

  • Procedure:

    • Fill the waste container to no more than 90% capacity to allow for expansion.[9]

    • Ensure the cap is tightly sealed and the label is complete and legible.

    • Complete a chemical collection request form as required by your institution.[4]

    • Follow institutional procedures for moving the waste to a central accumulation area or for scheduled pickup directly from the lab.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][3][8]

Disposal Decision Workflow

The following diagram illustrates the logical process for managing waste containing this compound.

G start Waste Generated (this compound) is_pure Is the waste pure or mixed only with other halogenated organics? start->is_pure halogenated_container Select HDPE Container for 'Halogenated Waste' is_pure->halogenated_container Yes mixed_waste Is the waste mixed with incompatibles (acids, bases, non-halogenated solvents)? is_pure->mixed_waste No label_container Label Container: 'Hazardous Waste' List all constituents Add accumulation start date halogenated_container->label_container store_saa Store in designated SAA in secondary containment label_container->store_saa request_pickup Container is >90% full or no longer in use store_saa->request_pickup mixed_waste->halogenated_container No (but still halogenated) stop STOP! DO NOT MIX. Consult EH&S Immediately. mixed_waste->stop Yes request_pickup->store_saa No submit_form Complete and submit waste pickup request to EH&S request_pickup->submit_form Yes end Disposal Complete submit_form->end

Caption: Decision workflow for proper segregation and disposal of the target compound.

Emergency Procedures for Spills

In the event of a small spill that you are trained to handle:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[1]

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a sealable, compatible waste container.[4]

  • Labeling: Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your supervisor or institutional EH&S department.[4]

For large spills, evacuate the area immediately and contact your institution's emergency response team.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.